molecular formula C106H179N33O24S4 B1151254 Tertiapin LQ

Tertiapin LQ

Cat. No.: B1151254
M. Wt: 2428.0 g/mol
InChI Key: WUMIWMIQOSXVPZ-ZPWFPUPGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Blocker of Kir1.1 channels;  displays >250-fold selectivity for Kir1.1 (Kd values are 1.1, 274 and 361 nM for Kir1.1, Kir3.1/3.2 and Kir3.1/3.4 respectively).

Properties

Molecular Formula

C106H179N33O24S4

Molecular Weight

2428.0 g/mol

IUPAC Name

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-45-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide

InChI

InChI=1S/C106H179N33O24S4/c1-12-56(8)83-103(161)137-84(57(9)13-2)104(162)138-85(58(10)14-3)105(163)139-42-26-34-78(139)102(160)131-70(44-55(6)7)94(152)126-68(35-36-79(112)140)92(150)133-75-51-166-167-52-76(134-95(153)69(43-54(4)5)127-87(145)59(11)111)100(158)130-73(47-81(114)142)98(156)135-77(101(159)129-72(46-80(113)141)97(155)125-67(93(151)136-83)33-25-41-118-106(116)117)53-165-164-50-74(88(146)120-49-82(143)121-64(30-18-22-38-108)89(147)122-63(86(115)144)29-17-21-37-107)132-91(149)66(32-20-24-40-110)123-90(148)65(31-19-23-39-109)124-96(154)71(128-99(75)157)45-60-48-119-62-28-16-15-27-61(60)62/h15-16,27-28,48,54-59,63-78,83-85,119H,12-14,17-26,29-47,49-53,107-111H2,1-11H3,(H2,112,140)(H2,113,141)(H2,114,142)(H2,115,144)(H,120,146)(H,121,143)(H,122,147)(H,123,148)(H,124,154)(H,125,155)(H,126,152)(H,127,145)(H,128,157)(H,129,159)(H,130,158)(H,131,160)(H,132,149)(H,133,150)(H,134,153)(H,135,156)(H,136,151)(H,137,161)(H,138,162)(H4,116,117,118)/t56-,57-,58-,59-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1

InChI Key

WUMIWMIQOSXVPZ-ZPWFPUPGSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemical Properties of Tertiapin-LQ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiapin-LQ is a potent and highly selective peptide blocker of the inward-rectifier potassium (Kir) channel Kir1.1 (also known as ROMK). Derived from Tertiapin-Q, a stable analogue of the native bee venom toxin Tertiapin, Tertiapin-LQ offers enhanced selectivity, making it a valuable tool for the study of Kir1.1 channel physiology and a potential lead compound in drug development. This guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of Tertiapin-LQ, including detailed experimental protocols for its characterization.

Introduction

Inwardly rectifying potassium (Kir) channels play a crucial role in maintaining cellular excitability and potassium homeostasis. The Kir1.1 (ROMK) channel, predominantly expressed in the kidney, is a key regulator of salt and water balance. Dysregulation of Kir1.1 is implicated in several renal and cardiovascular diseases. Tertiapin, a 21-amino acid peptide from European honey bee venom, is a potent blocker of several Kir channels.[1] However, its therapeutic and research applications are limited by the oxidation of a methionine residue.[1] To address this, Tertiapin-Q was developed, where the methionine at position 13 is replaced with glutamine, rendering the peptide resistant to oxidation.[2][3][4] Tertiapin-LQ is a further engineered derivative of Tertiapin-Q, designed for increased selectivity towards Kir1.1 channels.[5]

Structure and Chemical Properties

Tertiapin-LQ is a 21-amino acid peptide with two disulfide bridges that are crucial for its three-dimensional structure and blocking activity. The key modification from its precursor, Tertiapin-Q, is the substitution of a histidine residue at position 12 with leucine. This single amino acid change significantly enhances its selectivity for Kir1.1 channels.

Amino Acid Sequence and Modifications

The primary structure of Tertiapin-LQ is as follows:

Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-Leu-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH2

  • Disulfide Bridges: Cys3-Cys14 and Cys5-Cys18.

  • C-terminal Amidation: The C-terminus is amidated, which can increase peptide stability.

Quantitative Chemical Data

The chemical properties of Tertiapin, Tertiapin-Q, and Tertiapin-LQ are summarized in the table below for easy comparison.

PropertyTertiapinTertiapin-QTertiapin-LQ
Amino Acid Sequence Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Met -Cys-Trp-Lys-Lys-Cys-Gly-Lys-LysAla-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln -Cys-Trp-Lys-Lys-Cys-Gly-Lys-LysAla-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-Leu -Gln -Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys
Molecular Formula Not explicitly foundC106H175N35O24S4C106H179N33O24S4
Molecular Weight (Da) Not explicitly found24522428.03

Mechanism of Action and Target Selectivity

Tertiapin-LQ functions as a pore blocker of the Kir1.1 channel.[1] It is thought to physically occlude the outer vestibule of the channel's pore, thereby preventing the passage of potassium ions.[1] The high affinity and selectivity of Tertiapin-LQ for Kir1.1 are attributed to specific interactions between the peptide and the channel's outer loop region.

Binding Affinities (Kd)

The enhanced selectivity of Tertiapin-LQ is evident from its dissociation constants (Kd) for various Kir channels, as determined by electrophysiological measurements.

Channel SubtypeTertiapin-Q (Kd, nM)Tertiapin-LQ (Kd, nM)
Kir1.1 (ROMK) ~21.1
Kir3.1/3.2 Not explicitly found274
Kir3.1/3.4 (GIRK1/4) ~8361

Data sourced from various publications.[2][5]

G-Protein Coupled Inwardly Rectifying Potassium (GIRK) Channel Signaling Pathway

Tertiapin-Q also blocks G-protein coupled inwardly rectifying potassium (GIRK) channels, such as Kir3.1/3.4. The activation of these channels is a key mechanism for inhibitory neurotransmission. The following diagram illustrates the canonical GIRK channel activation pathway, which is inhibited by Tertiapin-Q and, to a much lesser extent, by Tertiapin-LQ.

GIRK_Signaling_Pathway Neurotransmitter Neurotransmitter (e.g., Acetylcholine) GPCR GPCR (e.g., M2 Muscarinic Receptor) Neurotransmitter->GPCR 1. Binding G_protein Heterotrimeric G-protein (Gαβγ) GPCR->G_protein 2. Activation G_alpha Gα-GTP G_protein->G_alpha 3a. Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma 3b. Dissociation GIRK_channel GIRK Channel (Kir3.x) K_ion_out K+ GIRK_channel->K_ion_out Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization K_ion_in K+ K_ion_in->GIRK_channel 5. K+ Efflux G_beta_gamma->GIRK_channel 4. Gating

Caption: GIRK Channel Activation Pathway.

Experimental Protocols

The characterization of Tertiapin-LQ's blocking activity and selectivity is primarily achieved through electrophysiological techniques, particularly two-electrode voltage clamp (TEVC) recordings in Xenopus laevis oocytes.

Experimental Workflow for Characterizing Tertiapin-LQ Activity

The following diagram outlines the typical workflow for assessing the inhibitory effect of Tertiapin-LQ on Kir channels.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A 1. cRNA Synthesis (Kir channel subunits) C 3. cRNA Microinjection into Oocytes A->C B 2. Xenopus Oocyte Harvesting and Preparation B->C D 4. Incubation (24-72 hours) C->D E 5. Two-Electrode Voltage Clamp (TEVC) Setup D->E F 6. Baseline Current Recording (High K+ solution) E->F G 7. Perfusion with Tertiapin-LQ (Varying Concentrations) F->G H 8. Recording of Blocked Current G->H I 9. Measurement of Current Inhibition H->I J 10. Dose-Response Curve Generation I->J K 11. Calculation of Kd/IC50 J->K

Caption: Workflow for Tertiapin-LQ Characterization.

Detailed Methodology: Two-Electrode Voltage Clamp (TEVC)

This protocol is a generalized procedure based on common practices for characterizing Kir channel blockers.

1. Oocyte Preparation and cRNA Injection:

  • Harvest stage V-VI oocytes from adult female Xenopus laevis.
  • Treat with collagenase to defolliculate.
  • Inject oocytes with cRNA encoding the desired Kir channel subunits (e.g., Kir1.1).
  • Incubate injected oocytes at 18°C for 1-3 days in ND96 solution.

2. Solutions:

  • ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5.
  • High Potassium (High K+) Recording Solution (in mM): 98 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5.
  • Tertiapin-LQ Stock Solution: Prepare a high concentration stock (e.g., 1 mM) in water or appropriate buffer and store at -20°C. Serially dilute in High K+ solution to obtain final desired concentrations.

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with High K+ solution.
  • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).
  • Clamp the membrane potential at a holding potential of 0 mV or -10 mV.
  • Apply a voltage protocol to elicit Kir currents. A typical protocol involves stepping the voltage from the holding potential to a series of test potentials (e.g., from -100 mV to +50 mV in 10 mV increments).
  • Record the steady-state baseline currents.
  • Perfuse the oocyte with varying concentrations of Tertiapin-LQ in High K+ solution until a steady-state block is achieved for each concentration.
  • Record the currents at each Tertiapin-LQ concentration.
  • Wash out the peptide with High K+ solution to check for reversibility of the block.

4. Data Analysis:

  • Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) for each Tertiapin-LQ concentration.
  • Calculate the fractional block at each concentration using the formula: Fractional Block = 1 - (I_LQ / I_baseline), where I_LQ is the current in the presence of Tertiapin-LQ and I_baseline is the control current.
  • Plot the fractional block as a function of the Tertiapin-LQ concentration.
  • Fit the dose-response data to the Hill equation to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

Direct Pore Block Mechanism of Tertiapin-LQ on Kir1.1

The following diagram illustrates the proposed mechanism of Kir1.1 channel blockade by Tertiapin-LQ.

Pore_Block_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tertiapin_LQ Tertiapin-LQ Pore Pore Vestibule Tertiapin_LQ->Pore Binding and Pore Block K_ion_out K+ K_ion_out->Pore Blocked Kir_subunit1 Kir1.1 Subunit Kir_subunit1->Pore Kir_subunit2 Kir1.1 Subunit Kir_subunit2->Pore Kir_subunit3 Kir1.1 Subunit Kir_subunit4 Kir1.1 Subunit Pore->Kir_subunit3 Pore->Kir_subunit4 K_ion_in K+ K_ion_in->Pore Blocked

References

The Role of Tertiapin-LQ as a Potent and Selective ROMK Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The renal outer medullary potassium channel (ROMK), an inwardly rectifying potassium channel encoded by the KCNJ1 gene, is a critical component in renal potassium secretion and salt reabsorption. Its central role in maintaining electrolyte and fluid homeostasis has positioned it as a key therapeutic target for a range of cardiovascular and renal diseases. Tertiapin-LQ, a synthetic derivative of the bee venom peptide Tertiapin, has emerged as a highly potent and selective inhibitor of ROMK channels. This technical guide provides an in-depth overview of the function of Tertiapin-LQ, its mechanism of action, and the intricate signaling pathways that regulate its target, the ROMK channel. Detailed experimental protocols for the characterization of Tertiapin-LQ and quantitative data on its inhibitory activity are presented to facilitate further research and drug development endeavors in this field.

Introduction to Tertiapin-LQ and ROMK

The ROMK channel, a member of the Kir1.1 subfamily of inwardly rectifying potassium channels, is predominantly expressed in the apical membrane of the thick ascending limb and the cortical collecting duct of the nephron. It plays a pivotal role in potassium recycling and secretion, thereby influencing blood pressure and electrolyte balance.

Tertiapin, a 21-amino acid peptide from honeybee venom, was identified as a potent blocker of ROMK and G protein-coupled inwardly rectifying potassium (GIRK) channels. To enhance its stability and selectivity, derivatives such as Tertiapin-Q (TPN-Q), with a methionine to glutamine substitution, were developed. Tertiapin-LQ (TPN-LQ) is a further engineered derivative designed to exhibit even greater selectivity for ROMK over other Kir channels, making it an invaluable tool for dissecting the physiological and pathological roles of ROMK.

Mechanism of Action

Tertiapin-LQ exerts its inhibitory effect by physically occluding the external pore of the ROMK channel. The peptide binds with high affinity to the outer vestibule of the channel, effectively blocking the passage of potassium ions. This pore-blocking mechanism is a common mode of action for many peptide-based ion channel inhibitors and is responsible for the potent inhibition observed with Tertiapin-LQ.

Quantitative Analysis of Tertiapin-LQ Inhibition

The inhibitory potency and selectivity of Tertiapin-LQ have been quantified using various electrophysiological and biochemical techniques. The following tables summarize the key quantitative data from published studies.

Inhibitor Channel Assay Type Affinity (Ki/Kd/IC50) Reference
Tertiapin-QROMK1 (Kir1.1)ElectrophysiologyKi = 1.3 nM[1][2]
Tertiapin-QGIRK1/4 (Kir3.1/3.4)ElectrophysiologyKi = 13.3 nM[1][2]
Tertiapin-LQROMK1 (Kir1.1)ElectrophysiologyHigh Affinity (nanomolar range)[3]
Tertiapin-LQGIRK1/2 (Kir3.1/3.2)ElectrophysiologyIC50 = 9.28 µM[3]
Tertiapin-LQGIRK1/4 (Kir3.1/3.4)ElectrophysiologyLow affinity (33.1% block at 12.7 µM)[3]

Table 1: Inhibitory activity of Tertiapin derivatives on ROMK and other Kir channels.

Signaling Pathways Regulating ROMK

The activity and cell surface expression of ROMK channels are tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for contextualizing the effects of ROMK inhibition by molecules like Tertiapin-LQ.

WNK Kinase-Mediated Endocytosis

With-No-Lysine (WNK) kinases are key regulators of ROMK channel trafficking. WNK1 and WNK4 promote the clathrin-mediated endocytosis of ROMK, thereby reducing its density at the plasma membrane. This process is initiated by the interaction of WNKs with the endocytic scaffold protein intersectin.

WNK_Pathway WNK1_WNK4 WNK1 / WNK4 Intersectin Intersectin WNK1_WNK4->Intersectin interacts with Clathrin Clathrin Intersectin->Clathrin recruits Endocytosis Endocytosis Clathrin->Endocytosis ROMK_Vesicle ROMK in Clathrin-coated vesicle Endocytosis->ROMK_Vesicle internalizes ROMK_Membrane ROMK (at Plasma Membrane) ROMK_Membrane->Endocytosis

WNK kinase-mediated endocytosis of ROMK.
SGK1 Signaling Cascade

Serum and glucocorticoid-inducible kinase 1 (SGK1) plays a crucial role in regulating ROMK activity, often in response to hormonal signals like aldosterone. SGK1 can phosphorylate WNK4, which in turn inhibits the WNK4-mediated endocytosis of ROMK, leading to increased channel activity at the cell surface.

SGK1_Pathway Aldosterone Aldosterone SGK1 SGK1 Aldosterone->SGK1 activates WNK4 WNK4 SGK1->WNK4 phosphorylates & inhibits ROMK_Surface Increased ROMK Surface Expression SGK1->ROMK_Surface ultimately leads to ROMK_Endocytosis ROMK Endocytosis WNK4->ROMK_Endocytosis promotes ROMK_Endocytosis->ROMK_Surface leads to

SGK1 signaling pathway and its effect on ROMK.
Protein Tyrosine Kinase (PTK)-Mediated Regulation

Src family protein tyrosine kinases (PTKs) can directly phosphorylate ROMK1 at tyrosine residue 337 (Y337).[4] This phosphorylation event promotes the internalization of the channel, leading to a decrease in its surface expression and a subsequent reduction in potassium secretion.[4] This pathway is particularly relevant in the context of dietary potassium intake, where low potassium levels can increase PTK activity.

PTK_Pathway Low_K_Intake Low K+ Intake cSrc c-Src (PTK) Low_K_Intake->cSrc activates ROMK1 ROMK1 cSrc->ROMK1 phosphorylates at Y337 ROMK1_pY337 ROMK1-pY337 ROMK1->ROMK1_pY337 Internalization Internalization ROMK1_pY337->Internalization promotes Decreased_K_Secretion Decreased K+ Secretion Internalization->Decreased_K_Secretion leads to

PTK-mediated phosphorylation and internalization of ROMK1.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to measure the macroscopic currents of ROMK channels expressed in Xenopus oocytes and to determine the inhibitory effect of Tertiapin-LQ.

Materials:

  • Xenopus laevis oocytes

  • cRNA for ROMK1

  • ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.6

  • High potassium ND96K solution (in mM): 96 KCl, 2 NaCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.6

  • Tertiapin-LQ stock solution

  • Two-electrode voltage clamp amplifier and data acquisition system

Procedure:

  • Inject Xenopus oocytes with ROMK1 cRNA and incubate for 2-4 days at 18°C.

  • Place an oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl.

  • Clamp the membrane potential at a holding potential of -80 mV.

  • Apply voltage steps from -150 mV to +50 mV in 20 mV increments to elicit ROMK currents.

  • Record baseline currents in ND96K solution.

  • Perfuse the oocyte with varying concentrations of Tertiapin-LQ in ND96K solution and record the resulting currents.

  • Wash out the peptide with ND96K solution to assess the reversibility of the block.

  • Analyze the data to determine the concentration-response relationship and calculate the IC50 value for Tertiapin-LQ.

TEVC_Workflow Start Start Inject Inject Oocytes with ROMK cRNA Start->Inject Incubate Incubate 2-4 days Inject->Incubate Record_Baseline Record Baseline Currents in ND96K Incubate->Record_Baseline Apply_TPNLQ Apply Tertiapin-LQ Record_Baseline->Apply_TPNLQ Record_Inhibited Record Inhibited Currents Apply_TPNLQ->Record_Inhibited Washout Washout Record_Inhibited->Washout Record_Washout Record Washout Currents Washout->Record_Washout Analyze Analyze Data (IC50 determination) Record_Washout->Analyze End End Analyze->End

Workflow for TEVC recording of ROMK inhibition.
Whole-Cell Patch Clamp of Kir Channels in Mammalian Cells

This protocol is suitable for studying the effects of Tertiapin-LQ on ROMK channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Materials:

  • Mammalian cells transfected with ROMK1

  • External solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with KOH

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with KOH

  • Tertiapin-LQ stock solution

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Culture mammalian cells and transfect with a plasmid encoding ROMK1.

  • Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.

  • Approach a cell with a fire-polished borosilicate glass pipette filled with the internal solution.

  • Form a giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Apply a voltage ramp from -120 mV to +60 mV to record the current-voltage (I-V) relationship of ROMK.

  • Perfuse the cell with different concentrations of Tertiapin-LQ and record the changes in the I-V curve.

  • Analyze the data to quantify the extent of channel block at different voltages.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of the binding interaction between Tertiapin-LQ and the ROMK channel.

Materials:

  • Purified ROMK protein (or its extracellular domain)

  • Synthesized Tertiapin-LQ peptide

  • ITC buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Isothermal titration calorimeter

Procedure:

  • Prepare a solution of purified ROMK protein in the ITC buffer at a concentration of approximately 10-50 µM.

  • Prepare a solution of Tertiapin-LQ in the same ITC buffer at a concentration 10-20 times higher than the protein concentration.

  • Degas both solutions to prevent bubble formation during the experiment.

  • Load the ROMK solution into the sample cell of the calorimeter and the Tertiapin-LQ solution into the injection syringe.

  • Set the experimental temperature (e.g., 25°C).

  • Perform a series of injections of Tertiapin-LQ into the sample cell, typically 1-2 µL per injection.

  • Record the heat change associated with each injection.

  • Analyze the resulting binding isotherm to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

ITC_Workflow Start Start Prepare Prepare & Degas ROMK and TPN-LQ Solutions Start->Prepare Load Load Samples into ITC Prepare->Load Equilibrate Equilibrate Temperature Load->Equilibrate Titrate Titrate TPN-LQ into ROMK Equilibrate->Titrate Measure Measure Heat Change Titrate->Measure Analyze Analyze Binding Isotherm (Kd, ΔH, ΔS, n) Measure->Analyze End End Analyze->End

Workflow for Isothermal Titration Calorimetry.

Conclusion

Tertiapin-LQ stands out as a highly valuable pharmacological tool for the investigation of ROMK channel function. Its high potency and selectivity enable researchers to probe the intricate roles of ROMK in renal and cardiovascular physiology and pathophysiology with a high degree of precision. The detailed understanding of its mechanism of action, coupled with robust experimental protocols for its characterization, provides a solid foundation for its use in basic research and as a potential starting point for the development of novel therapeutics targeting the ROMK channel. The complex signaling pathways that regulate ROMK activity further highlight the multifaceted nature of renal ion transport and offer additional avenues for therapeutic intervention. This technical guide serves as a comprehensive resource for scientists and drug developers working to unravel the complexities of ROMK and leverage this knowledge for the advancement of human health.

References

The Discovery and Evolution of Tertiapin Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, mechanism of action, and experimental application of Tertiapin and its analogue, Tertiapin-Q, potent blockers of inwardly rectifying potassium channels.

Introduction

Tertiapin, a 21-amino acid peptide isolated from the venom of the European honey bee (Apis mellifera), has emerged as a critical pharmacological tool for the study of inwardly rectifying potassium (Kir) channels.[1] Its potent and selective blockade of specific Kir channel subtypes, particularly the G protein-coupled inwardly rectifying potassium (GIRK) channels, has provided invaluable insights into their physiological roles. This technical guide delves into the history of Tertiapin's discovery, the development of its more stable analogue, Tertiapin-Q, its mechanism of action, and the experimental protocols utilized in its characterization.

Discovery and the Advent of Tertiapin-Q

Tertiapin was first identified as a peptidic component of honey bee venom.[1] Its ability to potently block certain potassium channels quickly garnered scientific interest. The peptide is composed of 21 amino acids with the sequence: Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Met-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys.[1]

A key challenge in the initial research on Tertiapin was the susceptibility of its methionine residue at position 13 (Met13) to oxidation.[1][2] This oxidation was found to significantly reduce the peptide's ability to block its target ion channels, thereby limiting its reliability as a research tool.[1][2] To overcome this limitation, a stable and functionally similar derivative, Tertiapin-Q, was synthesized.[1][2] In Tertiapin-Q, the methionine residue is replaced by glutamine (Gln or Q).[1][2][3] This single amino acid substitution prevents oxidation without altering the peptide's blocking activity, making Tertiapin-Q a more suitable and widely used tool in research.[1][2]

Molecular Targets and Mechanism of Action

Tertiapin and Tertiapin-Q are potent blockers of two main types of potassium channels: inwardly rectifying potassium (Kir) channels and large-conductance Ca2+-activated (BK) channels.[1][4]

Inwardly Rectifying Potassium (Kir) Channels

Tertiapin exhibits high affinity for specific subunits of the Kir channel family, notably GIRK1 (Kir3.1), GIRK4 (Kir3.4), and ROMK1 (Kir1.1).[1][5] It is thought to block the channel by inserting its C-terminal α-helix into the external vestibule of the channel's pore, physically occluding the ion conduction pathway.[1] The N-terminal portion of the peptide remains exposed to the extracellular side.[1] The interaction is highly specific, and Tertiapin does not significantly affect other Kir channels like IRK1 (Kir2.1).[5]

Large-Conductance Ca2+-activated (BK) Channels

In addition to Kir channels, Tertiapin also blocks BK channels.[1] The blockade of BK channels is described as voltage-, concentration-, and use-dependent.[1][4] Interestingly, the kinetics of BK channel inhibition by Tertiapin differ from that of GIRK channels, with a much slower onset of block, suggesting a different mode of action.[1]

Quantitative Data on Tertiapin and Tertiapin-Q Activity

The following tables summarize the quantitative data on the binding affinities and inhibitory concentrations of Tertiapin and Tertiapin-Q for their primary molecular targets.

PeptideTarget ChannelCell Type/SystemAffinity (Kd)Reference
TertiapinGIRK1/4Not specified~8 nM[1][3]
TertiapinROMK1Not specified~2 nM[1][3]
Tertiapin-QROMK1 (Kir1.1)Not specified1.3 nM (Ki)
Tertiapin-QGIRK1/4 (Kir3.1/3.4)Not specified13.3 nM (Ki)
Tertiapin-QKir3.1/3.2Not specified~270 nM[3]
PeptideTarget ChannelCell Type/SystemIC50Reference
TertiapinMuscarinic K+ channelsRabbit atrial myocytes~8 nM[6]
TertiapinBK channelsNot specified5.8 nM[1]
Tertiapin-QGIRK channel (fluorescent assay)HL-1 cells1.4 nM[7]
Tertiapin-QGIRK channel (fluorescent assay)AtT20 cells102 nM[7]
Tertiapin-QBK channelsNot specified~5 nM[3]

Experimental Protocols

The characterization of Tertiapin peptides and their interaction with ion channels relies on a variety of biophysical and electrophysiological techniques. Below are outlines of key experimental protocols.

Peptide Isolation and Purification
  • Source: Crude venom from the European honey bee (Apis mellifera).

  • Purification Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides like Tertiapin from crude venom or synthetic preparations.[8]

  • Stationary Phase: A C18-modified silica column is typically used.[8]

  • Mobile Phase: A gradient of increasing acetonitrile concentration in water, with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is used to elute the peptides based on their hydrophobicity.[8]

  • Detection: Eluting peptides are monitored by UV absorbance at 210–220 nm.[8]

  • Fraction Collection and Analysis: Fractions are collected and their purity is assessed by analytical HPLC. Pure fractions are then pooled and lyophilized.[8]

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is commonly used to study the effects of Tertiapin on recombinant ion channels expressed in Xenopus oocytes.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired ion channel subunits (e.g., GIRK1 and GIRK2).[9]

  • Incubation: Injected oocytes are incubated for at least 48 hours to allow for channel expression.[10]

  • Recording Setup: Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., ND98 solution containing 98 mM NaCl, 1 mM MgCl2, and 5 mM HEPES, pH 7.5).[11]

  • Voltage Clamp: Two glass microelectrodes filled with 3 M KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding potential (e.g., -40 mV).[11]

  • Data Acquisition: A voltage protocol, such as a step to a different potential followed by a voltage ramp, is applied to elicit ion channel currents.[11] Currents are recorded before and after the application of Tertiapin-Q to determine its inhibitory effect.[9]

Radioligand Binding Assays

Binding assays are used to determine the affinity of Tertiapin for its target receptors.

  • Receptor Preparation: Membranes from cells expressing the target ion channel are prepared.

  • Radioligand: A radiolabeled derivative of Tertiapin (e.g., with 125I) is used.[12]

  • Competitive Binding: A constant concentration of the radiolabeled Tertiapin is incubated with the receptor preparation in the presence of varying concentrations of unlabeled Tertiapin or Tertiapin-Q.[12]

  • Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[12]

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.[12]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (and subsequently the Ki) value can be determined.[12]

Visualizations

Signaling Pathway of GIRK Channel Inhibition by Tertiapin

GIRK_Inhibition cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein 2. G protein   dissociation GIRK GIRK Channel (Kir3.x) G_protein->GIRK 3. Gβγ activates   GIRK channel K_efflux K+ GIRK->K_efflux 4. K+ Efflux Tertiapin Tertiapin Tertiapin->GIRK 5. Blockade Ligand Agonist Ligand->GPCR 1. Activation

Caption: Signaling pathway of GIRK channel activation and its blockade by Tertiapin.

Experimental Workflow for Tertiapin-Q Characterization

TPNQ_Workflow cluster_synthesis Peptide Preparation cluster_expression Channel Expression cluster_electrophysiology Electrophysiological Recording Synthesis Solid-Phase Peptide Synthesis of Tertiapin-Q Purification RP-HPLC Purification Synthesis->Purification Lyophilization Lyophilization Purification->Lyophilization TEVC Two-Electrode Voltage-Clamp Lyophilization->TEVC Apply Peptide cRNA_prep cRNA Preparation (e.g., GIRK1/GIRK2) Oocyte_inj Xenopus Oocyte Injection cRNA_prep->Oocyte_inj Incubation Incubation (48h) Oocyte_inj->Incubation Incubation->TEVC Use Oocytes Data_acq Data Acquisition (Control vs. TPN-Q) TEVC->Data_acq Analysis Data Analysis (IC50 determination) Data_acq->Analysis

Caption: A typical experimental workflow for characterizing Tertiapin-Q's effect on ion channels.

Relationship between Tertiapin and Tertiapin-Q

TPN_Variants cluster_origin Natural Peptide cluster_modification Modification cluster_consequence Functional State cluster_synthetic Synthetic Analogue Tertiapin Tertiapin (from Bee Venom) Met13 Oxidation Oxidation Tertiapin->Oxidation Susceptible to TertiapinQ Tertiapin-Q (Synthetic) Gln13 Tertiapin->TertiapinQ Basis for Synthesis Inactive_TPN Oxidized Tertiapin (Reduced Activity) Oxidation->Inactive_TPN TertiapinQ->Oxidation Resistant to

Caption: The relationship between native Tertiapin, its oxidation, and the synthetic, stable analogue Tertiapin-Q.

Conclusion

Tertiapin and its stable analogue, Tertiapin-Q, are indispensable tools in the field of ion channel pharmacology. Their high affinity and selectivity for specific Kir channels have enabled detailed investigations into the physiological and pathological roles of these channels. The development of Tertiapin-Q has addressed the primary limitation of the native peptide, providing researchers with a reliable and potent blocker. The experimental protocols and data presented in this guide offer a comprehensive overview for scientists and drug development professionals working with these important molecules. The continued study of Tertiapin and the development of new analogues hold promise for further elucidating the complex biology of potassium channels and for the potential development of novel therapeutics.

References

A Technical Guide to Tertiapin-LQ and its Analogs in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth review of Tertiapin-LQ and its closely related analog, Tertiapin-Q, potent blockers of inwardly rectifying potassium (Kir) channels. We will cover their mechanism of action, pharmacological data, key experimental protocols, and applications in neuroscience, offering a comprehensive resource for researchers utilizing these powerful peptide tools.

Introduction: From Bee Venom to Precision Tool

Tertiapin is a 21-amino acid peptide originally isolated from the venom of the European honey bee, Apis mellifera[1]. It is a potent blocker of two main types of potassium channels: inwardly rectifying potassium (Kir) channels and large conductance Ca2+-activated (BK) channels[1]. The native peptide contains a methionine residue that is susceptible to oxidation, which can reduce its channel-blocking activity[1].

To address this instability, a synthetic derivative, Tertiapin-Q (TPN-Q) , was created by substituting the methionine with glutamine. This modification renders the peptide resistant to oxidation without altering its functional properties, making it a more stable and reliable tool for research[1][2].

Further peptide engineering led to the development of Tertiapin-LQ (TPN-LQ) . This analog exhibits greater selectivity for a specific subtype of Kir channels, the renal outer medullary K+ channel (ROMK or Kir1.1), with significantly less activity at G-protein-coupled inwardly rectifying K+ (GIRK) channels[3][4]. This specificity allows for the precise dissection of the physiological roles of ROMK1 channels in the central nervous system.

Mechanism of Action

Tertiapin and its derivatives block Kir channels by physically occluding the ion conduction pathway. The peptide's C-terminal α-helix is thought to insert into the external vestibule of the channel pore, effectively acting as a plug[1].

  • Tertiapin-Q is a broad-spectrum Kir channel blocker with high affinity for multiple subunits. Its primary targets include:

    • GIRK channels: Heteromultimers such as GIRK1/2 (Kir3.1/3.2) and GIRK1/4 (Kir3.1/3.4) are potently blocked[3][5]. These channels are crucial effectors for many G-protein-coupled receptors (GPCRs), translating neurotransmitter binding into neuronal inhibition[6].

    • ROMK1 channels (Kir1.1): Tertiapin-Q binds to these channels with high affinity[1].

    • BK channels: Tertiapin-Q also blocks large conductance Ca2+-activated K+ channels, though this action is often use-dependent, requiring prolonged application and channel activity[1][5][7][8].

  • Tertiapin-LQ was designed for enhanced selectivity. While it retains potent blocking activity at ROMK1 channels, its effect on GIRK1/2 and GIRK1/4 channels is substantially reduced[3][4]. This makes Tertiapin-LQ the preferred tool for specifically investigating the function of ROMK1 channels in the brain.

cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (α, βγ) GPCR->G_Protein Activates GIRK_Channel GIRK Channel (Kir3.x) G_Protein->GIRK_Channel Gβγ subunit activates K_Efflux K+ Efflux (Hyperpolarization) GIRK_Channel->K_Efflux Opens Neurotransmitter Neurotransmitter Neurotransmitter->GPCR Binds Tertiapin Tertiapin-Q / LQ Tertiapin->GIRK_Channel Blocks Pore

GPCR-GIRK signaling pathway and Tertiapin's site of inhibition.

Quantitative Data and Pharmacology

The following tables summarize the binding affinities and functional inhibitory concentrations for Tertiapin derivatives against various potassium channel subtypes.

Table 1: Binding Affinity and IC50 Values

CompoundChannel TargetAssay TypeValueReference(s)
Tertiapin-Q ROMK1 (Kir1.1)Binding (Ki)1.3 nM
GIRK1/4 (Kir3.1/3.4)Binding (Ki)13.3 nM
ROMK1Binding (Kd)~2 nM[1]
GIRK1/4Binding (Kd)~8 nM[1]
GIRK (HL-1 cells)Fluorescence (IC50)1.4 nM[9]
GIRK (AtT20 cells)Fluorescence (IC50)102 nM[9]
Tertiapin-RQ *ROMKPatch Clamp (IC50)0.57 µM[3]
GIRK1/2Patch Clamp (IC50)0.61 µM[3]
GIRK1/4Patch Clamp (IC50)1.25 µM[3]
Tertiapin-LQ ROMK1Patch ClampSelective Blocker[3]
GIRK1/2, GIRK1/4Patch ClampWeakly Active[3][4]

Note: Tertiapin-RQ is a related analog with similar non-selective properties to Tertiapin-Q, for which specific IC50 values were published in a direct comparison with the selective Tertiapin-LQ.

Table 2: Electrophysiological Effects of Tertiapin-Q

PreparationConcentrationEffectReference(s)
Cultured Mouse DRG Neurons100 nMIncreased action potential half-width from 4.5 ms to 15.9 ms[8]
100 nMComplete inhibition of afterhyperpolarization (AHP)[8]
Rat CA1 Pyramidal Neurons300 nMInduced an inward current of -34.8 ± 4.8 pA[4]
Xenopus Oocytes (GIRK1/2)100 nMInhibited K+ currents[8]
Xenopus Oocytes (BK)1-100 nMUse- and concentration-dependent inhibition[5][7]

Key Experimental Protocols

This protocol is designed to measure the effect of Tertiapin-LQ/Q on GIRK channel currents in acute brain slices.

Objective: To determine if Tertiapin blocks native GIRK currents in a specific neuronal population.

Materials:

  • Vibratome for slicing

  • ACSF (Artificial Cerebrospinal Fluid)

  • Intracellular solution (K-Gluconate based)

  • Patch-clamp amplifier and data acquisition system

  • Tertiapin-Q or Tertiapin-LQ stock solution

Methodology:

  • Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated ACSF. Rapidly dissect the brain and prepare 250-300 µm thick coronal or sagittal slices of the region of interest (e.g., hippocampus) using a vibratome.

  • Recovery: Allow slices to recover in oxygenated ACSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

  • Recording: Transfer a slice to the recording chamber and perfuse with oxygenated ACSF. Visualize neurons using DIC microscopy.

  • Establish Whole-Cell Configuration: Obtain a gigaohm seal on a target neuron and rupture the membrane to achieve whole-cell configuration. Clamp the neuron at a holding potential of -70 mV.

  • Baseline Recording: Record baseline membrane current for 5-10 minutes to ensure stability.

  • Drug Application: Switch the perfusion to ACSF containing a known concentration of Tertiapin-Q (e.g., 300 nM) or Tertiapin-LQ (e.g., 300 nM)[4].

  • Data Acquisition: Record the change in holding current. A blockade of constitutively active GIRK or other Kir channels will result in an inward current (depolarization)[4].

  • Washout: Perfuse with standard ACSF to observe reversal of the effect, if applicable.

A Prepare Acute Brain Slices B Obtain Whole-Cell Patch Configuration A->B C Record Stable Baseline Current B->C D Bath Apply Tertiapin-LQ/Q C->D E Record Change in Holding Current D->E F Washout with Control ACSF E->F

Experimental workflow for a whole-cell patch-clamp experiment.

This protocol describes the central administration of Tertiapin-LQ to assess its effects on mood-related behaviors in mice.

Objective: To investigate the role of ROMK1 channels in depression-like behavior.

Methodology:

  • Animal Model: Use adult male C57BL/6 mice[6].

  • Drug Preparation: Dissolve Tertiapin-LQ in sterile phosphate-buffered saline (PBS).

  • Intracerebroventricular (i.c.v.) Injection: Anesthetize mice and place them in a stereotaxic frame. Acutely inject a specific dose (e.g., 750 pmole) of Tertiapin-LQ into a lateral ventricle[3].

  • Behavioral Assays: 15-30 minutes post-injection, subject the mice to a battery of behavioral tests.

    • Forced Swim Test (FST): Place the mouse in a cylinder of water and measure the duration of immobility over a 6-minute period. A decrease in immobility time is interpreted as an antidepressant-like effect[3].

    • Tail-Suspension Test (TST): Suspend the mouse by its tail and measure the duration of immobility. Similar to the FST, reduced immobility suggests an antidepressant effect[3].

  • Data Analysis: Compare the immobility times between the Tertiapin-LQ treated group and a vehicle-injected control group using an appropriate statistical test (e.g., Student's t-test).

Applications in Neuroscience Research

The distinct pharmacological profiles of Tertiapin-Q and Tertiapin-LQ make them suitable for different lines of inquiry.

  • Studying Synaptic Plasticity (Tertiapin-Q): As a broad GIRK channel blocker, Tertiapin-Q is used to investigate the role of GPCR-mediated inhibition in synaptic function. Studies have shown that pharmacological disruption of GIRK activity in the hippocampus with Tertiapin-Q impairs the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), leading to deficits in learning and memory[6].

  • Isolating ROMK1 Function (Tertiapin-LQ): The selectivity of Tertiapin-LQ allows researchers to probe the specific contributions of ROMK1 channels. Central administration of Tertiapin-LQ in mice produced antidepressant-like effects in behavioral tests, suggesting that ROMK1 channels in the brain are involved in regulating mood[3]. These effects were associated with suppressed neuronal activity in the lateral septum[3][10].

  • Pain and Sensory Transmission (Tertiapin-Q): By blocking BK channels and other K+ currents in dorsal root ganglion (DRG) neurons, Tertiapin-Q can prolong the action potential duration and block the afterhyperpolarization[5][8]. This makes it a useful tool for studying nociceptive signaling and the potential for Kir and BK channels as targets for pain therapy[7][8].

cluster_Q Tertiapin-Q (Stable Analog) cluster_LQ Tertiapin-LQ (Selective Analog) Tertiapin Tertiapin (Native Peptide) TQ_Targets Blocks: - GIRK1/2 - GIRK1/4 - ROMK1 - BK Channels Tertiapin->TQ_Targets Stabilized (M to Q) LQ_Targets Selectively Blocks: - ROMK1 TQ_Targets->LQ_Targets Engineered for Selectivity

Logical relationship and target selectivity of Tertiapin derivatives.

Conclusion

Tertiapin-Q and Tertiapin-LQ are indispensable tools in neuroscience for the functional characterization of inwardly rectifying potassium channels. Tertiapin-Q serves as a potent, stable, but non-selective blocker useful for studying the overall impact of Kir and BK channel activity in systems like the hippocampus and sensory neurons. In contrast, the development of Tertiapin-LQ provides a precision tool to isolate the specific physiological and behavioral roles of ROMK1 (Kir1.1) channels in the central nervous system. A thorough understanding of their respective selectivity profiles is critical for designing experiments and accurately interpreting their results, ultimately advancing our knowledge of neuronal excitability, synaptic plasticity, and behavior.

References

An In-depth Technical Guide to the Selectivity of Tertiapin-LQ for Kir1.1 Channels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inwardly rectifying potassium (Kir) channels are crucial regulators of cellular excitability and potassium homeostasis across various tissues. The development of subtype-specific pharmacological tools is essential for dissecting their distinct physiological roles and for therapeutic targeting. Tertiapin, a 21-amino acid peptide from European honey bee (Apis mellifera) venom, is a potent blocker of certain Kir channels, notably the renal outer medullary K+ channel (ROMK1 or Kir1.1) and G-protein-coupled Kir (GIRK or Kir3) channels.[1][2]

The native peptide's methionine residue is susceptible to oxidation, which can reduce its activity. This led to the development of a more stable analog, Tertiapin-Q (TPN-Q), where methionine-13 is replaced with glutamine, without significant loss of function.[1][3] Further molecular engineering aimed at enhancing subtype selectivity resulted in Tertiapin-LQ (TPN-LQ). This derivative incorporates a leucine substitution at position 12 (H12L) of TPN-Q, conferring remarkable selectivity for Kir1.1 channels.[4] This guide provides a comprehensive technical overview of Tertiapin-LQ's selectivity, detailing the quantitative data, mechanism of action, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Selectivity of Tertiapin-LQ

The selectivity of Tertiapin-LQ for Kir1.1 is demonstrated by its significantly higher affinity for this subtype compared to other Kir channels. The following tables summarize the key quantitative data from electrophysiological studies.

Table 1: Dissociation Constants (Kd) of Tertiapin-LQ for Various Kir Channel Subtypes

Kir Channel SubtypeKd (nM)Fold Selectivity vs. Kir1.1Reference
Kir1.1 (ROMK1) 1.1 - [4]
Kir3.1/3.4 (GIRK1/4)361>328-fold[4]
Kir3.1/3.2 (GIRK1/2)274>249-fold[4]
Kir2.1>10,000>9000-fold[4]
Kir4.1>10,000>9000-fold[4]
Kir6.2/SUR1A>10,000>9000-fold[4]

Data derived from two-electrode voltage clamp experiments on channels expressed in Xenopus oocytes.[4]

Table 2: IC50 Values of Tertiapin-LQ for Kir1.1 vs. GIRK Channels

Kir Channel SubtypeIC50 (µM)Fold Selectivity vs. Kir1.1Reference
Kir1.1 (ROMK) 0.445 - [5]
Kir3.1/3.2 (GIRK1/2)9.28~21-fold[5]
Kir3.1/3.4 (GIRK1/4)2.70~6-fold[5]

Data derived from whole-cell patch-clamp recordings from 293T cells.[5] Note: Absolute affinity values can vary based on experimental systems and conditions.

Mechanism of Action and Molecular Basis of Selectivity

Tertiapin and its derivatives function as high-affinity pore blockers. The mechanism involves the insertion of the peptide's C-terminal α-helix into the external vestibule of the Kir channel's conduction pore, physically occluding the pathway for potassium ions.[1][3] This binding interaction is primarily mediated by residues within the M1-M2 linker region of the channel protein.[3][4][6] The critical nature of this region was confirmed by chimeric studies where transplanting the M1-M2 linker from the sensitive Kir1.1 channel to the insensitive Kir2.1 channel was sufficient to confer Tertiapin sensitivity.[3][4]

The remarkable >250-fold selectivity of Tertiapin-LQ for Kir1.1 is primarily attributed to the substitution of histidine at position 12 with leucine (H12L).[4] This single amino acid change dramatically decreases the peptide's affinity for Kir3.1/3.4 channels by approximately 30-fold, while slightly enhancing its affinity for Kir1.1.[4] This suggests that the histidine at position 12 is a key determinant for high-affinity binding to Kir3 channels, and its removal effectively eliminates this interaction without compromising the structural integrity required for potent Kir1.1 blockade.

cluster_membrane Cell Membrane Kir11 Kir1.1 Channel (Tetramer) Pore External Vestibule (M1-M2 Linker) Block Pore Occlusion (High Affinity Binding) Pore->Block Results in TPNLQ Tertiapin-LQ TPNLQ->Pore α-helix insertion start Harvest & Defolliculate Xenopus Oocytes inject Microinject with Kir Channel cRNA start->inject incubate Incubate (1-3 days) for Channel Expression inject->incubate record Place Oocyte in Chamber & Impale with Electrodes incubate->record clamp Perform Two-Electrode Voltage Clamp record->clamp protocol Apply Voltage Protocol to Elicit Baseline Current clamp->protocol apply_tpnlq Perfuse with Increasing [Tertiapin-LQ] protocol->apply_tpnlq measure Measure Current Inhibition apply_tpnlq->measure analyze Plot Dose-Response Curve & Calculate Kd / IC50 measure->analyze prep Prepare Membranes from Cells Expressing Kir1.1 incubate Incubate Membranes with: 1. Fixed [Radioligand] 2. Varying [Tertiapin-LQ] prep->incubate separate Separate Bound/Unbound Ligand (Vacuum Filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Plot Competition Curve & Calculate Ki count->analyze

References

The Pivotal Role of ROMK Channels in Renal Physiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The renal outer medullary potassium (ROMK) channel, an inwardly rectifying potassium channel encoded by the KCNJ1 gene, stands as a cornerstone of renal physiology, critically involved in the fine-tuning of potassium homeostasis and salt balance.[1][2] Its strategic localization and intricate regulation make it a key player in renal potassium secretion and a compelling target for novel diuretic therapies. This technical guide provides a comprehensive overview of the core functions of ROMK channels, detailed experimental protocols for their study, and a summary of key quantitative data to facilitate further research and drug development endeavors.

Core Functions and Physiological Significance

ROMK channels are predominantly expressed in the apical membrane of epithelial cells in the thick ascending limb (TAL) of Henle's loop and the principal cells of the cortical collecting duct (CCD).[3][4][5] Their function varies depending on their location within the nephron.

In the thick ascending limb , ROMK channels are essential for potassium recycling across the apical membrane.[3][4] This recycling process is crucial for the function of the Na-K-2Cl cotransporter (NKCC2), the primary mechanism for salt reabsorption in this segment.[3] By providing a continuous supply of luminal potassium, ROMK ensures the efficient operation of NKCC2, which in turn contributes to the generation of the corticomedullary osmotic gradient necessary for urine concentration.

In the cortical collecting duct , ROMK channels serve as the primary pathway for potassium secretion into the tubular fluid.[3][4] This secretory process is the principal mechanism by which the kidney eliminates excess potassium from the body, thereby maintaining potassium homeostasis. The activity of ROMK channels in the CCD is tightly regulated to match dietary potassium intake and maintain plasma potassium levels within a narrow physiological range.

Mutations in the KCNJ1 gene that lead to a loss of ROMK function cause Bartter syndrome type II, a rare genetic disorder characterized by salt wasting, hypokalemic metabolic alkalosis, and hyperreninemic hyperaldosteronism.[2][6] This clinical presentation underscores the critical role of ROMK channels in renal salt and potassium handling.

Quantitative Data on ROMK Channel Properties

The biophysical and pharmacological properties of ROMK channels have been extensively characterized using electrophysiological techniques. The following tables summarize key quantitative data from various studies.

ParameterValueExperimental ConditionsSpeciesReference(s)
Single-Channel Conductance
~30-35 pSExpressed in Xenopus oocytesRat[3][4]
34.8 ± 0.5 pSCell-attached patches on Xenopus oocytes, 110 mM KClRat (ROMK2)[7]
17 ± 1 pST51E mutant, cell-attached patches on Xenopus oocytes, 110 mM KClRat (ROMK2)[7]
~17 pSOutside-out patches from DCT2/CNT and CNT/CCD, pipette solution with Mg2+Mouse[6]
Open Probability (Po)
~0.9Active stateNot specified[2][4]
0.72Cell-attached patch, -200 mV, 110 mM KClRat (ROMK2)[7]
Regulation by Intracellular pH
pKa ~7.0Cytoplasmic acidification leads to channel closureNot specified[8][9]
Apparent pKa = 6.8 ± 0.03Cut-open, perfused Xenopus oocytes, 100 mM K+Rat (ROMK2)[8]
Apparent pKa = 7.2 ± 0.11 mM extracellular K+Xenopus oocytes[10]
Apparent pKa = 6.9 ± 0.0210 mM extracellular K+Xenopus oocytes[10]
Apparent pKa = 6.6 ± 0.03100 mM extracellular K+Xenopus oocytes[10]
ATP Sensitivity
K1/2 ~1 mMWhen co-expressed with CFTRNot specified[4]
IC50 = 7 µMKir6.2/SUR1 channelsNot specified[11]
IC50 = 30 µMHomozygous mutant Kir6.2/SUR1 channelsNot specified[11]
IC50 = 53.9 µMKir6.2-G334D/SUR1-T1397*Not specified[12]
Inhibitors
Tertiapin-Q (TPNQ)Apparent Ki = 5.0 nMRat[13]
Compound AIC50 ≈ 90 nMNot specified[14]
VU591Fails to induce diuresis when administered orallyRat[14]
Compound 3ROMK IC50 = 0.089 µMNot specified[15]
Compound 5ROMK IC50 = 0.052 µMNot specified[16]

Experimental Protocols

Patch-Clamp Recording of ROMK Channels in Native Renal Tubules

This protocol describes the whole-cell patch-clamp technique to measure ROMK channel activity in freshly isolated and split-open renal tubules.

Materials:

  • Sprague-Dawley rats

  • Collagenase type 2

  • L15 medium

  • Dissection microscope

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Microforge

  • Micromanipulator

  • Superfusion system

  • Solutions:

    • Superfusion solution (extracellular): 135 mM Na methanesulfonate, 5 mM KCl, 2 mM Ca methanesulfonate, 1 mM MgCl₂, 2 mM glucose, 10 mM HEPES, pH 7.4 with NaOH.

    • Pipette solution (intracellular): 7 mM KCl, 123 mM aspartic acid, 5 mM EGTA, 10 mM HEPES, pH 7.4 with KOH.

    • TPNQ stock solution: 100 µM in water.

Procedure:

  • Tubule Isolation:

    • Anesthetize the rat and perfuse the left kidney with L15 medium containing collagenase (300 units/ml) via the left ventricle.[17]

    • Remove the kidney, slice the cortex into small pieces, and incubate in the collagenase-containing L15 medium for 20-30 minutes at 37°C.[17]

    • Wash the tissue three times with fresh L15 medium and keep on ice.

    • Manually dissect cortical collecting ducts (CCDs) or thick ascending limbs (TALs) under a dissection microscope.

  • Split-Open Tubule Preparation:

    • Transfer the isolated tubule to a perfusion chamber on the stage of an inverted microscope.

    • Hold the tubule with two fine glass pipettes.

    • Use a sharp glass pipette to split the tubule open longitudinally, exposing the apical membrane of the epithelial cells.

  • Whole-Cell Recording:

    • Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ.

    • Fill the pipette with the intracellular solution and mount it on the micromanipulator.

    • Approach a principal cell in the split-open tubule with the patch pipette.

    • Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

    • Clamp the membrane potential at 0 mV and record the whole-cell current.

    • To measure ROMK-mediated current (ISK), add Tertiapin-Q (TPNQ) to the superfusate at a final concentration of 100 nM.[18]

    • The TPNQ-sensitive current is calculated as the difference in the outward current before and after the application of the inhibitor.[18]

Heterologous Expression and Electrophysiological Recording of ROMK Channels in HEK-293T Cells

This protocol outlines a method for the transient transfection of HEK-293T cells with ROMK cDNA and subsequent whole-cell patch-clamp recording.

Materials:

  • HEK-293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • Plasmid DNA containing ROMK cDNA (e.g., in a pIRES2-EGFP vector)

  • Transfection reagent (e.g., Lipofectamine)

  • Glass coverslips

  • Patch-clamp setup (as described above)

  • Solutions:

    • External recording solution: As described for native tubules.

    • Pipette solution: As described for native tubules.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK-293T cells in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.

    • Transfect the cells at a high confluency with the ROMK-containing plasmid using a suitable transfection reagent according to the manufacturer's instructions.[19][20]

    • After transfection, incubate the cells at 28°C for 24-72 hours to allow for adequate protein expression.[19][20]

    • Plate the transfected cells onto glass coverslips and incubate at 37°C for several hours to allow for cell attachment.[19][20]

  • Electrophysiological Recording:

    • Transfer a coverslip with transfected cells to the recording chamber.

    • Identify successfully transfected cells by the co-expression of a fluorescent reporter protein (e.g., EGFP).

    • Perform whole-cell patch-clamp recordings as described in the protocol for native tubules.

Immunohistochemistry for ROMK Channel Localization in Kidney Tissue

This protocol details the procedure for localizing ROMK protein expression in fixed kidney sections using immunofluorescence.

Materials:

  • Rat kidneys

  • 4% paraformaldehyde in PBS

  • Sucrose solutions (10%, 20%, 30% in PBS)

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • Primary antibody: Rabbit anti-ROMK

  • Secondary antibody: FITC- or Rhodamine-conjugated goat anti-rabbit IgG

  • Blocking solution: 1% BSA in PBS

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Perfuse the rat with PBS followed by 4% paraformaldehyde in PBS.

    • Excise the kidneys and fix them in 4% paraformaldehyde for 4 hours at 4°C.

    • Cryoprotect the tissue by sequential incubation in 10%, 20%, and 30% sucrose solutions in PBS until the tissue sinks.

    • Embed the tissue in OCT compound and freeze in liquid nitrogen.

    • Cut 5 µm thick sections using a cryostat and mount them on glass slides.

  • Immunostaining:

    • Wash the sections with PBS.

    • Block non-specific binding by incubating the sections in blocking solution for 30 minutes.

    • Incubate the sections with the primary anti-ROMK antibody (diluted in blocking solution) overnight at 4°C.[5][21]

    • Wash the sections three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.[5][21]

    • Wash the sections three times with PBS.

    • Mount the sections with a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging:

    • Visualize the sections using a fluorescence microscope with appropriate filters for FITC/Rhodamine and DAPI.

    • Capture images to document the localization of ROMK protein within the different nephron segments.

Signaling Pathways and Regulation

The activity of ROMK channels is finely tuned by a complex network of signaling pathways, ensuring appropriate potassium handling in response to physiological cues.

Regulation by Dietary Potassium

High K+ Diet High K+ Diet Aldosterone Aldosterone High K+ Diet->Aldosterone stimulates Low K+ Diet Low K+ Diet PTK PTK Low K+ Diet->PTK activates SGK1 SGK1 Aldosterone->SGK1 activates ROMK Trafficking ROMK Trafficking SGK1->ROMK Trafficking promotes to membrane ROMK Activity ROMK Activity ROMK Trafficking->ROMK Activity increases ROMK Internalization ROMK Internalization PTK->ROMK Internalization promotes ROMK Internalization->ROMK Activity decreases cluster_channel ROMK Channel ROMK ROMK PKA PKA PKA->ROMK Phosphorylates (activates) ATP ATP ATP->ROMK Inhibits Intracellular pH < 7.0 Intracellular pH < 7.0 Intracellular pH < 7.0->ROMK Inhibits PIP2 PIP2 PIP2->ROMK Binds (required for activity) Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening High-throughput screening (e.g., Rb+ efflux assay) Electrophysiology Electrophysiology In vitro Screening->Electrophysiology Confirmation of hits Selectivity Profiling Selectivity Profiling Electrophysiology->Selectivity Profiling IC50 determination In vivo Studies In vivo Studies Selectivity Profiling->In vivo Studies Against other ion channels (e.g., hERG, other Kir) PK/PD Modeling PK/PD Modeling In vivo Studies->PK/PD Modeling Diuresis, natriuresis, kaliuresis in animal models (e.g., rat, dog) Lead Optimization Lead Optimization PK/PD Modeling->Lead Optimization Lead Optimization->Compound Synthesis

References

Tertiapin-LQ and its Effects on Cardiac Electrophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Inwardly rectifying potassium (Kir) channels are fundamental to regulating cardiac excitability, and their dysfunction is implicated in various arrhythmias. The Tertiapin family of peptides, derived from bee venom, are potent blockers of specific Kir channels. While the stabilized analog Tertiapin-Q has been instrumental in elucidating the role of G-protein-coupled Kir (GIRK) channels in cardiac function, its activity on multiple Kir subtypes has limited its use for dissecting specific channel contributions. This guide focuses on Tertiapin-LQ, an engineered derivative with high selectivity for the Kir1.1 (ROMK1) channel over Kir3.x (GIRK) channels. We detail the mechanism of action, comparative channel affinities, and effects on cardiac electrophysiology, positioning Tertiapin-LQ as a critical tool for researchers and drug developers to investigate the distinct roles of ROMK1 and GIRK channels in the heart.

The Tertiapin Family of Peptides

Tertiapin is a 21-amino acid peptide toxin originally isolated from the venom of the European honey bee, Apis mellifera.[1] It has emerged as a valuable pharmacological tool due to its potent blockade of certain inwardly rectifying potassium (Kir) channels.[1] Engineering of the native peptide has produced analogs with improved stability and selectivity, crucial for precise experimental applications.

Tertiapin-Q: A Stabilized, Non-Selective Analog

The native Tertiapin peptide contains a methionine residue (Met13) that is susceptible to oxidation, which can reduce its channel-blocking activity.[1] To create a more stable compound for research, Tertiapin-Q (TPN-Q) was synthesized by replacing this methionine with a non-oxidizable glutamine residue.[2] This modification results in a functionally similar peptide with high affinity for both G-protein-coupled inwardly rectifying potassium (GIRK/Kir3.x) channels and renal outer medullary potassium (ROMK1/Kir1.1) channels.[3] Due to its potent blockade of the cardiac acetylcholine-activated K+ current (IK,ACh), which is carried by Kir3.1/3.4 channels, Tertiapin-Q has been extensively used to study cardiac arrhythmias such as atrial fibrillation and bradycardia.[4][5]

Tertiapin-LQ: An Engineered Peptide for Selective ROMK1 Blockade

To dissect the individual contributions of different Kir channels to cellular physiology, a more selective blocker was required. Tertiapin-LQ (TPN-LQ) was developed by making a second amino acid substitution to the Tertiapin-Q sequence: the histidine at position 12 was replaced with leucine (H12L).[6][7] This modification significantly reduces the peptide's affinity for GIRK channels while largely preserving its high affinity for ROMK1 channels, making Tertiapin-LQ a highly selective ROMK1 blocker.[6] This selectivity is critical for differentiating the physiological roles of ROMK1 from those of GIRK channels in cardiac and other tissues.

G1 cluster_peptides Evolution of Tertiapin Peptides cluster_channels Primary Cardiac Kir Channel Targets Tertiapin Tertiapin (Natural) TertiapinQ Tertiapin-Q Tertiapin->TertiapinQ Met13 -> Gln (Stabilization) TertiapinLQ Tertiapin-LQ TertiapinQ->TertiapinLQ His12 -> Leu (↑ ROMK1 Selectivity) GIRK GIRK Channels (Kir3.1/3.4, IKACh) TertiapinQ->GIRK High Affinity Block ROMK1 ROMK1 Channel (Kir1.1) TertiapinQ->ROMK1 High Affinity Block TertiapinLQ->GIRK Low Affinity Block TertiapinLQ->ROMK1 High Affinity & Selective Block

Caption: Evolution and selectivity of Tertiapin peptides.

Mechanism of Action on Inwardly Rectifying Potassium (Kir) Channels

The Acetylcholine-Activated Potassium Current (IK,ACh) Signaling Pathway

In the heart, particularly in the sinoatrial (SA) node, atrioventricular (AV) node, and atrial myocytes, the vagal neurotransmitter acetylcholine (ACh) slows the heart rate and shortens the atrial action potential duration. This is primarily mediated by the activation of the IK,ACh current.[8] The signaling cascade begins with ACh binding to muscarinic M2 receptors, which are coupled to inhibitory Gi/o proteins.[9] This binding promotes the dissociation of the G-protein into its Gαi/o-GTP and Gβγ subunits. The freed Gβγ dimer then directly binds to the cardiac IK,ACh channel, a heterotetramer of Kir3.1 and Kir3.4 subunits, causing it to open.[10] The resulting efflux of K+ ions hyperpolarizes the cell membrane, slowing the rate of diastolic depolarization in pacemaker cells and shortening the repolarization phase in atrial myocytes.[9] Under pathological conditions like atrial fibrillation, a "constitutively active" form of IK,ACh can exist even without cholinergic stimulation, contributing to the electrical remodeling that perpetuates the arrhythmia.[8][11]

Molecular Blockade by Tertiapin Peptides

Tertiapin peptides are thought to function as pore blockers. The α-helical C-terminal region of the peptide plugs the external vestibule of the Kir channel's conduction pore, physically occluding the pathway for potassium ions.[2] The blockade of IK,ACh channels by Tertiapin-Q is potent and occurs in a voltage-independent manner, preventing Gβγ-mediated channel opening and thereby antagonizing the effects of vagal stimulation.[12]

G2 cluster_pathway IKACh Signaling Pathway cluster_blocker Inhibition ACh Acetylcholine (ACh) M2R Muscarinic M2 Receptor ACh->M2R Binds Gi Gi/o Protein (αβγ) M2R->Gi Activates Gbg Gβγ Subunit Gi->Gbg Dissociates GIRK GIRK Channel (Kir3.1/3.4) Gbg->GIRK Binds & Activates Efflux K+ Efflux & Hyperpolarization GIRK->Efflux TPN Tertiapin-Q / LQ TPN->GIRK Blocks Pore

Caption: IKACh signaling pathway and inhibition by Tertiapin.

Quantitative Analysis of Channel Inhibition

The utility of Tertiapin peptides is defined by their affinity and selectivity for different Kir channel subtypes. Tertiapin-Q is a potent but relatively non-selective blocker of GIRK and ROMK1 channels, whereas Tertiapin-LQ demonstrates a clear preference for ROMK1.

Table 1: Comparative Inhibitory Activity of Tertiapin-Q on Kir Channels

Channel Subtype Animal/Cell Line Method Affinity Constant (Ki / IC50) Reference(s)
Kir1.1 (ROMK1) Recombinant Electrophysiology Ki = 1.3 nM
Kir3.1/3.4 (GIRK1/4) Recombinant Electrophysiology Ki = 13.3 nM
IK,ACh (native Kir3.1/3.4) Rabbit Atrial Myocytes Whole-Cell Patch Clamp IC50 ≈ 8 nM [12]
Kir2.1 (IK1) Rabbit Atrial Myocytes Whole-Cell Patch Clamp >100-fold less sensitive than IK,ACh [12]

| KATP (Kir6.x) | Rabbit Atrial Myocytes | Whole-Cell Patch Clamp | Insensitive (at 1 µM) |[12] |

Table 2: Selectivity Profile of Tertiapin-LQ

Channel Subtype Cell Line Method IC50 Selectivity (vs. ROMK1) Reference(s)
Kir1.1 (ROMK1) 293T Cells Whole-Cell Patch Clamp 0.445 µM - [6]
Kir3.1/3.2 (GIRK1/2) 293T Cells Whole-Cell Patch Clamp 9.28 µM ~21-fold [6]

| Kir3.1/3.4 (GIRK1/4) | 293T Cells | Whole-Cell Patch Clamp | >33% block at 12.7 µM | Low Affinity |[6] |

Effects on Cardiac Electrophysiology

The data on direct cardiac effects overwhelmingly comes from studies using Tertiapin-Q, owing to its potent blockade of IK,ACh. These findings establish the critical role of GIRK channels in cardiac function.

Atrial Action Potential and Refractoriness

Blockade of IK,ACh by Tertiapin-Q prolongs the atrial action potential duration (APD) and the effective refractory period (ERP).[13] This effect is particularly pronounced in the presence of cholinergic stimulation or in disease models with constitutively active IK,ACh.[13] By prolonging the refractory period, Tertiapin-Q can terminate re-entrant arrhythmias like atrial fibrillation.

Sinoatrial Node Function and Heart Rate

In the SA node, IK,ACh contributes to the background potassium conductance that regulates pacemaker activity. By blocking this current, Tertiapin-Q can increase heart rate, an effect that has been shown to rescue sinus node dysfunction and bradycardia in various mouse models.[5] In innervated guinea-pig atrial preparations, 300 nM Tertiapin-Q had no effect on baseline atrial rate but significantly blunted the bradycardic response to vagal nerve stimulation.[4]

Atrioventricular Conduction

Similar to its effects on the SA node, Tertiapin-Q can improve atrioventricular conduction. In mouse models of bradycardia with AV block, Tertiapin-Q shortened the PR interval, indicating faster conduction through the AV node.[5]

Role in Pathophysiological Models
  • Atrial Fibrillation (AF): In canine models of vagally-mediated or aconitine-induced AF, intravenous Tertiapin terminated the arrhythmia. The proposed mechanism is the preferential prolongation of the atrial ERP without significantly affecting ventricular repolarization.

  • Bradycardia: In several genetic mouse models of sinus node dysfunction and AV block, Tertiapin-Q administration significantly improved heart rate and rescued cardiac conduction.[5]

Table 3: Summary of Tertiapin-Q Effects on Electrophysiological Parameters in Animal Models

Parameter Model Observation Concentration / Dose Reference(s)
Atrial Fibrillation Canine VNS Model Terminated AF 4-41 nmol/kg (i.v.)
Atrial ERP Canine VNS Model Preferentially prolonged vs. Ventricular ERP 12 nmol/kg (i.v.)
Vagal Bradycardia Guinea-Pig Atria Peak response reduced by ~50% 300 nM [4]
Heart Rate Mouse Bradycardia Model Increased HR by 14-23% 5 mg/kg (i.p.) [5]
PR Interval Mouse Bradycardia Model Shortened PR interval 5 mg/kg (i.p.) [5]

| QTc Interval | Canine (anesthetized) | No significant effect | 4-41 nmol/kg (i.v.) | |

Tertiapin-LQ as a Tool for Cardiac Research

While extensive data highlights the cardiac effects of blocking IK,ACh with Tertiapin-Q, the contribution of ROMK1 channels in the heart is less clear. Tertiapin-LQ, with its ~21-fold selectivity for ROMK1 over GIRK1/2, provides a unique pharmacological tool to address this.[6] Researchers can use Tertiapin-LQ to:

  • Investigate the presence and function of ROMK1 channels in specific cardiac regions, such as the pulmonary veins, where they have been reported.[14]

  • Differentiate the effects of ROMK1 blockade from GIRK blockade in disease models. For example, in a model of atrial fibrillation, comparing the effects of Tertiapin-Q and Tertiapin-LQ could reveal the relative contributions of constitutively active GIRK and potential ROMK1 currents to the arrhythmogenic substrate.

  • Validate potential drug candidates by confirming that their effects are mediated through a specific Kir channel subtype.

Detailed Experimental Methodologies

Cardiomyocyte Isolation
  • Animal Euthanasia and Heart Excision: The experimental animal (e.g., mouse, rat, rabbit) is anesthetized and euthanized according to approved institutional protocols. The heart is rapidly excised and placed in ice-cold, calcium-free Tyrode's solution.[15][16]

  • Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion. The heart is first perfused with a calcium-free buffer to wash out blood and relax the tissue, followed by perfusion with a solution containing digestive enzymes (e.g., collagenase type II, protease).[15][16]

  • Tissue Dissociation and Cell Collection: Once the heart is digested, the desired tissue (e.g., atria, ventricles) is removed, minced, and gently triturated to release individual cardiomyocytes.[16]

  • Calcium Reintroduction: The isolated cells are gradually reintroduced to calcium-containing solutions to ensure they are calcium-tolerant and viable for electrophysiological recording. The final cell suspension is stored in a holding solution.[15]

Whole-Cell Patch-Clamp Electrophysiology
  • Preparation: Isolated cardiomyocytes are plated in a recording chamber on the stage of an inverted microscope and continuously perfused with an external (bath) solution.[17][18]

    • External Solution (Typical): Contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4.

    • Internal Solution (Typical, for K+ currents): Contains (in mM): 120 K-Gluconate, 20 KCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP; pH adjusted to 7.2.[18]

  • Pipette Fabrication and Positioning: A glass micropipette with a tip diameter of ~1-2 µm is fabricated using a micropipette puller and filled with the internal solution. The pipette is mounted on a micromanipulator and lowered into the bath.

  • Seal Formation: The pipette tip is carefully maneuvered onto the surface of a healthy cardiomyocyte. Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[1]

  • Whole-Cell Configuration: A brief pulse of stronger suction or a voltage "zap" is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[15]

  • Recording:

    • Voltage-Clamp Mode: The membrane potential is held at a constant value, and the current required to maintain this potential is measured. This allows for the study of specific ion channel currents (e.g., IK,ACh) by applying specific voltage protocols.[17]

    • Current-Clamp Mode: A defined current is injected into the cell, and the resulting changes in membrane potential (i.e., the action potential) are recorded. This mode is used to study the effects of Tertiapin on APD, resting membrane potential, and firing frequency.[18]

  • Data Acquisition and Analysis: Data is acquired using a patch-clamp amplifier, digitized, and analyzed with specialized software to measure parameters like current amplitude, APD at 90% repolarization (APD90), and resting membrane potential.

G3 cluster_prep Tissue & Cell Preparation cluster_patch Patch Clamp Recording cluster_analysis Data Acquisition & Analysis A1 Animal Model (e.g., Mouse, Rabbit) A2 Heart Excision & Langendorff Perfusion A1->A2 A3 Enzymatic Digestion A2->A3 A4 Isolate Single Cardiomyocytes A3->A4 B2 Position Pipette on Cardiomyocyte A4->B2 B1 Prepare Pipette with Internal Solution B1->B2 B3 Form Giga-Seal (>1 GΩ) B2->B3 B4 Rupture Membrane (Whole-Cell Mode) B3->B4 C1 Record Currents (Voltage-Clamp) or APs (Current-Clamp) B4->C1 C2 Apply Tertiapin-LQ C1->C2 C3 Record Post-Drug Effects C2->C3 C4 Analyze Data (e.g., IC50, ΔAPD) C3->C4

Caption: Experimental workflow for patch-clamp analysis.
In Vivo Electrophysiology Studies in Animal Models

  • Animal Models: Canine, goat, and porcine models are often used for AF studies due to their cardiac size and electrophysiology being more analogous to humans.[19][20] Mouse models with genetic modifications are invaluable for studying sinus node dysfunction and bradycardia.[5][21]

  • Surgical Implantation: For chronic studies, animals are instrumented with implantable telemetry devices to record ECGs or with epicardial/endocardial electrodes for programmed electrical stimulation.[5]

  • Drug Administration: Tertiapin peptides are typically administered intravenously (i.v.) or intraperitoneally (i.p.).

  • Electrophysiological Study: Protocols involve baseline recordings followed by drug administration and repeat measurements. Parameters such as heart rate, PR interval, QRS duration, QT interval, and ERP are measured. Arrhythmia inducibility is often tested using programmed electrical stimulation protocols (e.g., burst pacing).[5]

Conclusion

The Tertiapin family of peptides provides an essential pharmacological toolkit for cardiac electrophysiology research. While Tertiapin-Q has been pivotal in demonstrating the role of IK,ACh in regulating heart rate and its contribution to atrial fibrillation, its lack of selectivity limits the ability to parse the functions of different Kir channels. Tertiapin-LQ, with its engineered selectivity for ROMK1 (Kir1.1) channels, represents a significant advancement. It enables researchers to precisely investigate the role of ROMK1 in cardiac physiology and pathophysiology, distinguishing its effects from the well-established actions of GIRK channels. For drug development professionals, Tertiapin-LQ serves as a crucial reference compound for screening and validating novel, selective modulators of inwardly rectifying potassium channels.

References

The Antidepressant Potential of ROMK Channel Blockers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Preclinical Evidence, Mechanisms of Action, and Methodologies for a Novel Antidepressant Target

Introduction

The quest for novel antidepressant therapies with distinct mechanisms of action from traditional monoaminergic modulators is a critical priority in psychiatric drug development. Emerging preclinical evidence has identified the Renal Outer Medullary Potassium (ROMK) channel, an inwardly rectifying potassium channel also known as Kir1.1, as a promising new target.[1] ROMK channels are expressed in the brain, and their modulation has been shown to produce antidepressant-like effects in animal models.[1] Notably, the expression of ROMK mRNA has been found to be increased by 2.54-fold in patients with major depression, suggesting a potential role in the pathophysiology of the disorder.[1] This technical guide provides a comprehensive overview of the current understanding of the antidepressant properties of ROMK channel blockers, intended for researchers, scientists, and drug development professionals. We will delve into the quantitative data from key preclinical studies, detail the experimental protocols used to elicit these findings, and visualize the proposed signaling pathways.

Quantitative Data on ROMK Channel Blockers

The antidepressant-like effects of ROMK channel blockers have been quantified in preclinical studies using various compounds. The data below summarizes the inhibitory concentrations of these blockers against ROMK and other related channels, as well as their efficacy in established behavioral models of depression.

Table 1: Inhibitory Potency of ROMK Channel Blockers
CompoundTarget Channel(s)IC50 / KiNotes
TPN-RQ ROMK (Kir1.1)IC50: 0.57 µMA mutated peptide derived from Tertiapin.[1]
GIRK1/2 (Kir3.1/3.2)IC50: 0.61 µMAlso blocks GIRK channels with similar potency.[1]
GIRK1/4 (Kir3.1/3.4)IC50: 1.25 µM
TPN-LQ ROMK (Kir1.1)IC50: 0.445 µMA more selective ROMK blocker compared to TPN-RQ.[1]
GIRK1/2 (Kir3.1/3.2)IC50: 9.28 µMExhibits a 20.9-fold selectivity for ROMK over GIRK1/2.[1]
GIRK1/4 (Kir3.1/3.4)IC50: 2.70 µM
Tertiapin-Q ROMK1 (Kir1.1)Ki: 1.3 nMA stable derivative of the bee venom toxin Tertiapin.
GIRK1/4 (Kir3.1/3.4)Ki: 13.3 nMHigh affinity for both ROMK and GIRK channels.
BK (KCa1.1)IC50: ~5 nMAlso inhibits large conductance calcium-activated potassium channels.[2]
GIRK1/2 (Kir3.1/3.2)Kd: ~270 nM
VU591 ROMK (Kir1.1)IC50: 0.24 µMA potent and selective small molecule ROMK inhibitor.[1]
Table 2: Antidepressant-like Efficacy of ROMK Channel Blockers in Behavioral Tests
CompoundBehavioral TestSpeciesDose and AdministrationEffect
TPN-RQ Tail Suspension Test (TST)Mouse1.842 µg (i.c.v.)Significantly decreased immobility time.[1]
Forced Swim Test (FST)Mouse1.842 µg (i.c.v.)Significantly decreased immobility time.[1]
TPN-LQ Tail Suspension Test (TST)Mouse1.842 µg (i.c.v.)Decreased immobility time at the same dose as TPN-RQ.[1]
Forced Swim Test (FST)Mouse1.842 µg (i.c.v.)Decreased immobility time at the same dose as TPN-RQ.[1]
VU591 Tail Suspension Test (TST)Mouse5 μL of 20 mM (i.c.v.)Significantly decreased immobility time.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of the antidepressant properties of ROMK channel blockers.

Behavioral Assays for Antidepressant-like Activity

The Tail Suspension Test is a widely used behavioral assay to screen for potential antidepressant drugs in mice.

  • Apparatus: A suspension box that allows for the mouse to be hung by its tail, preventing it from escaping or holding onto any surfaces.

  • Procedure:

    • Mice are individually suspended by their tails using adhesive tape, placed approximately 1-2 cm from the tip of the tail.

    • The suspension period is typically 6 minutes.

    • The entire session is video-recorded for later scoring.

    • The duration of immobility (the time the mouse hangs passively and motionless) is measured. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Scoring: Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

The Forced Swim Test, also known as the Porsolt test, is another common behavioral test for assessing antidepressant efficacy.

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water to a level of 15 cm. The water temperature is maintained at 23-25°C.

  • Procedure:

    • Mice are individually placed in the water-filled cylinder.

    • The test duration is typically 6 minutes.

    • Behavior is video-recorded for subsequent analysis.

    • The primary measure is the duration of immobility, where the mouse ceases struggling and remains floating, making only small movements necessary to keep its head above water.

  • Scoring: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

In Vivo Drug Administration

Direct administration of compounds into the cerebral ventricles allows for bypassing the blood-brain barrier and studying the central effects of a drug.

  • Procedure:

    • Mice are anesthetized (e.g., with isoflurane or a ketamine/xylazine cocktail).

    • The head is fixed in a stereotaxic frame.

    • A small incision is made in the scalp to expose the skull.

    • A small hole is drilled at the desired coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline).

    • A Hamilton syringe with a fine needle is lowered to the appropriate depth (e.g., 2.5 mm from the skull surface).

    • The compound (e.g., TPN-RQ, TPN-LQ, or VU591) is slowly infused over a period of 1-2 minutes.

    • The needle is left in place for an additional 1-2 minutes to prevent backflow before being slowly withdrawn.

    • The incision is sutured, and the animal is allowed to recover before behavioral testing.

Electrophysiology

This technique is used to measure ion currents across the membrane of a single cell, allowing for the characterization of channel properties and the effects of blockers.

  • Cell Preparation: HEK293T cells are transiently transfected with the cDNA for the desired channel (e.g., ROMK1, GIRK1/2, GIRK1/4).

  • Recording Solutions:

    • External Solution (in mM): e.g., 137 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Procedure:

    • A glass micropipette with a very fine tip (resistance of 2-5 MΩ) is filled with the internal solution and brought into contact with the cell membrane.

    • A tight seal (gigaohm resistance) is formed between the pipette and the membrane by applying gentle suction.

    • A brief pulse of stronger suction is applied to rupture the membrane patch, establishing the whole-cell configuration.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit channel currents.

    • The ROMK channel blocker is perfused into the bath, and the resulting changes in current are recorded to determine the inhibitory effect and calculate the IC50.

Immunohistochemistry

The expression of the immediate early gene c-Fos is used as a marker for recent neuronal activity.

  • Tissue Preparation:

    • Ninety minutes after behavioral testing, mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Brains are removed and post-fixed in 4% PFA overnight at 4°C.

    • Brains are then cryoprotected in a sucrose solution (e.g., 30% in PBS) until they sink.

    • Coronal sections (e.g., 30-40 µm thick) are cut on a cryostat and collected in PBS.

  • Staining Procedure:

    • Free-floating sections are washed in PBS.

    • Sections are incubated in a blocking solution (e.g., PBS containing 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature.

    • Sections are incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) in blocking solution overnight at 4°C.

    • After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.

    • Sections are then incubated with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.

    • The signal is visualized by incubation with a diaminobenzidine (DAB) solution, resulting in a brown precipitate in c-Fos-positive nuclei.

    • Sections are mounted on slides, dehydrated, and coverslipped.

  • Analysis: The number of c-Fos-immunoreactive cells in specific brain regions (e.g., lateral septum, dorsal raphe nucleus, locus coeruleus) is quantified using a microscope and image analysis software.

Signaling Pathways and Mechanisms of Action

The precise signaling cascade through which ROMK channel blockade exerts its antidepressant effects is an active area of investigation. The available evidence points to a mechanism distinct from that of classic monoaminergic antidepressants.

Proposed Signaling Pathway for the Antidepressant Effects of ROMK Blockers

The current hypothesis centers on the modulation of neuronal excitability in specific brain circuits.

ROMK_Antidepressant_Pathway romk_blocker ROMK Channel Blocker (e.g., TPN-RQ, TPN-LQ, VU591) romk_channel ROMK (Kir1.1) Channel in Lateral Septum Neurons romk_blocker->romk_channel Inhibition k_efflux Decreased K+ Efflux romk_channel->k_efflux Reduces depolarization Membrane Depolarization k_efflux->depolarization neuronal_activity Altered Neuronal Firing Rate in Lateral Septum depolarization->neuronal_activity Leads to neurotransmitter Modulation of Neurotransmitter Release (Hypothesized) (e.g., GABA, Glutamate) neuronal_activity->neurotransmitter Influences downstream_circuits Modulation of Downstream Brain Circuits (e.g., connections to VTA, Hypothalamus) neuronal_activity->downstream_circuits Impacts antidepressant_effect Antidepressant-like Effects downstream_circuits->antidepressant_effect Contributes to

Caption: Proposed mechanism of antidepressant action of ROMK channel blockers.

Studies have shown that intracerebroventricular administration of the ROMK blocker TPN-RQ suppresses c-Fos immunoreactivity in the lateral septum, without significantly affecting activity in the dorsal raphe nucleus or locus coeruleus, key regions in monoaminergic systems.[1] This suggests that the antidepressant effects of ROMK blockers may not be primarily mediated by a direct enhancement of serotonin or norepinephrine signaling, distinguishing them from many current antidepressants.

The lateral septum is a brain region implicated in the regulation of stress and emotion.[1] By blocking ROMK channels on neurons within the lateral septum, these compounds likely reduce potassium efflux, leading to membrane depolarization and an alteration in the neurons' firing patterns. This change in neuronal activity in the lateral septum would then modulate its output to other brain regions involved in mood and reward, such as the ventral tegmental area (VTA) and hypothalamus, ultimately leading to the observed antidepressant-like behaviors. The precise downstream neurotransmitter systems affected by this modulation in the lateral septum remain to be fully elucidated but may involve GABAergic and glutamatergic signaling.

Experimental Workflow for Investigating ROMK Blocker Antidepressant Effects

The following diagram illustrates a typical experimental workflow for characterizing the antidepressant potential of a novel ROMK channel blocker.

Experimental_Workflow start Start: Novel Compound in_vitro In Vitro Characterization (Whole-Cell Patch Clamp) start->in_vitro ic50 Determine IC50 for ROMK and Selectivity Profile in_vitro->ic50 in_vivo_admin In Vivo Administration (i.c.v. Injection in Mice) ic50->in_vivo_admin Promising Compound behavioral Behavioral Testing (TST and FST) in_vivo_admin->behavioral behavioral_results Assess Antidepressant-like Effects (Immobility Time) behavioral->behavioral_results mechanism Mechanistic Studies behavioral_results->mechanism Positive Results c_fos c-Fos Immunohistochemistry mechanism->c_fos c_fos_results Map Neuronal Activity in Brain Regions c_fos->c_fos_results end Conclusion: Antidepressant Potential c_fos_results->end

Caption: Experimental workflow for preclinical assessment of ROMK blockers.

Conclusion and Future Directions

The preclinical data strongly suggest that ROMK channel blockers represent a novel class of potential antidepressant agents with a mechanism of action that is distinct from currently available treatments. The suppression of neuronal activity in the lateral septum, as indicated by c-Fos immunoreactivity, points to a promising avenue for further investigation into the specific neural circuits involved.

Future research should focus on several key areas:

  • Dose-Response Studies: Establishing a clear dose-response relationship for the antidepressant-like effects of various ROMK blockers in behavioral models.

  • Neurotransmitter Modulation: Directly measuring the effects of ROMK blockade on the release of neurotransmitters, such as GABA and glutamate, within the lateral septum and its projection areas.

  • Downstream Signaling Cascades: Investigating the impact of ROMK inhibition on intracellular signaling pathways implicated in neuroplasticity and depression, such as the CREB and BDNF pathways.

  • Chronic Dosing Studies: Evaluating the efficacy of ROMK blockers following chronic administration to better model the clinical use of antidepressants.

  • Development of Orally Bioavailable Small Molecules: Translating the promising preclinical findings from peptide and tool compounds to the development of selective, potent, and orally bioavailable small molecule ROMK inhibitors suitable for clinical development.

References

Methodological & Application

Application Notes and Protocols for Tertiapin LQ in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tertiapin LQ is a synthetic derivative of tertiapin, a 21-amino acid peptide toxin originally isolated from European honey bee venom.[1] It is a potent and selective blocker of specific inwardly rectifying potassium (Kir) channels.[1][2] Specifically, this compound and its closely related, stable analog Tertiapin-Q, are invaluable tools in electrophysiology for isolating and studying the function of renal outer medullary K+ (ROMK) and G-protein-coupled inwardly rectifying K+ (GIRK) channels.[1][3]

These channels are critical in regulating physiological processes in various tissues, including the kidney, brain, and heart.[1][4][5] this compound exhibits greater selectivity for ROMK channels over GIRK channels, making it a more specific probe compared to other variants like Tertiapin-RQ.[1] These application notes provide detailed protocols for utilizing this compound in patch clamp experiments to investigate the properties and physiological roles of these channels.

Mechanism of Action and Selectivity

This compound functions by binding to the external vestibule of the Kir channel pore, physically occluding the ion conduction pathway.[6] Its selectivity varies between different Kir channel subtypes. The quantitative blocking characteristics are crucial for designing experiments and interpreting results.

Data Presentation: Inhibitory Potency of Tertiapin Variants

The following table summarizes the reported inhibitory concentrations (IC₅₀) and binding affinities (Kᵢ) of this compound and the commonly used analog Tertiapin-Q on various Kir channels.

Peptide VariantChannel SubtypeCell TypePotency (IC₅₀ / Kᵢ)Reference
This compound ROMK (Kir1.1)293T cellsIC₅₀: 0.445 µM[1]
GIRK1/2 (Kir3.1/3.2)293T cellsIC₅₀: 9.28 µM[1]
GIRK1/4 (Kir3.1/3.4)293T cellsIC₅₀: ~2.70 µM[1]
Tertiapin-Q ROMK1 (Kir1.1)Not SpecifiedKᵢ: 1.3 nM[2]
GIRK1/4 (Kir3.1/3.4)Not SpecifiedKᵢ: 13.3 nM[2]
GIRK (native)HL-1 cellsIC₅₀: 1.4 nM[7]
GIRK (native)AtT20 cellsIC₅₀: 102 nM[7]
IKH (Kir3 current)Canine Atrial MyocytesIC₅₀: ~10 nM[8][9]

Signaling Pathway of GIRK Channel Modulation

GIRK channels are effector proteins for many G-protein coupled receptors (GPCRs), particularly those coupling to Gαi/o proteins. Their activation leads to membrane hyperpolarization and neuronal inhibition. This compound blocks the final step of this pathway: potassium ion efflux.

GIRK_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., M2 Muscarinic) G_Protein Gi/o Protein (αβγ) GPCR->G_Protein 2. Activates GIRK_Channel GIRK Channel (Kir3.x) G_Protein->GIRK_Channel 3. Gβγ subunit   dissociates & binds K_ion_out K+ Efflux GIRK_Channel->K_ion_out 4. Opens Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR 1. Binds Tertiapin This compound Tertiapin->GIRK_Channel Blocks Hyperpolarization Hyperpolarization (Inhibition) K_ion_out->Hyperpolarization 5. Leads to

Caption: Signaling pathway of GPCR-mediated GIRK channel activation and its inhibition by this compound.

Experimental Protocols

The following are detailed protocols for using this compound in whole-cell patch clamp recordings.

Protocol 1: Characterizing this compound Block on Recombinant Channels

This protocol is designed for cell lines (e.g., HEK293T) stably or transiently expressing specific Kir channels.

A. Materials and Reagents

  • Cells: HEK293T cells expressing the Kir channel of interest (e.g., ROMK1 or GIRK1/2).[1]

  • This compound Stock Solution: Prepare a 1 mM stock in sterile water. Aliquot and store at -20°C.[2]

  • Recording Equipment: Patch clamp amplifier (e.g., Axopatch 200B), digitizer, micromanipulator, and perfusion system.[1][10]

  • Recording Pipettes: Borosilicate glass capillaries, pulled to a resistance of 3-5 MΩ.

B. Solution Preparation

  • Standard External Solution (Tyrode's):

    • Composition (in mM): 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 0.33 NaH₂PO₄, 5 HEPES, 5.5 Glucose.[1]

    • Adjust pH to 7.4 with NaOH.

  • High K+ External Solution (for GIRK currents):

    • Composition (in mM): 95 NaCl, 50 KCl, 2 CaCl₂, 1 MgCl₂, 0.33 NaH₂PO₄, 5 HEPES, 5.5 Glucose.[1]

    • Using high extracellular K+ increases the inward current, making GIRK activity easier to measure.

  • Internal Pipette Solution:

    • Composition (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP.

    • Adjust pH to 7.2 with KOH. Filter and store at -20°C.

C. Experimental Procedure

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.[1]

  • Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the appropriate external solution at room temperature (~25°C).[1]

  • Establish Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the glass micropipette.

    • Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).[10]

    • Rupture the cell membrane with a brief pulse of stronger suction to achieve the whole-cell configuration.[10]

  • Record Baseline Currents:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to elicit Kir channel currents. The characteristic inward rectification should be observed.

    • For GIRK channels, which are often basally inactive, apply a GPCR agonist (e.g., 10 µM carbachol) to the external solution to activate the current.[7]

  • Apply this compound:

    • Once a stable baseline current is recorded, switch the perfusion system to an external solution containing the desired concentration of this compound.

    • Continuously record the current to observe the blocking effect, which should reach a steady state within a few minutes.

  • Washout: To test for reversibility, switch the perfusion back to the control external solution and monitor for current recovery.

  • Dose-Response: Repeat steps 4-5 with multiple concentrations of this compound to construct a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical patch clamp experiment using this compound.

Patch_Clamp_Workflow cluster_prep A. Preparation cluster_exp B. Experiment cluster_analysis C. Analysis p1 Prepare Cells / Slices p2 Prepare Solutions (Internal/External) p3 Pull & Fill Pipette e1 Form Giga-Seal p3->e1 e2 Establish Whole-Cell e1->e2 e3 Record Baseline Current e2->e3 e4 Activate Channel (Optional, for GIRK) e3->e4 e5 Perfuse this compound e4->e5 e6 Record Blocked Current e5->e6 e7 Washout & Record Recovery e6->e7 a1 Calculate % Block e7->a1 a2 Plot Dose-Response Curve a1->a2 a3 Determine IC50 a2->a3

Caption: General workflow for a patch clamp experiment investigating the effects of this compound.

Data Analysis and Interpretation

  • Calculating Percentage Block: The inhibitory effect of this compound is quantified by calculating the percentage of current blocked at a specific voltage.

    • % Block = (1 - (I_Tertiapin / I_Baseline)) * 100

    • Where I_Baseline is the steady-state current before drug application and I_Tertiapin is the steady-state current in the presence of this compound.

  • Dose-Response Analysis: To determine the IC₅₀ value, plot the % Block against the logarithm of the this compound concentration. Fit the data to a Hill equation:

    • % Block = Max Block / (1 + (IC₅₀ / [Tertiapin])^n)

    • Where [Tertiapin] is the concentration of this compound, IC₅₀ is the concentration for half-maximal inhibition, and n is the Hill coefficient.

Conclusion

This compound is a powerful pharmacological tool for the study of Kir channels. Its selectivity, particularly for ROMK over certain GIRK subtypes, allows researchers to dissect the contributions of these channels to cellular excitability and signaling cascades.[1] By following standardized patch clamp protocols, investigators can reliably characterize the biophysical and pharmacological properties of Tertiapin-sensitive channels, advancing research in fields ranging from renal physiology to neuroscience and cardiology.

References

Application Notes and Protocols for In Vivo Studies of Tertiapin-LQ in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-LQ is a potent and selective blocker of G-protein-coupled inwardly rectifying potassium (GIRK) channels. It is a stable synthetic analog of tertiapin, a peptide originally isolated from bee venom. GIRK channels play a crucial role in regulating cellular excitability in various tissues, including the heart and the central nervous system. By inhibiting these channels, Tertiapin-LQ provides a valuable tool for investigating the physiological and pathological roles of GIRK channels in vivo. These application notes provide detailed protocols for the use of Tertiapin-LQ in mice, with a focus on cardiovascular and neurological studies.

Mechanism of Action

Tertiapin-LQ selectively binds to and blocks the pore of GIRK channels, preventing the efflux of potassium ions.[1] This inhibition leads to a depolarization of the cell membrane, thereby increasing cellular excitability. GIRK channels are activated by the Gβγ subunits of G-proteins following the stimulation of various G-protein coupled receptors (GPCRs), such as M2 muscarinic, adenosine A1, and GABA-B receptors.[2][3] By blocking GIRK channels, Tertiapin-LQ effectively uncouples these GPCRs from their downstream hyperpolarizing effect.

Applications

  • Cardiovascular Research: Investigation of sinus node dysfunction, atrioventricular conduction, and arrhythmias.[4][5][6][7] Tertiapin-LQ can be used to study the role of IKACh (the acetylcholine-activated potassium current mediated by GIRK1/GIRK4 channels) in cardiac pacemaking and conduction.[2][4][5]

  • Neuroscience Research: Elucidation of the role of GIRK channels in neuronal excitability, synaptic plasticity, and behavior.[8][9][10] Studies have implicated GIRK channels in conditions such as depression and anxiety.[9]

  • Drug Development: Screening and characterization of novel GIRK channel modulators.

Data Presentation

In Vivo Efficacy of Tertiapin-LQ in Mouse Models of Bradycardia
Mouse ModelTertiapin-LQ Dose (mg/kg, i.p.)OutcomeImprovementReference
Cav1.3-/-5Heart Rate19% increase[4][6]
Cav1.3-/-/Cav3.1-/-5Heart Rate23% increase[4][6]
HCN4-CNBD5Heart Rate14% increase[4][6]
Nav1.5+/-5Cardiac Conduction (PR interval)24% improvement[4][5][6]
Electrophysiological Effects of Tertiapin-LQ in Mice
Mouse StrainTertiapin-LQ Dose (mg/kg, i.p.)ParameterBefore TreatmentAfter TreatmentReference
HCN4-CNBD5Heart Rate (bpm)556 ± 16633 ± 19[4]
HCN4-CNBD5PR Interval (ms)38.5 ± 1.035.4 ± 0.5[4]
Nav1.5+/-5PR Interval (ms)~38.5~36.5[4]
Nav1.5+/-5QRS Duration (ms)~19.5No significant change[4]
Sham (Heart Failure Model)5QT Interval (ms)68.4 ± 2.370.5 ± 3.3[11]
TAC (Heart Failure Model)5QT Interval (ms)67.4 ± 3.099.8 ± 8.6[11]

Experimental Protocols

Protocol 1: Intraperitoneal Administration for Cardiovascular Studies

This protocol is designed for investigating the effects of Tertiapin-LQ on heart rate and atrioventricular conduction in mouse models of bradycardia.

Materials:

  • Tertiapin-LQ (lyophilized powder)

  • Sterile saline (0.9% NaCl)

  • Mouse strain of interest (e.g., Cav1.3-/-, HCN4-CNBD)

  • Telemetric ECG recording system or equivalent

  • Animal scale

  • Insulin syringes (28-30 gauge)

Procedure:

  • Animal Preparation: Acclimate mice to individual housing with free access to food and water for at least 24 hours before the experiment. For telemetric ECG recordings, surgical implantation of the telemetry device should be performed according to the manufacturer's instructions at least one week prior to the experiment to allow for full recovery.

  • Tertiapin-LQ Preparation: Reconstitute lyophilized Tertiapin-LQ in sterile saline to the desired stock concentration. For a 5 mg/kg dose in a 25g mouse, a common injection volume is 100-200 µL. Therefore, a stock solution of 0.625 mg/mL would allow for a 200 µL injection to deliver 0.125 mg (5 mg/kg). Vortex briefly to ensure complete dissolution. Prepare fresh on the day of the experiment.

  • Baseline Recording: Record baseline ECG for a stable period (e.g., 30-60 minutes) before administration of Tertiapin-LQ or vehicle.

  • Administration: Weigh the mouse to determine the precise injection volume. Administer Tertiapin-LQ via intraperitoneal (i.p.) injection. For control animals, administer an equivalent volume of sterile saline.

  • Post-injection Monitoring: Continuously record ECG for at least 2 hours post-injection to observe the full effect and duration of action. The peak effect of Tertiapin-LQ on heart rate is typically observed within 15-30 minutes and can last for over an hour.[4]

  • Data Analysis: Analyze the ECG recordings to determine heart rate (RR interval), PR interval, QRS duration, and QT interval. Compare the pre- and post-injection data using appropriate statistical methods.

Protocol 2: Intracerebroventricular Administration for Neurological Studies

This protocol is adapted for investigating the central effects of Tertiapin-LQ on behavior in mice.

Materials:

  • Tertiapin-LQ (lyophilized powder)

  • Sterile artificial cerebrospinal fluid (aCSF) or saline

  • Surgical instruments for stereotaxic surgery

  • Guide cannula and dummy cannula

  • Infusion pump and tubing

  • Behavioral testing apparatus (e.g., elevated plus maze, forced swim test tank)

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the mouse and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the lateral ventricle. Secure the cannula with dental cement. Place a dummy cannula to keep the guide cannula patent. Allow the animal to recover for at least one week.

  • Tertiapin-LQ Preparation: Dissolve Tertiapin-LQ in sterile aCSF or saline to the desired concentration. A study on the antidepressant-like effects of a related peptide used a dose of 750 pmol in a volume of 3 µL.[9][10]

  • Habituation: Habituate the mice to the handling and injection procedure for several days before the experiment.

  • Administration: Gently restrain the mouse and remove the dummy cannula. Connect the infusion tubing to the guide cannula and infuse Tertiapin-LQ at a slow rate (e.g., 0.5 µL/min) using an infusion pump.[10] Leave the injection needle in place for an additional minute to allow for diffusion. Replace the dummy cannula.

  • Behavioral Testing: Conduct behavioral tests at a predetermined time after the infusion. The timing will depend on the specific test and the expected onset of action of Tertiapin-LQ in the brain.

  • Data Analysis: Score and analyze the behavioral data according to the standard procedures for the chosen test. Compare the results between the Tertiapin-LQ treated group and a vehicle-injected control group.

Mandatory Visualizations

Signaling Pathway of GIRK Channel Activation and Inhibition by Tertiapin-LQ

GIRK_Signaling_Pathway cluster_receptor GPCR Activation cluster_gprotein G-Protein Cycle cluster_channel GIRK Channel Modulation GPCR GPCR (e.g., M2, A1, GABAB) G_protein_inactive Inactive G-Protein (Gαβγ-GDP) GPCR->G_protein_inactive Activates Ligand Agonist (e.g., ACh, Adenosine, GABA) Ligand->GPCR Binds to G_protein_active Active G-Protein (Gα-GTP + Gβγ) G_protein_inactive->G_protein_active GDP/GTP Exchange G_protein_active->G_protein_inactive GTP Hydrolysis (RGS proteins) GIRK_closed GIRK Channel (Closed) G_protein_active->GIRK_closed Gβγ binds GIRK_open GIRK Channel (Open) GIRK_closed->GIRK_open Conformational Change K_efflux K+ Efflux (Hyperpolarization) GIRK_open->K_efflux TertiapinLQ Tertiapin-LQ TertiapinLQ->GIRK_open Blocks Pore

Caption: GIRK channel activation by GPCRs and inhibition by Tertiapin-LQ.

Experimental Workflow for In Vivo Cardiovascular Study in Mice

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Telemetry Telemetry Device Implantation & Recovery Acclimation Animal Acclimation Telemetry->Acclimation Baseline Baseline ECG Recording Acclimation->Baseline Injection Tertiapin-LQ or Vehicle (i.p. injection) Baseline->Injection Post_Injection Post-Injection ECG Recording Injection->Post_Injection ECG_Analysis ECG Parameter Analysis (HR, PR, QRS, QT) Post_Injection->ECG_Analysis Stats Statistical Comparison ECG_Analysis->Stats

Caption: Workflow for cardiovascular studies using Tertiapin-LQ in mice.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tertiapin is a 21-amino acid peptide originally isolated from the venom of the European honey bee, Apis mellifera.[1] It is a potent blocker of inwardly rectifying potassium (Kir) channels.[1][2] Due to the oxidation sensitivity of a methionine residue in the native peptide, more stable synthetic derivatives have been developed for research purposes.[1]

Two common derivatives are:

  • Tertiapin-Q (TPN-Q): A stable analog where methionine-13 is replaced with glutamine. It is a high-affinity blocker of both G-protein-coupled inwardly rectifying potassium (GIRK or Kir3.x) channels and the renal outer medullary K+ (ROMK1 or Kir1.1) channel.[3][4][5]

  • Tertiapin-LQ (TPN-LQ): A derivative reported to be a selective blocker of ROMK1 (Kir1.1) channels with little to no effect on GIRK channels, making it a valuable tool for distinguishing between these channel subtypes.[6][7]

These application notes provide recommended dosages, protocols, and technical information for the use of Tertiapin-LQ and its related compound, Tertiapin-Q, in cell culture experiments.

Mechanism of Action and Signaling Pathway

Tertiapin peptides function by physically occluding the external pore of the potassium channel, thereby blocking the flow of K+ ions.[1] For GIRK channels, which are key regulators of cellular excitability in neurons and cardiomyocytes, their activity is initiated by G-protein coupled receptors (GPCRs). The binding of a ligand (e.g., acetylcholine, somatostatin) to its GPCR activates the heterotrimeric G-protein, causing the Gα and Gβγ subunits to dissociate. The Gβγ subunit then directly binds to the GIRK channel, causing it to open and allow K+ efflux, which hyperpolarizes the cell membrane and reduces excitability. Tertiapin blocks this K+ efflux.

GPCR_GIRK_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein Gαβγ GPCR->G_Protein 2. G-Protein   Coupling G_alpha Gα-GTP G_Protein->G_alpha 3. Dissociation G_betagamma Gβγ G_Protein->G_betagamma 3. Dissociation GIRK GIRK Channel (Closed) GIRK_Open GIRK Channel (Open) GIRK->GIRK_Open K_out K+ Efflux (Hyperpolarization) GIRK_Open->K_out 5. K+ Flow Blocked K+ Blocked Tertiapin Tertiapin-LQ/Q Tertiapin->GIRK_Open 6. Pore Block Ligand Ligand Ligand->GPCR 1. Activation G_betagamma->GIRK 4. Gβγ Binding

Caption: GPCR-GIRK signaling pathway and Tertiapin inhibition.

Quantitative Data: Potency and Selectivity

The effective concentration of Tertiapin peptides varies significantly depending on the specific channel subtype and the cell system used. The following table summarizes key quantitative data from published literature.

PeptideTarget Channel(s)Potency (IC₅₀, Kᵢ, Kₑ)Cell SystemReference(s)
Tertiapin-Q Kir1.1 (ROMK1)Kᵢ = 1.3 nMRecombinant[4][5]
Kir3.1/3.4 (GIRK1/4)Kᵢ = 13.3 nMRecombinant[4][5]
Kir3.1/3.2 (GIRK1/2)Kₑ ≈ 270 nMRecombinant[3]
Muscarinic K⁺ Channels (IKACh)IC₅₀ ≈ 8 nMRabbit Atrial Myocytes[3]
BK (KCa1.1) ChannelsIC₅₀ ≈ 5.8 nMRecombinant (Xenopus Oocytes)[8]
GIRK ChannelsIC₅₀ = 1.4 nMHL-1 Cardiac Cells[9]
GIRK ChannelsIC₅₀ = 102 nMAtT20 Pituitary Cells[9]
IKH (Kir3 Current)IC₅₀ ≈ 10 nMCanine Atrial Cardiomyocytes[10]
Tertiapin-LQ Kir1.1 (ROMK1)Selective BlockerRat CA1 Pyramidal Neurons[7]
GIRK ChannelsNo effect at 300 nMRat CA1 Pyramidal Neurons[7]

Application Notes

Reconstitution and Storage
  • Reconstitution: Tertiapin-LQ is typically supplied as a lyophilized solid. It is soluble in water and saline buffers.[3][4] For a stock solution, reconstitute the peptide in sterile, nuclease-free water to a convenient concentration (e.g., 100 µM or 1 mM). Briefly vortex to ensure it is fully dissolved.

  • Storage: Store the lyophilized peptide at -20°C. After reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11] A working solution can be prepared by diluting the stock solution in the appropriate extracellular buffer just before the experiment.

Recommended Dosages
  • For Selective Blockade of Kir1.1 (ROMK1): Use Tertiapin-LQ at a concentration range of 100-300 nM .[7] At these concentrations, Tertiapin-LQ has been shown to be effective against Kir1.1 without significantly affecting GIRK channels.[7]

  • For General Blockade of GIRK (Kir3.x) Channels: Use Tertiapin-Q in the range of 1-100 nM . The optimal concentration is highly cell-type dependent. For cardiac cells, concentrations as low as 1-30 nM are often effective, while neuronal or pituitary cells may require concentrations closer to 100-300 nM.[3][7][9][10]

  • For Blockade of BK Channels: While Tertiapin-Q can block BK channels, its action is use-dependent, meaning the channel must be open for the block to occur.[2][8] Effective concentrations are in the 10-100 nM range.[8]

  • Initial Experiments: It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to measure the inhibition of inwardly rectifying potassium currents by Tertiapin-LQ using the whole-cell voltage-clamp technique.

Patch_Clamp_Workflow A 1. Prepare Solutions (Intracellular, Extracellular, Tertiapin) B 2. Culture Cells (e.g., HEK293 expressing Kir1.1, neurons) A->B C 3. Pull Glass Micropipette (Resistance 3-6 MΩ) B->C D 4. Obtain Gigaohm (GΩ) Seal on a target cell C->D E 5. Rupture Membrane to achieve whole-cell configuration D->E F 6. Record Baseline Current using a voltage-step protocol E->F G 7. Perfuse Tertiapin-LQ (e.g., 300 nM) into the bath F->G H 8. Record Blocked Current after drug effect has stabilized G->H I 9. (Optional) Washout with control extracellular solution H->I J 10. Analyze Data (Calculate % inhibition) I->J

Caption: Experimental workflow for patch-clamp analysis.

Methodology:

  • Cell Preparation: Culture cells expressing the target channel (e.g., primary neurons, cardiomyocytes, or a cell line like HEK293 transfected with the Kir channel of interest) on glass coverslips suitable for microscopy.

  • Solution Preparation:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.[12]

    • Intracellular (Pipette) Solution (in mM): 120 K-Gluconate, 20 KCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.[12][13]

    • Tertiapin-LQ Working Solution: Dilute the stock solution of Tertiapin-LQ into the extracellular solution to the desired final concentration (e.g., 300 nM).

  • Electrophysiological Recording:

    • Transfer a coverslip with cultured cells to the recording chamber on an inverted microscope and perfuse with the control extracellular solution.

    • Pull a borosilicate glass micropipette with a resistance of 3-6 MΩ when filled with intracellular solution.[13]

    • Using a micromanipulator, approach a target cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.[14]

    • Apply a brief pulse of stronger suction to rupture the cell membrane, establishing the whole-cell configuration.[14]

    • Clamp the cell's membrane potential at a holding potential where Kir channels are typically closed (e.g., -40 mV).

    • Apply a series of hyperpolarizing voltage steps (e.g., from -120 mV to -40 mV) to elicit inwardly rectifying currents. Record this baseline activity.

  • Drug Application:

    • Switch the perfusion system to the extracellular solution containing Tertiapin-LQ.

    • Allow 3-5 minutes for the solution to exchange completely and for the drug to reach its blocking equilibrium.

    • Repeat the same voltage-step protocol to record the current in the presence of Tertiapin-LQ.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage step (e.g., -120 mV) before and after drug application.

    • Calculate the percentage of current inhibition to quantify the effect of Tertiapin-LQ.

Protocol 2: Fluorescence-Based Membrane Potential Assay

This protocol is adapted from a high-throughput screening method and is useful for assessing GIRK channel activity in a population of cells.[9]

Methodology:

  • Cell Plating: Seed cells expressing the target GPCR and GIRK channels (e.g., AtT20 or HL-1 cells) into a 96-well black, clear-bottom plate and culture to form a confluent monolayer.[9]

  • Dye Loading:

    • Prepare a loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., an oxonol dye like DiBAC₄(3) or a FRET-based sensor).

    • Remove the culture medium, wash the cells with a physiological salt solution, and incubate them with the dye-loading buffer according to the manufacturer's instructions (typically 30-60 minutes at room temperature or 37°C).

  • Assay Procedure:

    • Place the 96-well plate into a fluorescence imaging plate reader.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add the GPCR agonist (e.g., somatostatin for AtT20 cells, carbachol for HL-1 cells) to stimulate GIRK channel opening.[9] This will cause K+ efflux and hyperpolarization, resulting in a change in fluorescence (the direction of change depends on the dye used).

    • Once the agonist-induced signal is stable, add Tertiapin-LQ or Tertiapin-Q at various concentrations.

    • Blockade of the GIRK channels will reverse the fluorescence signal toward the baseline.

  • Data Analysis:

    • Measure the fluorescence intensity over time.

    • Quantify the inhibitory effect of Tertiapin by calculating the reversal of the agonist-induced fluorescence change.

    • Plot the percentage of inhibition against the Tertiapin concentration to generate a dose-response curve and calculate the IC₅₀ value.

References

Application Notes and Protocols: Tertiapin-LQ for Studying GIRK Channels in Xenopus Oocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-LQ (TPN-LQ), a stable synthetic derivative of the bee venom toxin tertiapin, is a potent and selective blocker of inwardly rectifying potassium (Kir) channels.[1][2] Specifically, it exhibits high affinity for G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels, making it an invaluable tool for studying their function and modulation.[1][2] The Xenopus laevis oocyte expression system is a robust and widely used platform for the heterologous expression of ion channels, allowing for detailed electrophysiological characterization.[3][4] This document provides detailed application notes and protocols for the use of Tertiapin-LQ to study GIRK channels expressed in Xenopus oocytes.

Mechanism of Action

Tertiapin-LQ is a pore blocker of GIRK channels. Following the activation of a G-protein-coupled receptor (GPCR), the Gβγ subunit dissociates from the Gα subunit and directly binds to the GIRK channel, leading to its activation.[5][6][7] This results in an outward potassium current that hyperpolarizes the cell membrane, leading to an inhibitory postsynaptic potential. Tertiapin-LQ physically occludes the ion conduction pathway of the GIRK channel, thereby inhibiting potassium ion flux and preventing channel-mediated cellular effects.[1] While highly potent on GIRK and ROMK1 channels, it's important to note that Tertiapin-LQ can also block other channels, such as large-conductance Ca2+-activated K+ (BK) channels, often in a use-dependent manner.[1][8]

Quantitative Data: Tertiapin-LQ Affinity for GIRK Channels

The following table summarizes the reported affinity (IC50 or Kd/Ki) of Tertiapin-LQ for various GIRK channel subtypes expressed in Xenopus oocytes. This data is crucial for designing experiments and interpreting results.

Channel SubtypeLigandAffinity (nM)MeasurementReference
GIRK1/GIRK2Tertiapin-QIC50 ≈ 14.82Two-Electrode Voltage Clamp[3]
GIRK1/GIRK2Tertiapin-QKd ≈ 270Not Specified[9]
GIRK1/GIRK4Tertiapin-QKi ≈ 13.3Not Specified[2]
GIRK1/GIRK4Tertiapin-QKd ≈ 8Not Specified[9]
ROMK1 (Kir1.1)Tertiapin-QKi ≈ 1.3Not Specified[2]
ROMK1 (Kir1.1)Tertiapin-QKd ≈ 2Not Specified[9]

Experimental Protocols

Preparation of Xenopus laevis Oocytes
  • Oocyte Harvesting: Surgically extract oocyte lobes from the ovary of an anesthetized female Xenopus laevis.

  • Defolliculation:

    • Wash the oocyte lobes in a calcium-free solution (e.g., OR-2).

    • Incubate the lobes in a collagenase solution (1-2 mg/ml in OR-2) for 60-120 minutes with gentle agitation to remove the follicular layer.[3][4]

    • Manually separate the oocytes and wash them thoroughly with Barth's solution.[4]

  • Oocyte Selection and Culture:

    • Select healthy stage V-VI oocytes (large, with a clear animal and vegetal pole).

    • Incubate the oocytes at 18-19°C in Barth's solution supplemented with antibiotics.[3][4]

cRNA Preparation and Microinjection
  • cDNA Linearization: Linearize the plasmid DNA containing the desired GIRK channel subunit(s) and, if necessary, GPCR and G-protein subunits, using a suitable restriction enzyme downstream of the coding sequence.[3]

  • in vitro Transcription: Synthesize capped cRNA from the linearized cDNA using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™).[3][4]

  • cRNA Purification and Quantification: Purify the cRNA and determine its concentration and quality using spectrophotometry and gel electrophoresis.

  • Microinjection:

    • Pull microinjection needles from borosilicate glass capillaries.

    • Load the needle with the desired cRNA solution (e.g., a mixture of GIRK1 and GIRK2 cRNAs, typically at a concentration of ~0.5-1 ng per oocyte for each subunit).[4]

    • Inject approximately 50 nl of the cRNA solution into the cytoplasm of each oocyte.[3]

    • Incubate the injected oocytes for 2-5 days at 18-19°C to allow for channel expression.[4]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Solutions:

    • Recording Solution (High K+): For measuring GIRK currents, a high potassium solution is used to increase the driving force for K+ ions. A typical solution contains (in mM): 96 KCl, 2 NaCl, 1 MgCl2, 5 HEPES, pH adjusted to 7.5 with KOH.

    • Tertiapin-LQ Stock Solution: Prepare a high-concentration stock solution of Tertiapin-LQ in a suitable solvent (e.g., water or a buffer) and store it at -20°C.[2][9] Dilute the stock solution to the desired final concentrations in the recording solution on the day of the experiment.

  • Electrode Preparation:

    • Pull microelectrodes from borosilicate glass and fill them with 3 M KCl.[4]

    • The resistance of the electrodes should be between 0.5 and 5 MΩ.

  • Recording Procedure:

    • Place an oocyte in the recording chamber and perfuse with the high K+ recording solution.

    • Impale the oocyte with the two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential, typically -70 mV or -80 mV.[4]

    • Apply voltage steps or ramps to elicit and measure the inwardly rectifying K+ currents. A common protocol is to step the voltage from a holding potential to a range of test potentials (e.g., -120 mV to +60 mV).

    • To measure the effect of Tertiapin-LQ, first record the baseline GIRK current in the high K+ solution.

    • Then, perfuse the oocyte with the recording solution containing the desired concentration of Tertiapin-LQ until a steady-state block is achieved.[3]

    • Wash out the Tertiapin-LQ with the control recording solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the amplitude of the inward current at a specific negative potential (e.g., -100 mV).

    • Calculate the percentage of current inhibition by Tertiapin-LQ.

    • To determine the IC50, apply a range of Tertiapin-LQ concentrations and fit the concentration-response data to the Hill equation.[3]

Visualizations

GIRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine) GPCR GPCR (e.g., M2 Muscarinic Receptor) Agonist->GPCR Binds G_protein G-Protein (Gαi/oβγ) GPCR->G_protein Activates GIRK GIRK Channel (Kir3.x) K_ion K+ GIRK->K_ion Efflux G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma TertiapinLQ Tertiapin-LQ TertiapinLQ->GIRK Blocks G_beta_gamma->GIRK Activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: GIRK channel activation by GPCRs and inhibition by Tertiapin-LQ.

TEVC_Workflow Oocyte_Prep 1. Oocyte Preparation (Harvesting & Defolliculation) cRNA_Inject 2. cRNA Microinjection (GIRK Subunits) Oocyte_Prep->cRNA_Inject Incubation 3. Incubation (2-5 days, 18°C) cRNA_Inject->Incubation TEVC_Setup 4. TEVC Setup (Oocyte Placement & Impalement) Incubation->TEVC_Setup Baseline_Rec 5. Baseline Recording (High K+ Solution) TEVC_Setup->Baseline_Rec TPNLQ_App 6. Tertiapin-LQ Application (Perfusion) Baseline_Rec->TPNLQ_App Washout 7. Washout TPNLQ_App->Washout Data_Analysis 8. Data Analysis (IC50 Calculation) Washout->Data_Analysis

Caption: Experimental workflow for studying Tertiapin-LQ effects on GIRK channels.

References

Application Notes and Protocols for Whole-Cell Patch-Clamp Recording with Tertiapin-LQ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-LQ is a synthetic analog of tertiapin, a 21-amino acid peptide toxin originally isolated from the venom of the European honeybee (Apis mellifera). It is a potent blocker of a specific subset of inwardly rectifying potassium (Kir) channels, particularly the G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels and the renal outer medullary potassium (ROMK or Kir1.1) channels. Due to its selectivity, Tertiapin-LQ is a valuable pharmacological tool for isolating and characterizing the function of these channels in various physiological and pathophysiological contexts. This document provides detailed application notes and protocols for the use of Tertiapin-LQ in whole-cell patch-clamp electrophysiology.

Mechanism of Action

Tertiapin-LQ exerts its inhibitory effect by binding to the outer vestibule of the Kir channel pore, thereby occluding ion conduction. While it is a potent blocker of Kir1.1 and Kir3.x channels, it's important to note that it is not entirely specific and has been shown to also block large-conductance calcium-activated potassium (BK) channels, albeit with different kinetics and affinities. This off-target activity should be considered when interpreting experimental results.

Quantitative Data

The following table summarizes the binding affinities and inhibitory concentrations of Tertiapin-LQ and its closely related analog, Tertiapin-Q, for various ion channels. This data is crucial for designing experiments and interpreting results.

ToxinTarget ChannelAffinity/PotencyReference
Tertiapin-LQKir1.1 (ROMK1)Kd: 1.1 nM[1]
Tertiapin-LQKir3.1/3.2 (GIRK1/2)Kd: 274 nM[1]
Tertiapin-LQKir3.1/3.4 (GIRK1/4)Kd: 361 nM[1]
Tertiapin-QKir1.1 (ROMK1)Ki: 1.3 nM[2][3]
Tertiapin-QKir3.1/3.4 (GIRK1/4)Ki: 13.3 nM[2][3]
Tertiapin-QGIRK channels in HL-1 cellsIC50: 1.4 nM[4]
Tertiapin-QGIRK channels in AtT20 cellsIC50: 102 nM[4]
Tertiapin-QMuscarinic K+ channels (KACh) in rabbit atrial myocytesIC50: ~8 nM[5]

Experimental Protocols

Preparation of Tertiapin-LQ Stock Solution

Materials:

  • Tertiapin-LQ peptide (lyophilized powder)

  • Sterile, deionized water or desired buffer (e.g., PBS)

  • Low-protein-binding microcentrifuge tubes

Protocol:

  • Allow the lyophilized Tertiapin-LQ vial to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the peptide in sterile, deionized water or a buffer of your choice to a stock concentration of 100 µM or 1 mM. For example, to make a 100 µM stock solution of Tertiapin-Q (MW: 2452 g/mol ), dissolve 2.45 mg in 10 mL of water.

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide degradation.

  • Aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Whole-Cell Patch-Clamp Recording Protocol

This protocol provides a general framework for whole-cell voltage-clamp recordings to study the effect of Tertiapin-LQ on Kir channels. Specific parameters may need to be optimized for the cell type and recording setup.

a. Solutions

Extracellular (Bath) Solution (in mM):

  • 140 NaCl

  • 5 KCl

  • 2 CaCl2

  • 1 MgCl2

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH. Adjust osmolarity to ~310-320 mOsm.

Intracellular (Pipette) Solution (in mM):

  • 140 KCl (or K-gluconate)

  • 1 MgCl2

  • 10 EGTA

  • 10 HEPES

  • 4 Mg-ATP

  • 0.3 Na2-GTP

  • Adjust pH to 7.2 with KOH. Adjust osmolarity to ~290-300 mOsm.

b. Cell Preparation

Prepare cells (e.g., cultured cell lines expressing the channel of interest, or primary neurons) on coverslips suitable for patch-clamp recording. Ensure cells are healthy and not overly confluent.

c. Recording Procedure

  • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Fill the pipette with the filtered intracellular solution and mount it on the headstage of the patch-clamp amplifier.

  • Apply positive pressure to the pipette and approach the target cell under visual guidance.

  • Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the cell at a holding potential of -80 mV.

  • Allow the cell to stabilize and the intracellular solution to equilibrate with the cytoplasm for a few minutes before starting the recording protocol.

d. Voltage-Clamp Protocol for Kir Channels

  • To elicit Kir currents, apply a series of voltage steps from the holding potential (-80 mV) to a range of test potentials (e.g., from -120 mV to +40 mV in 10 mV increments).

  • Record the baseline currents in the absence of Tertiapin-LQ.

  • Apply Tertiapin-LQ at the desired concentration (e.g., starting with a concentration around the Kd or IC50 value) to the bath via the perfusion system.

  • Allow sufficient time for the toxin to equilibrate and exert its effect.

  • Repeat the voltage-step protocol to record the currents in the presence of Tertiapin-LQ.

  • To determine the dose-response relationship, apply increasing concentrations of Tertiapin-LQ.

  • Wash out the toxin with the extracellular solution to observe the reversibility of the block.

Visualizations

GIRK Channel Signaling Pathway

GIRK_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein Heterotrimeric G-protein (Gαβγ) GPCR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma Dissociates to GIRK_channel GIRK Channel (Kir3.x) K_ion K+ GIRK_channel->K_ion Allows efflux of Hyperpolarization Membrane Hyperpolarization GIRK_channel->Hyperpolarization Leads to Neurotransmitter Neurotransmitter (e.g., Acetylcholine, GABA) Neurotransmitter->GPCR Binds Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in TertiapinLQ Tertiapin-LQ TertiapinLQ->GIRK_channel Blocks G_betagamma->GIRK_channel Directly binds and activates

Caption: Agonist binding to a GPCR activates the associated G-protein, leading to the dissociation of Gβγ, which directly gates the GIRK channel, causing K+ efflux and hyperpolarization. Tertiapin-LQ blocks this process.

BK Channel Activation and Modulation

BK_Channel_Activation cluster_membrane Cell Membrane BK_channel BK Channel (KCa1.1) K_ion_out K+ BK_channel->K_ion_out Allows efflux of Repolarization Membrane Repolarization BK_channel->Repolarization Leads to Depolarization Membrane Depolarization Depolarization->BK_channel Activates Ca_influx Increased Intracellular Ca2+ Ca_influx->BK_channel Activates Signaling_Molecules Other Signaling Molecules (e.g., PKA, PKG) Signaling_Molecules->BK_channel Modulates Reduced_Excitability_BK Reduced Cellular Excitability Repolarization->Reduced_Excitability_BK Results in TertiapinLQ_BK Tertiapin-LQ (Off-target) TertiapinLQ_BK->BK_channel Blocks

Caption: BK channels are activated by membrane depolarization and increased intracellular calcium, leading to potassium efflux and membrane repolarization. Tertiapin-LQ can also block these channels as an off-target effect.

Experimental Workflow for Tertiapin-LQ Patch-Clamp Assay

Experimental_Workflow A Cell Preparation (e.g., HEK293 expressing Kir3.x) D Obtain Gigaohm Seal on Target Cell A->D B Prepare Solutions (Extracellular, Intracellular) C Pull & Fill Patch Pipette (3-5 MΩ) B->C C->D E Establish Whole-Cell Configuration D->E F Record Baseline Kir Current (Voltage-step protocol) E->F G Perfuse with Tertiapin-LQ F->G K Data Analysis (Current amplitude, I-V relationship, Dose-response) F->K H Record Kir Current in presence of Toxin G->H I Washout Toxin H->I H->K J Record Recovery of Kir Current I->J J->K

Caption: A logical workflow for a whole-cell patch-clamp experiment to assess the inhibitory effect of Tertiapin-LQ on inwardly rectifying potassium channels.

References

Application Notes and Protocols: Intracerebroventricular Injection of Tertiapin LQ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin LQ, a stable, synthetic analog of the bee venom peptide Tertiapin, is a potent blocker of inwardly rectifying potassium (Kir) channels. Its high affinity for G protein-gated inwardly rectifying potassium (GIRK/Kir3) channels makes it a valuable tool for investigating the physiological and pathological roles of these channels in the central nervous system (CNS).[1][2][3][4] Intracerebroventricular (ICV) injection provides a direct route of administration to the brain, bypassing the blood-brain barrier and allowing for the targeted study of this compound's effects on neuronal excitability, neurotransmission, and behavior.

These application notes provide a detailed protocol for the ICV injection of this compound in mice, along with relevant quantitative data and a visualization of the underlying signaling pathway.

Data Presentation

This compound Binding Affinity and Inhibitory Concentration
Target ChannelSubunitsSpeciesMethodKᵢ / Kₔ (nM)IC₅₀ (nM)Reference(s)
GIRK1/4Kir3.1/3.4-Binding Assay13.3-[1][3][4]
ROMK1Kir1.1-Binding Assay1.3-[1][3][4]
GIRK1/2Kir3.1/Kir3.2MouseElectrophysiology~270-[5][6]
Cardiac GIRKGIRK1/GIRK4HL-1 CellsFluorescence Assay-1.4[7]
Neuronal GIRKGIRK1/GIRK2AtT20 CellsFluorescence Assay-102[7]
Neuronal GIRK-AtT20 CellsElectrophysiology-60[7]
BK Channel--Electrophysiology-~5.8

Note: this compound is a more stable derivative of Tertiapin, with Methionine at position 13 replaced by Glutamine (Tertiapin-Q) to prevent oxidation.[5][6] The terms this compound and Tertiapin-Q are used interchangeably in the literature.

Experimental Protocols

Intracerebroventricular (ICV) Injection Protocol for this compound in Mice

This protocol is adapted from established stereotaxic ICV injection procedures in mice.[8][9][10][11][12] Researchers should adapt this protocol based on their specific experimental needs and in accordance with institutional animal care and use guidelines.

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus for mice

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Surgical tools (scalpel, forceps, etc.)

  • Skull drill

  • Suturing material or tissue adhesive

  • Heating pad

  • Analgesics for post-operative care

Procedure:

  • Preparation of this compound Solution:

    • This compound is soluble in water or saline buffer.[5][6]

    • Reconstitute the lyophilized this compound in sterile saline or aCSF to the desired stock concentration. A recommended starting concentration for ICV injection is in the low micromolar range, to be optimized for the specific research question.

    • Vortex briefly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

    • Prepare fresh on the day of the experiment or aliquot and store at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.

  • Animal Preparation and Anesthesia:

    • Anesthetize the mouse using an appropriate anesthetic protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

    • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Shave the fur from the scalp and clean the area with an antiseptic solution.

    • Place the mouse in the stereotaxic frame, ensuring the head is level. Apply eye ointment to prevent corneal drying.

  • Surgical Procedure:

    • Make a midline incision in the scalp to expose the skull.

    • Identify the bregma and lambda landmarks.

    • Using the stereotaxic coordinates for the lateral ventricle in mice (e.g., from bregma: Anterior/Posterior: -0.2 mm; Medial/Lateral: ±1.0 mm; Dorsal/Ventral: -2.5 mm from the skull surface), mark the injection site.[8] These coordinates may need to be adjusted based on the mouse strain and age.

    • Carefully drill a small burr hole through the skull at the marked injection site, avoiding damage to the underlying dura mater.

  • Intracerebroventricular Injection:

    • Load the Hamilton syringe with the prepared this compound solution, ensuring there are no air bubbles.

    • Slowly lower the injection needle through the burr hole to the target DV coordinate.

    • Infuse the this compound solution at a slow rate (e.g., 0.5-1 µL/minute) to prevent a rapid increase in intracranial pressure. The total injection volume should typically be between 1-5 µL.

    • After the injection is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow upon withdrawal.

    • Slowly retract the needle.

  • Post-Operative Care:

    • Suture the scalp incision or close it with tissue adhesive.

    • Administer post-operative analgesics as per your institution's approved protocol.

    • Place the mouse on a heating pad to maintain body temperature until it recovers from anesthesia.

    • Monitor the animal closely for any signs of distress or complications.

Mandatory Visualization

GIRK Channel Signaling Pathway and Inhibition by this compound

GIRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Neurotransmitter (e.g., ACh, GABA) GPCR Gαi/o-Coupled Receptor (e.g., M2 Muscarinic, GABA-B) Ligand->GPCR Binds G_protein Gαi/oβγ GPCR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates GIRK_channel GIRK Channel (Kir3.x) K_ion K+ GIRK_channel->K_ion Efflux Tertiapin This compound Tertiapin->GIRK_channel Blocks G_beta_gamma->GIRK_channel Binds & Activates Hyperpolarization Hyperpolarization & Decreased Neuronal Excitability K_ion->Hyperpolarization Leads to

Caption: GIRK channel activation by GPCRs and inhibition by this compound.

Experimental Workflow for ICV Injection of this compound

ICV_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_injection Injection cluster_postop Post-Operative Care A Prepare this compound Solution (Sterile Saline/aCSF) B Anesthetize Mouse & Secure in Stereotaxic Frame A->B C Expose Skull & Identify Bregma B->C D Drill Burr Hole at Stereotaxic Coordinates C->D E Slowly Lower Needle to Target Ventricle D->E F Infuse this compound (0.5-1 µL/min) E->F G Wait 2-5 min Before Withdrawing Needle F->G H Suture Scalp Incision G->H I Administer Analgesics H->I J Monitor Recovery I->J

Caption: Step-by-step workflow for the ICV injection of this compound in mice.

References

Application Notes and Protocols for Studying Kir1.1 with Tertiapin LQ in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tertiapin LQ, a potent blocker of the inwardly rectifying potassium channel Kir1.1 (also known as ROMK), in a human embryonic kidney (HEK293) cell expression system. This document includes detailed protocols for cell culture, transfection, and two key functional assays: whole-cell patch-clamp electrophysiology and a fluorescence-based thallium flux assay.

Introduction

The Kir1.1 channel is a crucial component in maintaining potassium homeostasis, particularly in the kidneys. Its role in ion transport makes it a significant target for drug discovery in areas such as hypertension and other renal disorders. This compound is a synthetic, oxidation-resistant analog of tertiapin, a peptide originally isolated from bee venom. It acts as a high-affinity blocker of Kir1.1 channels, making it an invaluable tool for studying the channel's function and for screening potential modulators.[1][2] HEK293 cells are a widely used and reliable platform for the heterologous expression of ion channels due to their robust growth, high transfection efficiency, and low endogenous channel expression.

Data Presentation

Quantitative Data for this compound Interaction with Kir1.1
ParameterValueChannelAssay TypeCell SystemReference
Kd~2 nMKir1.1 (ROMK1)Radioligand BindingNot Specified[1][2]
Ki1.3 nMKir1.1 (ROMK1)Not SpecifiedNot Specified[3][4][5]

Experimental Protocols

HEK293 Cell Culture and Transfection

This protocol outlines the maintenance of HEK293 cells and their transient transfection with a plasmid encoding the human Kir1.1 channel.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Plasmid DNA encoding human Kir1.1 (KCNJ1)

  • Transfection reagent (e.g., Lipofectamine™ 3000 or similar)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates

  • Glass coverslips (for electrophysiology) or 96-well black, clear-bottom plates (for thallium flux assay)

Protocol:

  • Cell Culture:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Passage cells every 2-3 days when they reach 80-90% confluency. To passage, wash the cells with PBS, detach them with 0.25% Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution in a new flask.

  • Transfection:

    • The day before transfection, seed HEK293 cells into 6-well plates containing sterile glass coverslips (for electrophysiology) or directly into 96-well plates (for thallium flux assay) at a density that will result in 70-80% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. Briefly:

      • Dilute the Kir1.1 plasmid DNA in Opti-MEM™.

      • In a separate tube, dilute the transfection reagent in Opti-MEM™.

      • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

    • Add the DNA-lipid complexes dropwise to the cells.

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for channel expression before proceeding with functional assays. For optimal expression for electrophysiology, it is sometimes beneficial to transfer the cells to 28°C after an initial 24 hours at 37°C.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of Kir1.1 currents in transfected HEK293 cells and their inhibition by this compound.

Materials:

  • Transfected HEK293 cells on glass coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • Pico-perfusion system for drug application

  • Extracellular (bath) solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES. Adjust pH to 7.4 with KOH.

  • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound stock solution (in water or appropriate buffer)

Protocol:

  • Preparation:

    • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the extracellular solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Fill the pipette with the intracellular solution and mount it on the pipette holder.

  • Recording:

    • Approach a single, healthy-looking transfected cell with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

    • Hold the cell at a holding potential of 0 mV.

    • Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) to elicit Kir1.1 currents.

    • Record baseline Kir1.1 currents for a stable period.

  • This compound Application:

    • Prepare a series of dilutions of this compound in the extracellular solution (e.g., 0.1 nM to 100 nM).

    • Apply the different concentrations of this compound to the cell using a pico-perfusion system.

    • Record the Kir1.1 currents at each concentration until a steady-state block is achieved.

    • After application, wash out the this compound with the extracellular solution to observe any reversal of the block.

  • Data Analysis:

    • Measure the peak inward current at a negative potential (e.g., -100 mV) before and after the application of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.

Fluorescence-Based Thallium Flux Assay

This high-throughput compatible assay measures Kir1.1 channel activity by detecting the influx of thallium (Tl+), a surrogate for K+, using a Tl+-sensitive fluorescent dye.

Materials:

  • Transfected HEK293 cells in a 96-well black, clear-bottom plate

  • Thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit or similar)

  • Probenecid (an anion-exchange inhibitor, often included in kits)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Stimulus Buffer containing Thallium Sulfate (Tl2SO4)

  • This compound

  • Fluorescence plate reader with an injection function

Protocol:

  • Dye Loading:

    • Prepare the dye-loading solution containing the thallium-sensitive dye and probenecid in the assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading solution to each well.

    • Incubate the plate at room temperature for 60-90 minutes in the dark.

  • Compound Incubation:

    • After incubation, remove the dye-loading solution and wash the cells gently with the assay buffer.

    • Add assay buffer containing different concentrations of this compound to the wells.

    • Incubate the plate at room temperature for 10-20 minutes.

  • Thallium Flux Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the reader to record the fluorescence signal over time (kinetic read).

    • Establish a baseline fluorescence reading for a few seconds.

    • Inject the stimulus buffer containing thallium sulfate into the wells.

    • Continue to record the fluorescence signal for 1-2 minutes. The influx of Tl+ through open Kir1.1 channels will cause an increase in fluorescence.

  • Data Analysis:

    • The rate of fluorescence increase is proportional to the Kir1.1 channel activity.

    • Calculate the initial rate of fluorescence increase for each well.

    • Normalize the rates of the this compound-treated wells to the control (untreated) wells.

    • Plot the normalized rate against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays Functional Assays cluster_analysis Data Analysis culture HEK293 Cell Culture seeding Cell Seeding culture->seeding transfection Kir1.1 Transfection seeding->transfection expression Channel Expression (24-48h) transfection->expression eprep Prepare for Electrophysiology expression->eprep tprep Prepare for Thallium Flux Assay expression->tprep erec Patch-Clamp Recording eprep->erec eanalysis Electrophysiology Data Analysis erec->eanalysis tflux Thallium Flux Measurement tprep->tflux tanalysis Thallium Flux Data Analysis tflux->tanalysis ic50 IC50 Determination eanalysis->ic50 tanalysis->ic50

Caption: Experimental workflow for studying Kir1.1 with this compound.

signaling_pathway cluster_membrane Cell Membrane kir11 Kir1.1 Channel k_in K+ (intracellular) kir11->k_in tertiapin This compound tertiapin->kir11 Direct Inhibition k_out K+ (extracellular) k_out->kir11 K+ Influx block Block

Caption: Direct inhibition of Kir1.1 by this compound.

References

Application Notes and Protocols for Utilizing Tertiapin-LQ in Bradycardia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradycardia, a condition characterized by a slower than normal heart rate, can lead to a range of symptoms from fatigue and dizziness to syncope and, in severe cases, can be life-threatening. The underlying pathophysiology often involves dysfunction in the cardiac conduction system, particularly the sinoatrial (SA) node, the heart's natural pacemaker. A key player in the regulation of heart rate is the G protein-gated inwardly rectifying potassium (GIRK) channel, also known as the Kir3 channel. Activation of these channels, particularly the GIRK1/GIRK4 heterotetramer which forms the acetylcholine-activated potassium current (IKACh), leads to hyperpolarization of pacemaker cells and a decrease in heart rate.

Tertiapin-LQ is a stable and potent blocker of inwardly rectifying potassium (Kir) channels, with high affinity for GIRK1/4 channels.[1] This peptide toxin, a derivative of bee venom, has emerged as a critical pharmacological tool for investigating the role of GIRK channels in cardiac function and for exploring potential therapeutic strategies for bradycardia. By selectively inhibiting IKACh, Tertiapin-LQ can counteract the excessive hyperpolarizing currents that contribute to a slowed heart rate in various pathological conditions. These application notes provide a comprehensive overview of the use of Tertiapin-LQ in studying bradycardia models, including detailed protocols for in vivo and in vitro experiments.

Mechanism of Action

Tertiapin-LQ exerts its effects by binding to and blocking the pore of GIRK channels. In the context of the sinoatrial node, the vagus nerve releases acetylcholine (ACh), which binds to M2 muscarinic receptors.[2][3] This activation of G protein-coupled receptors (GPCRs) leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gβγ dimer then directly binds to the GIRK1/GIRK4 channel, causing it to open and allowing an efflux of potassium ions.[2][3] This outward current hyperpolarizes the cell membrane, slowing the rate of diastolic depolarization and thus decreasing the heart rate.[4] Tertiapin-LQ directly antagonizes this effect by occluding the ion conduction pathway of the GIRK channel.

Signaling Pathway in Vagal-Induced Bradycardia

The signaling cascade leading to GIRK channel activation and subsequent bradycardia is a well-characterized pathway. The following diagram illustrates the key steps involved and the point of intervention for Tertiapin-LQ.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R Binds to G_protein G Protein (Gαiβγ) M2R->G_protein Activates GIRK GIRK1/GIRK4 Channel K_ion K+ GIRK->K_ion K+ Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization G_alpha Gαi-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates to G_beta_gamma->GIRK Binds and Activates Bradycardia Bradycardia Hyperpolarization->Bradycardia Causes Tertiapin Tertiapin-LQ Tertiapin->GIRK Blocks

Signaling pathway of vagal-induced bradycardia and Tertiapin-LQ intervention.

Data Presentation

The following tables summarize the quantitative data on the efficacy of Tertiapin-LQ in various mouse models of bradycardia, as reported by Bidaud et al. (2020).[5][6]

Table 1: Effect of Tertiapin-LQ on Heart Rate (HR) in Different Bradycardia Mouse Models

Mouse ModelGenetic DefectBaseline HR (bpm, approx.)Tertiapin-LQ Dose (mg/kg, IP)HR Increase (%)
Cav1.3-/-L-type Ca2+ channel subunit~450519
Cav1.3-/-/Cav3.1-/-L-type & T-type Ca2+ channel subunits~350523
HCN4-CNBDcAMP-insensitive HCN4 channel~556514

Table 2: Effect of Tertiapin-LQ on ECG Parameters in Different Bradycardia Mouse Models

Mouse ModelParameterBefore Tertiapin-LQ (5 mg/kg)After Tertiapin-LQ (5 mg/kg)
Cav1.3-/-
PP Interval (ms)133 ± 4113 ± 3
PR Interval (ms)50 ± 245.5 ± 1
AV Block II (events/min)13 ± 40.4 ± 0.3
Cav1.3-/-/Cav3.1-/-
PP Interval (ms)171 ± 7141 ± 6
PR Interval (ms)55 ± 249.5 ± 1
AV Block II (events/min)25 ± 104 ± 2
HCN4-CNBD
Heart Rate (bpm)556 ± 16633 ± 19
PR Interval (ms)38.5 ± 1.035.4 ± 0.5
Nav1.5+/-
PR Interval (ms)42.5 ± 1.536.5 ± 1.5

Experimental Protocols

In Vivo Studies in Bradycardia Mouse Models

This protocol is adapted from the methodology described by Bidaud et al. (2020) for assessing the effect of Tertiapin-LQ on heart rate and atrioventricular conduction in mouse models of sinus node dysfunction.[5]

1. Animal Models:

  • Utilize genetically modified mouse strains that recapitulate human primary sinus node dysfunction. Examples include:

    • Cav1.3-/- mice

    • Cav1.3-/-/Cav3.1-/- mice

    • HCN4-CNBD mice

    • Nav1.5+/- mice

2. Telemetric ECG Recording:

  • Transmitter Implantation:

    • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).

    • Surgically implant a telemetric transmitter (e.g., DSI ETA-F10) in the abdominal cavity.

    • Place the two ECG leads subcutaneously in a lead II configuration.

    • Allow a recovery period of at least one week post-surgery.

  • Data Acquisition:

    • House mice individually in cages placed on receiver plates.

    • Record ECG signals continuously for a baseline period (e.g., 24 hours).

    • Administer Tertiapin-LQ or vehicle control.

    • Continue ECG recording to monitor the effects of the treatment.

3. Preparation and Administration of Tertiapin-LQ:

  • Solution Preparation:

    • Tertiapin-LQ is soluble in water.[7]

    • Prepare a stock solution of Tertiapin-LQ in sterile water or saline. A stock concentration of 1 mg/ml is a common starting point.

    • For in vivo use, dilute the stock solution to the desired final concentration with sterile saline.

  • Storage:

    • Store the stock solution at -20°C or -80°C for long-term stability.[2][7]

    • Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Administration:

    • Administer Tertiapin-LQ via intraperitoneal (IP) injection.

    • Dose-response studies can be performed with doses ranging from 1 to 10 mg/kg. A dose of 5 mg/kg has been shown to be effective in several mouse models.[5]

4. Data Analysis:

  • Analyze the recorded ECG signals to determine heart rate, PP interval, PR interval, and the incidence of arrhythmias such as atrioventricular (AV) block.

  • Compare the pre- and post-treatment data to quantify the effects of Tertiapin-LQ.

Experimental Workflow for In Vivo Studies

cluster_setup Experimental Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Bradycardia Mouse Model Surgery Implant Telemetry Transmitter Animal_Model->Surgery Recovery Allow for Post-Surgical Recovery Surgery->Recovery Baseline_ECG Record Baseline ECG (24h) Recovery->Baseline_ECG Injection Administer Tertiapin-LQ (or Vehicle) Baseline_ECG->Injection Drug_Prep Prepare Tertiapin-LQ Solution Drug_Prep->Injection Post_ECG Record Post-Injection ECG Injection->Post_ECG ECG_Analysis Analyze ECG Parameters (HR, PR, PP, AV Block) Post_ECG->ECG_Analysis Comparison Compare Pre- and Post- Treatment Data ECG_Analysis->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Workflow for in vivo evaluation of Tertiapin-LQ in bradycardia mouse models.
In Vitro Electrophysiology in Xenopus Oocytes

This protocol provides a general framework for expressing GIRK channels in Xenopus laevis oocytes and assessing the inhibitory effect of Tertiapin-LQ using two-electrode voltage clamp.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Prepare cRNA for the desired GIRK channel subunits (e.g., GIRK1 and GIRK4) and, if necessary, the M2 muscarinic receptor.

  • Inject a known amount of cRNA into each oocyte (e.g., 10-50 ng).

  • Incubate the injected oocytes for 2-5 days at 16-18°C to allow for channel expression.

2. Two-Electrode Voltage Clamp (TEVC) Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

  • Clamp the oocyte membrane potential at a holding potential of -80 mV.

  • To elicit GIRK currents, apply voltage steps or ramps. A typical protocol involves stepping the potential to various test potentials between -120 mV and +40 mV.

  • To activate the GIRK channels, perfuse the oocyte with a solution containing an agonist for the co-expressed GPCR (e.g., acetylcholine).

  • Once a stable baseline current is established, apply Tertiapin-LQ at various concentrations to determine its inhibitory effect.

3. Solutions:

  • ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.5).

  • High Potassium Solution (for measuring inward rectification, in mM): 98 KCl, 2 NaCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.5).

  • Tertiapin-LQ Solution: Prepare a stock solution in water and dilute to the final desired concentrations in the recording solution.

Logical Relationship of Experimental Observations

cluster_hypothesis Central Hypothesis cluster_invitro In Vitro Evidence cluster_invivo In Vivo Evidence cluster_conclusion Conclusion Hypothesis Tertiapin-LQ alleviates bradycardia by blocking GIRK channels. TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) Hypothesis->TEVC Is tested by Telemetry Telemetric ECG Recording (Bradycardia Mouse Models) Hypothesis->Telemetry Is tested by GIRK_Block Tertiapin-LQ blocks ACh-activated K+ current. TEVC->GIRK_Block Demonstrates Conclusion Tertiapin-LQ is a valuable tool for studying GIRK channel function in bradycardia and a potential therapeutic lead. GIRK_Block->Conclusion Supports HR_Increase Tertiapin-LQ increases heart rate. Telemetry->HR_Increase Demonstrates AV_Improve Tertiapin-LQ improves AV conduction. Telemetry->AV_Improve Demonstrates HR_Increase->Conclusion Supports AV_Improve->Conclusion Supports

Logical flow from hypothesis to conclusion based on experimental evidence.

Conclusion

Tertiapin-LQ is an indispensable tool for researchers studying the role of GIRK channels in the pathophysiology of bradycardia. Its high affinity and selectivity for GIRK1/4 channels allow for precise investigation of the IKACh current in both in vivo and in vitro models. The protocols and data presented here provide a solid foundation for designing and interpreting experiments aimed at understanding the molecular mechanisms of bradycardia and for the preclinical evaluation of novel therapeutic agents targeting this critical ion channel. As research in this area continues, Tertiapin-LQ will undoubtedly remain a cornerstone for advancing our knowledge of cardiac electrophysiology and developing new treatments for disorders of the heart's rhythm.

References

Application Notes and Protocols for Cell-Based Assays Measuring ROMK Channel Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1, is an inwardly rectifying potassium channel encoded by the KCNJ1 gene.[1] It plays a crucial role in potassium homeostasis by facilitating potassium secretion in the cortical collecting duct and potassium recycling in the thick ascending limb of the nephron.[1] Dysregulation of ROMK channel activity is associated with diseases such as Bartter syndrome, making it a significant target for drug discovery and development. These application notes provide detailed protocols for three common cell-based assays used to measure ROMK channel activity: the Thallium Flux Assay, the Rubidium Efflux Assay, and Automated Patch Clamp.

Thallium Flux Assay

The thallium flux assay is a high-throughput, fluorescence-based method for measuring the activity of potassium channels.[2][3][4] Thallium (Tl⁺) acts as a surrogate for potassium (K⁺) and can pass through open ROMK channels.[5] The assay utilizes a Tl⁺-sensitive fluorescent dye, such as FluoZin-2 or the dye included in commercially available kits like the FluxOR™ Potassium Ion Channel Assay, which increases in fluorescence upon binding to Tl⁺ that has entered the cell.[3][6] This change in fluorescence is proportional to the number of open ROMK channels.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the principle of the thallium flux assay.

thallium_flux_assay cluster_extracellular Extracellular Space ROMK ROMK Channel (Closed) ROMK_open ROMK Channel (Open) Dye Tl⁺-sensitive Dye (Low Fluorescence) Dye_bound Tl⁺-bound Dye (High Fluorescence) Tl_out Thallium (Tl⁺) Tl_out->ROMK_open Influx Activator Channel Activator Activator->ROMK Activates

Caption: Workflow of the thallium flux assay for ROMK channel activity.

Experimental Protocol

This protocol is adapted for a 384-well plate format using a stable HEK293 cell line expressing ROMK.

Materials:

  • HEK293 cells stably expressing human ROMK[7]

  • Poly-D-lysine coated 384-well black, clear-bottom microplates

  • FluxOR™ Potassium Ion Channel Assay Kit or similar thallium-sensitive dye (e.g., FluoZin-2)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3)

  • Stimulation Buffer (Assay Buffer containing Tl₂SO₄ and K₂SO₄)

  • Known ROMK inhibitor (e.g., TPNQ or VU590) for control[8]

  • Test compounds

  • FlexStation® or similar fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating:

    • The day before the assay, seed HEK293-ROMK cells onto poly-D-lysine coated 384-well plates at a density of approximately 20,000 cells per well.[7]

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. If using FluoZin-2, a typical concentration is 2 µM with 0.04% Pluronic F-127 in Assay Buffer.

    • Remove the cell culture medium from the wells.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.[7]

  • Compound Addition:

    • After incubation, remove the dye loading solution.

    • Wash the cells gently with Assay Buffer.

    • Add 20 µL of Assay Buffer containing the test compounds or controls (e.g., DMSO for vehicle, known inhibitor) to the respective wells.

    • Incubate for 20-30 minutes at room temperature.[7]

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the reader to excite at ~490 nm and measure emission at ~525 nm.[7]

    • Establish a baseline fluorescence reading for 5-10 seconds.

    • Use the automated liquid handler to add 10 µL of Stimulation Buffer to each well.

    • Immediately begin kinetic reading of fluorescence for 2-5 minutes. The rate of fluorescence increase is proportional to ROMK channel activity.[8]

  • Data Analysis:

    • Calculate the rate of thallium influx, often by determining the slope of the initial fluorescence increase.

    • Normalize the data to controls (e.g., % inhibition relative to DMSO control).

    • Plot concentration-response curves to determine IC50 or EC50 values.

Quantitative Data
CompoundAssay TypeCell LineIC50 / EC50Reference
TPNQThallium FluxHEK293-ROMK5.2 nM[8]
VU590Thallium FluxHEK293-ROMK294 nM[8]
VU717Thallium FluxT-REx-HEK293-Kir4.1~6 µM[9]
FluoxetineThallium FluxT-REx-HEK293-Kir4.110 µM[9]

Rubidium Efflux Assay

The rubidium efflux assay is a medium-throughput method that uses rubidium (Rb⁺) as a tracer for K⁺.[10][11] Cells are first loaded with Rb⁺. The efflux of Rb⁺ through open ROMK channels is then stimulated, and the amount of Rb⁺ released into the supernatant and remaining in the cells is quantified using flame atomic absorption spectrometry (AAS).[10] This assay provides a direct measure of ion movement across the cell membrane.

Experimental Workflow

The diagram below outlines the steps involved in the rubidium efflux assay.

rubidium_efflux_assay cluster_workflow Rubidium Efflux Assay Workflow A 1. Plate HEK293-ROMK cells B 2. Load cells with Rb⁺ containing medium A->B C 3. Wash to remove extracellular Rb⁺ B->C D 4. Add test compounds/controls C->D E 5. Stimulate Rb⁺ efflux D->E F 6. Collect supernatant E->F G 7. Lyse cells H 8. Measure Rb⁺ in supernatant and lysate via AAS F->H G->H I 9. Calculate % Rb⁺ efflux H->I

Caption: Key steps in the rubidium efflux assay workflow.

Experimental Protocol

This protocol is designed for a 96-well format.

Materials:

  • HEK293 cells stably expressing ROMK

  • 96-well cell culture plates

  • Rubidium Loading Buffer (e.g., culture medium with RbCl replacing KCl)

  • Wash Buffer (e.g., potassium-free buffer like KBS)

  • Stimulation Buffer (Wash Buffer containing a high concentration of K⁺ to depolarize the membrane, or a specific ROMK activator)

  • Lysis Buffer (e.g., 0.1% Triton X-100)

  • Flame atomic absorption spectrometer

Procedure:

  • Cell Plating:

    • Seed HEK293-ROMK cells in a 96-well plate and grow to confluence.

  • Rubidium Loading:

    • Aspirate the culture medium and replace it with Rubidium Loading Buffer.

    • Incubate for 4 hours at 37°C to allow for Rb⁺ uptake.[12]

  • Washing:

    • Carefully aspirate the loading buffer.

    • Wash the cells four times with 200 µL/well of Wash Buffer to remove all extracellular Rb⁺.[12]

  • Compound Treatment and Stimulation:

    • Add Wash Buffer containing your test compounds or controls to the wells.

    • Incubate for a predetermined time (e.g., 10-30 minutes).

    • To stimulate efflux, you can either include a high concentration of K⁺ in the buffer or add a known ROMK activator.

  • Sample Collection:

    • After the stimulation period (e.g., 10 minutes), carefully transfer the supernatant from each well to a new 96-well plate.[12]

    • Add 200 µL of Lysis Buffer to the remaining cells in the original plate and incubate to ensure complete lysis.[12]

  • Quantification:

    • Determine the Rb⁺ concentration in both the supernatant and the cell lysate samples using a flame atomic absorption spectrometer.

  • Data Analysis:

    • Calculate the percentage of Rb⁺ efflux for each well using the following formula: % Efflux = [Rb⁺ in supernatant / (Rb⁺ in supernatant + Rb⁺ in lysate)] x 100

    • Normalize the results to controls and plot dose-response curves.

Quantitative Data
CompoundAssay TypeCell LineIC50 / EC50Reference
RetigabineRubidium EffluxKCNQ2-expressing cells0.5 µM[13]
TEARubidium EffluxKCNQ2-expressing cells0.3-0.4 mM[13]
LinopirdineRubidium EffluxKCNQ2-expressing cells2.3-7.1 µM[13]

Note: Data for specific ROMK modulators in rubidium efflux assays is less commonly published. The values above are for a different potassium channel (KCNQ2) to demonstrate the type of data generated.

Automated Patch Clamp

Automated patch clamp (APC) is the gold standard for studying ion channel pharmacology, offering higher throughput than traditional manual patch clamp.[14] APC systems, such as the QPatch and IonFlux, use planar patch clamp technology to record ionic currents from whole cells in response to voltage changes and compound application.[2][15][16] This technique provides detailed information about a compound's mechanism of action, including voltage- and state-dependency.

Experimental Workflow

The following diagram shows a simplified workflow for an automated patch clamp experiment.

apc_workflow cluster_workflow Automated Patch Clamp Workflow A 1. Prepare cell suspension of HEK293-ROMK cells B 2. Load cells, intracellular, and extracellular solutions onto the APC platform A->B C 3. Initiate automated cell capture and sealing B->C D 4. Establish whole-cell configuration C->D E 5. Apply voltage protocols to elicit ROMK currents D->E F 6. Record baseline currents E->F G 7. Perfuse test compounds F->G H 8. Record currents in the presence of compound G->H I 9. Data analysis to determine % inhibition and IC50 H->I

References

Application Notes and Protocols for Studying Inward-Rectifier K+ (Kir) Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrophysiological study of inward-rectifier potassium (Kir) channels. These channels are critical regulators of cellular excitability and potassium homeostasis in numerous tissues, including the brain, heart, and kidneys.[1] Their dysfunction is implicated in various diseases, making them important therapeutic targets.[2]

The primary characteristic of Kir channels is their ability to conduct potassium ions more readily in the inward direction (into the cell) than in the outward direction.[3] This property is not due to the channel's intrinsic structure alone but results from a voltage-dependent block of the pore by intracellular cations, primarily Mg²⁺ and polyamines like spermine.[4][5]

Key electrophysiological techniques covered in this guide include:

  • Patch-Clamp Electrophysiology (Whole-Cell and Inside-Out)

  • Two-Electrode Voltage-Clamp (TEVC)

  • Planar Lipid Bilayer Reconstitution

Patch-Clamp Electrophysiology

The patch-clamp technique is a versatile method for studying ion channels in a wide variety of cell types. It allows for high-resolution recording of currents from a small patch of membrane or the entire cell.[6]

Application Note: Whole-Cell Recording

The whole-cell configuration is ideal for measuring the macroscopic currents generated by the entire population of Kir channels on a cell's surface. This technique allows for the control of the intracellular environment via the pipette solution and is widely used to characterize the current-voltage (I-V) relationship, channel pharmacology, and modulation by signaling molecules.[6] For Kir channels, a key application is to observe the characteristic inward rectification by applying a series of voltage steps or a voltage ramp.[7][8]

Protocol: Whole-Cell Voltage-Clamp Recording of Kir Channels

This protocol is designed for recording Kir channels (e.g., Kir2.1) heterologously expressed in mammalian cell lines like HEK293 or CHO cells.[7][8]

1. Cell Preparation:

  • Plate cells expressing the Kir channel of interest onto glass coverslips 24-48 hours before recording.
  • Use a low-density plating to facilitate the selection of single, healthy cells for patching.
  • If using transient transfection, include a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

2. Solutions and Reagents:

  • Prepare intracellular and extracellular solutions as detailed in Table 1. The high potassium concentration in the extracellular solution helps to increase the inward current amplitude, making it easier to measure.
  • Filter all solutions on the day of the experiment (0.22 µm filter).

3. Pipette Preparation:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.[9]
  • Fire-polish the pipette tip to ensure a smooth surface for forming a high-resistance (GΩ) seal.

4. Establishing Whole-Cell Configuration:

  • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
  • Under a microscope, approach a target cell with the patch pipette.
  • Apply gentle positive pressure to the pipette to keep the tip clean.
  • Once the pipette touches the cell, release the pressure and apply gentle suction to form a GΩ seal.[9]
  • After seal formation, apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.[6] The cell's interior will now be in contact with the pipette solution.

5. Voltage-Clamp Protocol and Data Acquisition:

  • Hold the cell at a potential where channels are not significantly active (e.g., -20 mV or -40 mV).[8]
  • Apply a voltage protocol to elicit Kir currents. A standard protocol involves a series of hyperpolarizing and depolarizing voltage steps (e.g., from -120 mV to +60 mV in 10 mV increments).[7]
  • Alternatively, a voltage ramp protocol (e.g., from -120 mV to 0 mV over 1 second) can be used to quickly generate an I-V curve.[8]
  • Record the resulting currents. The characteristic inward rectification will be observed as large inward currents at potentials negative to the potassium reversal potential (E_K) and much smaller outward currents at positive potentials.[10]

Table 1: Typical Solutions for Whole-Cell Kir Channel Recording

Solution TypeComponentConcentration (mM)Purpose
Extracellular KCl5 - 20K+ source for inward current
NaCl80 - 95Maintain osmolarity
CaCl₂1 - 2Maintain membrane integrity
MgCl₂1 - 2Maintain membrane integrity
HEPES10pH Buffer (pH 7.4)
Intracellular KCl / K-Gluconate140K+ source for outward current
MgCl₂2Source of blocking Mg²⁺ ions
EGTA10Chelates free Ca²⁺
HEPES10pH Buffer (pH 7.2)
Mg-ATP4Energy source, Kir modulator
Na₂-GTP0.3For G-protein studies

Note: Solution compositions can be adjusted based on the specific Kir subtype and experimental goals. For example, studying K-ATP (Kir6.x) channels requires varying the ATP/ADP concentrations.[11][12]

Application Note: Inside-Out Patch Recording

The inside-out configuration is exceptionally powerful for studying the direct regulation of Kir channels by intracellular ligands. After excising a patch of membrane, the intracellular face of the channel is exposed to the bath solution, which can be rapidly exchanged.[9] This allows for precise control of the concentration of molecules like G-protein βγ subunits (for GIRKs), ATP (for K-ATP channels), or blocking polyamines.[12][13][14]

Two-Electrode Voltage-Clamp (TEVC)

Application Note

TEVC is a robust technique for studying ion channels expressed at high levels in large cells, most commonly Xenopus laevis oocytes.[15][16] It uses two separate electrodes: one to measure the membrane voltage and another to inject the current needed to "clamp" the voltage at a desired level.[17][18] This method is ideal for characterizing the basic properties and pharmacology of Kir channels due to the large currents that can be recorded, providing a high signal-to-noise ratio.[17]

Protocol: TEVC Recording of Kir Channels in Xenopus Oocytes

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
  • Inject oocytes with cRNA encoding the Kir channel subunit(s) of interest.
  • Incubate the injected oocytes for 2-5 days at 18°C to allow for channel expression.[9]

2. Electrode Preparation:

  • Pull microelectrodes from borosilicate glass to a resistance of 0.5-2.0 MΩ.
  • Fill the electrodes with a conductive solution (e.g., 3 M KCl).

3. Recording Procedure:

  • Place a single oocyte in the recording chamber and perfuse with the recording solution (see Table 2).
  • Carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.
  • Use the TEVC amplifier to clamp the oocyte's membrane potential (holding potential typically -80 mV).
  • Apply voltage-step or ramp protocols similar to those used in patch-clamp to measure Kir currents.

Table 2: Typical Solutions for TEVC Kir Channel Recording

Solution TypeComponentConcentration (mM)Purpose
ND96 Recording NaCl96Main cation
KCl2 - 20K+ source for current
CaCl₂1.8Maintain membrane integrity
MgCl₂1Maintain membrane integrity
HEPES5pH Buffer (pH 7.5)

Note: The external K+ concentration can be varied to study its effect on channel conductance and rectification.[15]

Planar Lipid Bilayer Reconstitution

Application Note

This technique involves incorporating purified Kir channel proteins or membrane vesicles containing the channels into an artificial lipid bilayer.[19][20][21] It offers the ultimate control over the experimental environment, allowing researchers to study single-channel activity in a precisely defined lipid composition, free from other cellular components.[21] It is particularly useful for investigating the intrinsic gating properties of the channel and its interactions with lipids and blockers.[20]

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

Table 3: Example Electrophysiological Properties of Kir Subtypes

Kir SubtypeSingle-Channel Conductance (pS)Blocker Sensitivity (Ba²⁺)Key Regulators
Kir2.1 20 - 31High (IC₅₀ in µM range)[8]Polyamines, PIP₂
Kir2.2 34 - 42[22]Very High[22]Polyamines, PIP₂
Kir3.1/3.4 (GIRK) ~42 (heteromer)[22]ModerateGβγ subunits, PIP₂, Na⁺[3][13]
Kir6.2/SUR1 (K-ATP) ~70-80LowIntracellular ATP (inhibition), Mg-ADP (activation)[11][12][23]

Visualizations: Pathways and Workflows

Signaling Pathways

Kir channels are key effectors in important signaling cascades. G-protein-coupled inwardly-rectifying K+ (GIRK) channels are activated by Gβγ subunits released from Gi/o-coupled GPCRs, leading to cell hyperpolarization.[3][13][14] ATP-sensitive K+ (K-ATP) channels link cell metabolism to excitability, closing when intracellular ATP levels are high.[11][12]

GIRK_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR (e.g., M2 Muscarinic) G_protein Heterotrimeric G-Protein (Gαiβγ) GPCR->G_protein 2. Activates GIRK GIRK Channel (Kir3.x) G_protein->GIRK 3. Gβγ binds & activates Efflux K+ Efflux GIRK->Efflux Hyperpolarization Membrane Hyperpolarization Efflux->Hyperpolarization Leads to Ligand Agonist (e.g., Acetylcholine) Ligand->GPCR 1. Binds

Caption: GPCR-mediated activation of GIRK channels.

KATP_Regulation_Pathway cluster_channel K-ATP Channel (Kir6.x/SURx) Metabolism Cellular Metabolism ATP_High High [ATP]i Metabolism->ATP_High Increased ATP_Low Low [ATP]i High [ADP]i Metabolism->ATP_Low Decreased KATP_Closed Channel CLOSED ATP_High->KATP_Closed Inhibits KATP_Open Channel OPEN ATP_Low->KATP_Open Activates Membrane_Depolarization Membrane Depolarization (Reduced K+ Efflux) KATP_Closed->Membrane_Depolarization Membrane_Hyperpolarization Membrane Hyperpolarization (Increased K+ Efflux) KATP_Open->Membrane_Hyperpolarization

Caption: Regulation of K-ATP channels by intracellular nucleotides.

Experimental Workflow

A systematic workflow is crucial for the successful study of Kir channels, from initial expression to final data analysis.

Experimental_Workflow cluster_prep A. Preparation cluster_acq B. Data Acquisition cluster_analysis C. Analysis & Interpretation Cloning 1. Molecular Cloning (Kir cDNA in vector) Expression 2. Heterologous Expression (Oocytes or Mammalian Cells) Cloning->Expression Ephys 3. Electrophysiology (TEVC or Patch-Clamp) Expression->Ephys Protocol 4. Apply Voltage Protocol & Test Compounds Ephys->Protocol Analysis 5. Data Analysis (I-V Curves, Dose-Response) Protocol->Analysis Model 6. Interpretation (Biophysical & Pharmacological Profile) Analysis->Model

Caption: General experimental workflow for Kir channel studies.

References

Troubleshooting & Optimization

Tertiapin LQ stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Tertiapin-LQ. For the purpose of this guide, information pertaining to Tertiapin-Q is used as a baseline, as Tertiapin-LQ is a derivative of Tertiapin-Q and shares its primary stabilizing modification. Tertiapin-Q is an oxidation-resistant mutant of the wild-type tertiapin, where methionine at position 13 has been replaced by glutamine.[1][2] Tertiapin-LQ is a further modification of Tertiapin-Q, with histidine at position 12 replaced by leucine, which may alter its pH sensitivity and target selectivity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing lyophilized Tertiapin-LQ?

A1: Lyophilized Tertiapin-LQ should be stored in a desiccated environment at -20°C for short-term storage (up to one year) or at -80°C for long-term storage (up to two years).[4][5]

Q2: How should I reconstitute Tertiapin-LQ?

A2: Tertiapin-LQ can be reconstituted in water or a saline buffer.[5][6] For aqueous stock solutions, it is recommended to filter and sterilize the solution with a 0.22 μm filter before use.[4] Some sources also indicate solubility in acetonitrile.[7]

Q3: What are the recommended storage conditions for reconstituted Tertiapin-LQ?

A3: Once reconstituted, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][8] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[4][8]

Q4: How many freeze-thaw cycles can Tertiapin-LQ withstand?

A4: There is no specific data on the number of freeze-thaw cycles Tertiapin-LQ can tolerate without degradation. However, it is strongly recommended to avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5][8] Each cycle increases the risk of peptide degradation and loss of activity.

Q5: Is Tertiapin-LQ sensitive to oxidation?

A5: No, Tertiapin-LQ, like Tertiapin-Q, is an oxidation-resistant mutant of the wild-type tertiapin.[1][5] The methionine residue, which is susceptible to oxidation, has been replaced with glutamine, enhancing its stability.[1]

Q6: How does pH affect the stability and activity of Tertiapin-LQ?

A6: The activity of Tertiapin-Q has been shown to be dependent on extracellular pH, a characteristic attributed to its histidine residue at position 12.[4] Since Tertiapin-LQ has this histidine replaced with a leucine, it is expected to exhibit more stable activity across a range of pH values.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no biological activity Improper storage of lyophilized powder or stock solution.Verify that the product has been stored at the recommended temperature and protected from moisture.
Repeated freeze-thaw cycles of the stock solution.Always prepare single-use aliquots after reconstitution. If multiple freeze-thaw cycles have occurred, use a fresh vial.
Incorrect reconstitution solvent or concentration.Ensure the peptide is fully dissolved in the recommended solvent at an appropriate concentration. Sonication may be required for dissolution in water.[4]
Adsorption of the peptide to container surfaces.Consider using low-protein-binding tubes and pipette tips.
Precipitate formation in the solution Poor solubility at the prepared concentration or in the chosen buffer.Ensure the concentration does not exceed the recommended solubility limit. If using a buffer, check for compatibility.
Solution has been stored for too long or at an improper temperature.Use a freshly prepared solution or a new aliquot that has been stored correctly.
Inconsistent experimental results Degradation of the peptide during the experiment.Prepare fresh dilutions for each experiment from a properly stored stock aliquot. Minimize the time the peptide spends in solution at room temperature.
Inconsistent pipetting of the viscous peptide solution.Use calibrated pipettes and ensure proper technique to accurately dispense the solution.

Stability and Storage Conditions Summary

Form Storage Temperature Duration Notes
Lyophilized Powder-20°CUp to 1 year[5]Store in a desiccated environment.[6]
-80°CUp to 2 years[4]Recommended for long-term storage.
Reconstituted Solution-20°CUp to 1 month[4][8]Aliquot to avoid freeze-thaw cycles.[8]
-80°CUp to 6 months[4][8]Recommended for longer-term storage of stock solutions.

Experimental Protocols

Protocol for Reconstitution of Tertiapin-LQ
  • Pre-equilibration: Before opening, allow the vial of lyophilized Tertiapin-LQ to equilibrate to room temperature for at least 20 minutes to prevent condensation.

  • Solvent Addition: Add the calculated volume of sterile water, saline buffer, or acetonitrile to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution in aqueous solutions.[4]

  • Aliquoting: Immediately after reconstitution, divide the stock solution into single-use aliquots in low-protein-binding tubes.

  • Storage: Store the aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).

Protocol for Assessing Tertiapin-LQ Activity (General Electrophysiology Workflow)

This is a generalized workflow for testing the inhibitory activity of Tertiapin-LQ on potassium channels.

  • Cell Preparation: Prepare cells expressing the target potassium channel (e.g., Kir1.1).

  • Baseline Recording: Obtain a stable baseline recording of the channel activity using whole-cell patch-clamp or another suitable electrophysiological technique.

  • Tertiapin-LQ Application: Prepare a fresh dilution of Tertiapin-LQ from a stock aliquot in the extracellular recording solution. Apply the solution to the cells.

  • Activity Measurement: Record the channel activity in the presence of Tertiapin-LQ. A decrease in current indicates inhibitory activity.

  • Washout: Perfuse the cells with the extracellular solution without Tertiapin-LQ to observe any reversal of the inhibitory effect.

  • Data Analysis: Compare the channel activity before, during, and after the application of Tertiapin-LQ to quantify its inhibitory effect.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute Tertiapin-LQ Aliquot Aliquot Stock Solution Reconstitute->Aliquot Store Store Aliquots at -80°C Aliquot->Store Prepare_Cells Prepare Target Cells Baseline Record Baseline Channel Activity Prepare_Cells->Baseline Apply_Peptide Apply Diluted Tertiapin-LQ Baseline->Apply_Peptide Record_Effect Record Channel Activity Apply_Peptide->Record_Effect Washout Washout Record_Effect->Washout Analyze Analyze Data and Quantify Inhibition Washout->Analyze

Caption: A typical experimental workflow for using Tertiapin-LQ.

Troubleshooting_Workflow start Reduced or No Activity Observed check_storage Were powder and stock solutions stored correctly (-20°C or -80°C)? start->check_storage check_aliquots Were single-use aliquots used? check_storage->check_aliquots Yes improper_storage Use a new vial of peptide. check_storage->improper_storage No check_dissolution Was the peptide fully dissolved? check_aliquots->check_dissolution Yes use_new_aliquot Prepare fresh from a newly thawed aliquot. check_aliquots->use_new_aliquot No check_concentration Is the final concentration in the assay correct? check_dissolution->check_concentration Yes redissolve Ensure complete dissolution, use sonication if needed. check_dissolution->redissolve No recalculate Recalculate dilutions and prepare fresh. check_concentration->recalculate No success Problem Resolved check_concentration->success Yes

Caption: Troubleshooting decision tree for Tertiapin-LQ activity issues.

References

How to dissolve Tertiapin LQ for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and use of Tertiapin LQ in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Tertiapin-Q?

This compound is a potent and selective blocker of the inwardly rectifying potassium (Kir) channel Kir1.1 (also known as ROMK). It is a derivative of Tertiapin-Q, which is a stable, non-oxidizable analog of the bee venom toxin Tertiapin. The key difference lies in their selectivity. This compound exhibits significantly higher selectivity for Kir1.1 channels over Kir3.1/3.2 and Kir3.1/3.4 channels, making it a more precise tool for studying the specific roles of Kir1.1.[1]

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for this compound is a solution of 20% acetonitrile in water. It is soluble in this mixture at a concentration of up to 2 mg/mL.[1] For its variant, Tertiapin-Q, sterile water is often used, with a solubility of up to 2 mg/mL.

Q3: How should I prepare a stock solution of this compound?

For optimal results, follow a standard protocol for reconstituting lyophilized peptides:

  • Equilibrate: Before opening, allow the vial of lyophilized this compound to reach room temperature to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Carefully add the appropriate volume of 20% acetonitrile in sterile water to achieve the desired stock concentration (e.g., for a 1 mg vial to make a 1 mg/mL stock, add 1 mL of solvent).

  • Gentle Mixing: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation. Sonication can be used to aid dissolution if necessary.[1]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

Q4: How should I store this compound solutions?

Lyophilized this compound should be stored at -20°C. Once reconstituted, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months).[2]

Q5: Can I use other solvents to dissolve this compound?

While 20% acetonitrile/water is the recommended solvent, the general principles of peptide solubility can be applied if you encounter difficulties. This compound is a peptide, and its solubility is influenced by its amino acid composition. If you face solubility issues, consider testing a very small amount of the peptide with alternative solvents. For basic peptides, a slightly acidic solution can aid dissolution, while acidic peptides may dissolve better in a slightly basic solution. However, given the specific recommendation for this compound, deviating from the suggested solvent should be done with caution and validated for your specific experimental conditions.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Difficulty Dissolving Insufficient mixing or inappropriate solvent temperature.Gently vortex the solution for a longer period. Brief sonication can also be effective in breaking up aggregates. Ensure the solvent and peptide have equilibrated to room temperature before mixing.
Precipitation in Stock Solution The solution may be supersaturated, or the storage temperature is fluctuating.If precipitation is observed after thawing, try gently warming the solution and vortexing. If the precipitate does not redissolve, it may be necessary to centrifuge the vial and use the supernatant, though this will alter the effective concentration. To avoid this, ensure the stock concentration does not exceed the recommended solubility and store aliquots at a stable -20°C or -80°C.
Inconsistent Experimental Results Incomplete dissolution, inaccurate pipetting of the viscous stock solution, or degradation of the peptide.Ensure the stock solution is completely dissolved before making dilutions. When pipetting, use appropriate techniques for viscous solutions. Prepare fresh working solutions from a properly stored stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
No Effect Observed in the Experiment Incorrect concentration, degraded peptide, or the target channel is not present or functional in the experimental system.Verify the calculations for your working solution concentration. Use a fresh aliquot of this compound. Confirm the expression and activity of Kir1.1 channels in your experimental model through appropriate controls.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its related compound, Tertiapin-Q.

CompoundTarget ChannelParameterValueReference
This compound Kir1.1Kd1.1 nM[1]
Kir3.1/3.2Kd274 nM[1]
Kir3.1/3.4Kd361 nM[1]
Tertiapin-Q Kir1.1 (ROMK1)Kd~2 nM[3]
Kir3.1/3.4 (GIRK1/4)Kd~8 - 13.3 nM[4]
Kir3.1/3.2Kd~270 nM[3]
BK ChannelsIC50~5 nM[3]
Atrial IKAChIC50~10 nM[5]
HL-1 cells (GIRK)IC501.4 nM[6]
AtT20 cells (GIRK)IC50102 nM[6]

Experimental Protocols

Detailed Protocol for Preparing this compound for Electrophysiology Experiments

This protocol describes the preparation of a stock solution and subsequent working solutions of this compound for use in electrophysiological recordings to block Kir1.1 channels.

Materials:

  • Lyophilized this compound

  • Acetonitrile (HPLC grade)

  • Sterile, nuclease-free water

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention tips

Procedure:

1. Preparation of 20% Acetonitrile Solvent: a. In a sterile container, mix 8 mL of sterile, nuclease-free water with 2 mL of acetonitrile. b. Mix thoroughly. This will be your solvent for reconstitution.

2. Reconstitution of Lyophilized this compound to a 1 mM Stock Solution: a. Allow the vial of lyophilized this compound to warm to room temperature for 15-20 minutes before opening. b. Briefly centrifuge the vial at low speed to collect all the powder at the bottom. c. The molecular weight of this compound is approximately 2428 g/mol . To prepare a 1 mM stock solution from a 1 mg vial, you will need to add approximately 412 µL of the 20% acetonitrile solvent. d. Carefully add the calculated volume of the 20% acetonitrile solvent to the vial using a calibrated micropipette. e. Gently swirl the vial to mix. If necessary, vortex at a low speed for a few seconds. f. Visually inspect the solution to ensure it is clear and fully dissolved. g. Aliquot the 1 mM stock solution into sterile, low-retention microcentrifuge tubes (e.g., 10 µL aliquots). h. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

3. Preparation of a 1 µM Working Solution: a. Thaw a single aliquot of the 1 mM this compound stock solution on ice. b. To prepare a 1 µM working solution, perform a 1:1000 dilution. For example, to make 1 mL of 1 µM working solution, add 1 µL of the 1 mM stock solution to 999 µL of your desired extracellular recording buffer. c. Mix the working solution thoroughly by gentle vortexing or inversion. d. The working solution is now ready for application to your experimental preparation. It is recommended to use freshly prepared working solutions for each experiment.

Visualizations

experimental_workflow cluster_preparation Preparation of this compound Solution cluster_experiment Experimental Use start Start: Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add 20% Acetonitrile/Water centrifuge->add_solvent mix Gentle Mixing/Vortexing add_solvent->mix stock_solution 1 mM Stock Solution mix->stock_solution aliquot Aliquot Stock stock_solution->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Extracellular Buffer thaw->dilute working_solution Working Solution (e.g., 1 µM) dilute->working_solution apply Apply to Cells/Tissue working_solution->apply record Record Kir1.1 Current apply->record

Caption: Experimental workflow for preparing and using this compound.

signaling_pathway kir11 Kir1.1 (ROMK) Channel K+ Pore k_out K+ (extracellular) kir11:p->k_out K+ Efflux tertiapin This compound tertiapin->kir11:m Binds to pore k_in K+ (intracellular) k_in->kir11:p block Blockage efflux K+ Efflux

Caption: Simplified signaling pathway of this compound action.

References

Technical Support Center: Optimizing Tertiapin LQ Concentration for Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Tertiapin LQ for patch-clamp electrophysiology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a synthetic, stabilized analog of Tertiapin, a peptide toxin originally isolated from honeybee venom. It is a potent blocker of specific inwardly rectifying potassium (Kir) channels. Its primary targets include:

  • G-protein-coupled inwardly rectifying potassium (GIRK/Kir3.x) channels: These channels are crucial for regulating neuronal excitability and heart rate. This compound shows high affinity for various GIRK channel subtypes.[1][2]

  • Renal outer medullary potassium (ROMK/Kir1.1) channels: These channels play a key role in potassium homeostasis in the kidneys.[3]

It is important to note that while highly selective, this compound may also affect other channels, such as large-conductance Ca²⁺-activated K⁺ (BK) channels, at higher concentrations.[1][4][5]

Q2: What is a good starting concentration for this compound in a patch-clamp experiment?

A good starting concentration for this compound depends on the specific Kir channel subtype you are investigating and the expression system. Based on published affinity data, a concentration range of 1 nM to 100 nM is a reasonable starting point for exploring effects on GIRK and ROMK channels.[1][2][4] For initial screening, a concentration of 10-30 nM is often effective for blocking GIRK channels.

Q3: How should I prepare and store this compound stock solutions?

  • Reconstitution: this compound is typically supplied as a lyophilized powder. It is soluble in water or standard aqueous buffers. For a 1 mM stock solution, dissolve the appropriate amount of peptide in sterile, nuclease-free water. Gently vortex to ensure it is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below. When properly stored, the solution should be stable for several months.

Q4: Are there any factors that can influence the effective concentration of this compound?

Yes, several factors can alter the potency of this compound:

  • pH of the extracellular solution: The binding of Tertiapin-Q, a closely related analog, to ROMK1 channels is pH-dependent. This is due to the titration of a histidine residue in the peptide.[6] While this compound was designed to have reduced pH sensitivity, it is crucial to maintain a stable and consistent pH in your experimental buffer.[7]

  • Presence of other ions: While not extensively documented for this compound specifically, the binding of other peptide toxins can be influenced by the ionic composition of the extracellular solution. It is good practice to maintain consistent ionic strengths across experiments.

  • Non-specific binding: Peptides can sometimes adhere to the surfaces of perfusion systems. To minimize this, it is recommended to use low-adhesion tubing and to pre-incubate the perfusion system with a solution containing a low concentration of a carrier protein like bovine serum albumin (BSA), if compatible with your experimental setup.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete or no block of Kir current 1. Concentration too low: The applied concentration of this compound may be insufficient to fully block the target channels. 2. Degraded this compound: Improper storage or handling may have led to the degradation of the peptide. 3. Incorrect channel subtype: The channels expressed in your system may be a subtype that is less sensitive to this compound. 4. Slow onset of block: The kinetics of this compound binding may be slow, and the application time may be too short.1. Perform a concentration-response experiment to determine the IC50 for your specific system (see protocol below). 2. Prepare a fresh stock solution from lyophilized powder. Ensure proper storage at -20°C or colder in single-use aliquots. 3. Verify the identity of the expressed channels using molecular biology techniques (e.g., qPCR, Western blot) or by testing with other known channel blockers. 4. Increase the application time of this compound and monitor the current block over time to ensure it has reached a steady state.
Variability in results between experiments 1. Inconsistent solution preparation: Small errors in serial dilutions can lead to significant variations in the final concentration. 2. Fluctuations in experimental conditions: Changes in temperature, pH, or perfusion rate can affect channel activity and drug potency. 3. Cell-to-cell variability: The level of channel expression can vary between individual cells.1. Prepare fresh dilutions for each experiment from a reliable stock solution. Use calibrated pipettes and be meticulous with your dilution calculations. 2. Maintain consistent experimental parameters. Use a temperature-controlled stage and ensure your recording solutions are fresh and at the correct pH. 3. Obtain recordings from a sufficient number of cells to perform statistical analysis and account for biological variance. Normalize the blocked current to the baseline current for each cell.
Suspected off-target effects 1. Concentration too high: At higher concentrations, this compound may block other channels, such as BK channels.[1][4][5] 2. Presence of multiple channel types: Your experimental system may endogenously express other Tertiapin-sensitive channels.1. Use the lowest effective concentration of this compound that achieves the desired block of your primary target. Refer to your concentration-response curve. 2. If possible, use a more specific blocker for the suspected off-target channel in conjunction with this compound to isolate the effect on your channel of interest. Alternatively, use a cell line with a cleaner background expression profile.

Quantitative Data Summary

The following table summarizes the reported inhibitory constants (IC₅₀ or Kᵢ) of Tertiapin-Q (a close and often used analog of this compound) for various Kir channels. Note that values can vary depending on the experimental conditions and expression system.

Channel SubtypeReported IC₅₀ / KᵢCell Type / Expression SystemReference
GIRK1/4 (Kir3.1/3.4)Kᵢ: 13.3 nMNot specified
ROMK1 (Kir1.1)Kᵢ: 1.3 nMNot specified
GIRK (cardiac) in HL-1 cellsIC₅₀: 1.4 nMHL-1 cells[2][8]
GIRK (neuronal) in AtT20 cellsIC₅₀: 102 nMAtT20 cells[2][8]
GIRK1/2 (Kir3.1/3.2)K_d_: ~270 nMNot specified[5]
BK (KCa1.1)IC₅₀: ~5 nMNot specified[5]

Experimental Protocols

Protocol: Determining the IC₅₀ of this compound using Whole-Cell Patch Clamp

This protocol outlines the steps to generate a concentration-response curve and determine the half-maximal inhibitory concentration (IC₅₀) of this compound for a specific Kir channel.

1. Cell Preparation and Recording Setup:

  • Prepare cells expressing the Kir channel of interest.
  • Establish a stable whole-cell patch-clamp recording.
  • Use an appropriate internal and external solution to isolate the desired Kir currents. For example, a high K⁺ external solution can be used to increase the inward current through Kir channels.

2. Baseline Current Recording:

  • Once a stable recording is achieved, perfuse the cell with the control external solution (without this compound).
  • Apply a series of voltage steps or a voltage ramp to elicit and measure the baseline Kir current.
  • Ensure the baseline current is stable for several minutes before applying the blocker.

3. Application of this compound:

  • Prepare a series of dilutions of this compound in the external solution. A typical concentration range for an IC₅₀ determination would span several orders of magnitude around the expected IC₅₀ (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).
  • Apply the lowest concentration of this compound and perfuse until the blocking effect reaches a steady state.
  • Record the current at this new steady state.
  • Wash out the drug with the control external solution and ensure the current returns to at least 80-90% of the baseline level.
  • Repeat the application and washout steps for each concentration, typically in ascending order.

4. Data Analysis:

  • For each concentration, measure the peak or steady-state current amplitude.
  • Normalize the current at each this compound concentration to the baseline current to calculate the fractional block: Fractional Block = 1 - (I_Tertiapin / I_Baseline).
  • Plot the fractional block as a function of the logarithm of the this compound concentration.
  • Fit the data to the Hill equation to determine the IC₅₀ and the Hill coefficient (h): Fractional Block = [this compound]^h / ([this compound]^h + IC₅₀^h)
  • The IC₅₀ value represents the concentration of this compound that produces 50% of the maximal block.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis prep_cells Prepare Cells Expressing Kir Channels prep_solutions Prepare this compound Dilutions establish_wc Establish Whole-Cell Configuration prep_solutions->establish_wc record_baseline Record Stable Baseline Current establish_wc->record_baseline apply_tertiapin Apply this compound (Increasing Concentrations) record_baseline->apply_tertiapin washout Washout Between Concentrations apply_tertiapin->washout washout->apply_tertiapin Next Concentration measure_current Measure Current Amplitude at Each Concentration washout->measure_current normalize_data Normalize to Baseline (Fractional Block) measure_current->normalize_data plot_curve Plot Concentration-Response Curve normalize_data->plot_curve fit_hill Fit Data with Hill Equation plot_curve->fit_hill determine_ic50 Determine IC50 fit_hill->determine_ic50

Caption: Experimental workflow for determining the IC₅₀ of this compound.

signaling_pathway GPCR GPCR (e.g., M2 Muscarinic) G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) GPCR->G_protein Agonist Binding GIRK GIRK Channel (Kir3.x) G_protein->GIRK Gβγ Subunit Binding (Activation) K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux TertiapinLQ This compound TertiapinLQ->GIRK Block troubleshooting_tree cluster_concentration Concentration Issues cluster_reagent Reagent Integrity cluster_target Target Channel start Incomplete or No Block? conc_low Concentration Too Low? start->conc_low perform_dose_response Action: Perform Dose-Response conc_low->perform_dose_response Yes degraded Peptide Degraded? conc_low->degraded No fresh_stock Action: Make Fresh Stock degraded->fresh_stock Yes wrong_channel Insensitive Channel Subtype? degraded->wrong_channel No verify_expression Action: Verify Channel Expression wrong_channel->verify_expression Yes

References

Preventing non-specific binding of Tertiapin LQ

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tertiapin LQ. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues, with a specific focus on preventing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a stable, synthetic derivative of Tertiapin, a 21-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera).[1] The native methionine residue has been replaced with glutamine to prevent oxidation, enhancing its stability for research applications.[1][2][3] this compound is a potent blocker of specific potassium channels. Its primary targets include:

  • Inwardly Rectifying Potassium (Kir) Channels: It exhibits high affinity for GIRK1 (Kir3.1), GIRK4 (Kir3.4), and ROMK1 (Kir1.1) channels.[1]

  • Calcium-Activated Large Conductance Potassium (BK) Channels. [1]

Q2: What is non-specific binding and why is it a concern when working with this compound?

Non-specific binding (NSB) refers to the unintended adhesion of molecules, such as peptides like this compound, to surfaces other than their intended biological target. This can include plasticware (e.g., microplates, pipette tips), glass, and blotting membranes.[4] NSB is a significant concern because it can lead to:

  • Inaccurate quantification: Loss of active peptide from the solution can result in an underestimation of its effective concentration.

  • High background signal: In binding assays, this can obscure the specific signal, reducing the assay's sensitivity and leading to false positives.[5][6]

  • Reduced availability: The amount of this compound available to bind to its target ion channels is diminished.

Q3: What are the common causes of non-specific binding of peptides?

Non-specific binding of peptides like this compound is primarily driven by two types of interactions:

  • Hydrophobic interactions: Peptides can bind to hydrophobic plastic surfaces.

  • Ionic interactions: Charged residues on the peptide can interact with charged surfaces.

Troubleshooting Guide: Preventing Non-Specific Binding of this compound

This guide provides systematic steps to diagnose and mitigate non-specific binding issues in your experiments involving this compound.

Initial Assessment of Non-Specific Binding

If you suspect high background or inconsistent results, it is crucial to determine the extent of non-specific binding. A simple control experiment can be performed:

Experimental Workflow: Assessing Non-Specific Binding

cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep1 Prepare this compound solution in your standard assay buffer inc1 Add this compound to both 'target' and 'no-target' samples prep1->inc1 prep2 Prepare a 'no-target' control (e.g., wells with buffer only, cells not expressing the target channel) prep2->inc1 inc2 Incubate under standard experimental conditions inc1->inc2 det1 Wash steps as per protocol inc2->det1 det2 Add detection reagent (e.g., labeled antibody, substrate) det1->det2 det3 Measure signal det2->det3 analysis Compare signal from 'target' vs. 'no-target' samples. High signal in 'no-target' indicates NSB. det3->analysis start High background or inconsistent results? check_nsb Perform NSB control experiment start->check_nsb nsb_high Is NSB high? check_nsb->nsb_high add_blocker Add 0.1% BSA and 0.05% Tween-20 to buffer nsb_high->add_blocker Yes other_issue Consider other experimental issues (e.g., detection antibody cross-reactivity) nsb_high->other_issue No retest1 Retest NSB add_blocker->retest1 nsb_still_high1 Still high? retest1->nsb_still_high1 increase_blocker Increase BSA to 1% or switch to 0.5% Casein nsb_still_high1->increase_blocker Yes success Problem Resolved nsb_still_high1->success No retest2 Retest NSB increase_blocker->retest2 nsb_still_high2 Still high? retest2->nsb_still_high2 optimize_salt_ph Increase NaCl concentration and/or optimize buffer pH nsb_still_high2->optimize_salt_ph Yes nsb_still_high2->success No retest3 Retest NSB optimize_salt_ph->retest3 nsb_still_high3 Still high? retest3->nsb_still_high3 low_bind_ware Use low-binding labware nsb_still_high3->low_bind_ware Yes nsb_still_high3->success No low_bind_ware->success

References

Technical Support Center: Tertiapin-LQ Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Tertiapin-LQ in electrophysiology experiments.

Frequently Asked Questions (FAQs)

1. What is Tertiapin-LQ and what are its primary targets?

Tertiapin-LQ is a synthetic analog of Tertiapin, a 21-amino acid peptide originally isolated from European honey bee venom.[1] It is a potent blocker of specific inward rectifier potassium (Kir) channels. Its primary targets are G-protein-coupled inward rectifier potassium (GIRK) channels, specifically heteromultimers of Kir3.1 and Kir3.4 subunits, and the renal outer medullary potassium channel (ROMK), Kir1.1.[2] A key modification in Tertiapin-Q, a related stable analog, is the substitution of a methionine residue with glutamine to prevent oxidation, which can reduce the peptide's channel-blocking ability.[1]

2. What are the common applications of Tertiapin-LQ in electrophysiology?

Tertiapin-LQ is widely used to:

  • Isolate and characterize GIRK-mediated currents in various cell types, including neurons and cardiac myocytes.[3][4][5]

  • Investigate the physiological roles of GIRK channels in processes such as synaptic plasticity, cardiac pacemaking, and neurotransmitter signaling.[6][7]

  • Study disease models where GIRK channel dysfunction is implicated, such as in cardiac arrhythmias, epilepsy, and psychiatric disorders.[3][7][8]

3. What concentration of Tertiapin-LQ should I use?

The optimal concentration of Tertiapin-LQ is dependent on the specific Kir channel subtype and the experimental preparation. It is always recommended to perform a dose-response curve to determine the IC₅₀ for your specific system. However, the following table summarizes reported binding affinities and effective concentrations from the literature.

Channel SubtypeReported Kᵢ or IC₅₀Typical Effective Concentration RangeReference(s)
GIRK1/4 (Kir3.1/3.4) Kᵢ: 13.3 nM10 - 300 nM[2]
ROMK1 (Kir1.1) Kᵢ: 1.3 nM1 - 30 nM[2]
GIRK1/2 (Kir3.1/3.2) Block observed at 100 nM100 - 300 nM[9]
BK Channels Use-dependent block at 1-100 nM100 nM[10][11]

4. How should I prepare and store Tertiapin-LQ solutions?

  • Reconstitution: Tertiapin-LQ is soluble in water or standard aqueous buffers.[2] For a stock solution, reconstitute the lyophilized peptide in high-purity water to a concentration of 100 µM to 1 mM. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the lyophilized peptide and stock solutions at -20°C.[2]

  • Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in your extracellular recording solution.

5. Is Tertiapin-LQ selective? What are the potential off-target effects?

While Tertiapin-LQ is a high-affinity blocker for GIRK and ROMK channels, it is not entirely specific. Researchers should be aware of the following potential off-target effects:

  • BK Channels: Tertiapin-Q has been shown to inhibit large-conductance Ca²⁺-activated potassium (BK) channels.[1][10][11] This block is often use-dependent, meaning it requires channel activation to occur.[10][11]

  • Selectivity Profile: Tertiapin-Q is selective over Kir2.1 channels.[2] A specific variant, TPN-LQ (with an H12L mutation), has been reported to be more selective for ROMK channels over GIRK channels.[8]

To validate the specificity of your recordings, consider using control experiments, such as applying specific BK channel blockers or using a structurally unrelated GIRK blocker, if available.

Troubleshooting Guide

Issue 1: No effect or reduced potency of Tertiapin-LQ.

Possible Cause Troubleshooting Step
Peptide Degradation Ensure proper storage at -20°C and avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh working solutions for each experiment. The original Tertiapin peptide is sensitive to oxidation, but Tertiapin-Q/LQ are more stable analogs.[1]
Incorrect Concentration Verify your dilution calculations. Perform a dose-response experiment to confirm the IC₅₀ in your specific cell type or expression system, as it can vary.
pH of Extracellular Solution The binding of Tertiapin-Q can be pH-dependent due to a histidine residue.[12] Ensure your recording solution is well-buffered and the pH is stable throughout the experiment.
Absence of Target Channels Confirm the expression of GIRK or ROMK channels in your preparation using techniques like RT-qPCR, Western blot, or immunohistochemistry. In some cell types or developmental stages, functional GIRK channels may be absent.[9]
Channel State GIRK channels are activated by Gβγ subunits released from G-protein-coupled receptors (GPCRs). Ensure your protocol includes an appropriate GPCR agonist (e.g., acetylcholine, adenosine) to activate the channels, or that there is sufficient constitutive activity.

Issue 2: Inconsistent or variable block with Tertiapin-LQ.

Possible Cause Troubleshooting Step
Incomplete Wash-in/Wash-out As a peptide, Tertiapin-LQ may have slower kinetics for binding and unbinding compared to small molecules. Ensure sufficient perfusion time for both application and washout of the peptide.
Use-Dependent Block of Off-Target Channels If you observe a block that changes with the stimulation protocol, you may be seeing use-dependent inhibition of off-target channels like BK channels.[10][11] Vary the holding potential or the frequency of stimulation to test for use-dependence.
Variability in Channel Expression Inconsistent results between cells could be due to biological variability in the expression levels of the target Kir channels.

Issue 3: Observing unexpected changes in action potential waveform.

Possible Cause Troubleshooting Step
Block of Repolarizing Currents Blocking outward potassium currents carried by GIRK or ROMK channels will delay membrane repolarization, leading to a prolongation of the action potential duration (APD).[5][13] This is an expected effect.
Off-Target Block of BK Channels In neurons where BK channels contribute to the afterhyperpolarization (AHP), a block by Tertiapin-LQ can reduce the AHP and increase the action potential duration.[9][10][11]

Experimental Protocols & Visualizations

Protocol: Validating GIRK Channel Block with Whole-Cell Patch-Clamp
  • Preparation: Prepare standard whole-cell patch-clamp setup for isolated cells (e.g., atrial myocytes, cultured neurons) or brain slices.

  • Solutions:

    • Internal Solution (Pipette): A potassium-based solution (e.g., K-Gluconate) containing GTP (e.g., 100-300 µM) and Mg-ATP (e.g., 2-4 mM) to maintain G-protein signaling.

    • External Solution (Bath): Standard artificial cerebrospinal fluid (aCSF) or Tyrode's solution.

  • Recording Procedure:

    • Establish a stable whole-cell recording.

    • Clamp the cell at a holding potential of -40 mV or -50 mV.

    • Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV) to generate a current-voltage (I-V) curve.

    • Obtain a baseline recording of the basal current.

    • Activate GIRK channels by perfusing a GPCR agonist (e.g., 10 µM acetylcholine for muscarinic receptors). A characteristic inward current should be observed.

    • After observing a stable agonist-induced current, co-apply Tertiapin-LQ (e.g., 100 nM) with the agonist.

    • Record the reduction in the inward current. The difference between the agonist-induced current and the current in the presence of Tertiapin-LQ represents the GIRK-mediated current.

  • Data Analysis: Plot I-V curves for baseline, agonist, and agonist + Tertiapin-LQ conditions. The reversal potential of the Tertiapin-LQ-sensitive current should be near the potassium equilibrium potential (Eₖ).

Diagram: GIRK Channel Signaling and Tertiapin-LQ Block

GIRK_Signaling GPCR GPCR (e.g., M2 Muscarinic) GProtein Gαβγ GPCR->GProtein 2. Activates GIRK GIRK Channel (Kir3.x) GProtein->GIRK 3. Gβγ dissociates and gates channel K_ion K+ GIRK->K_ion 4. K+ Efflux (Hyperpolarization) Tertiapin Tertiapin-LQ Tertiapin->GIRK 5. Blocks Pore Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR

Caption: Signaling pathway of GIRK channel activation and block by Tertiapin-LQ.

Diagram: Troubleshooting Logic for "No Effect"

Troubleshooting_No_Effect Start Start: No Tertiapin-LQ Effect Observed CheckPeptide Check Peptide Integrity: - Fresh Aliquot? - Stored at -20°C? Start->CheckPeptide CheckConcentration Verify Concentration: - Dilution calculation correct? - Dose-response performed? CheckPeptide->CheckConcentration Peptide OK Result_Potency Outcome: Potency Issue CheckPeptide->Result_Potency Peptide Degraded CheckActivation Confirm Channel Activation: - GPCR agonist applied? - GTP in pipette? CheckConcentration->CheckActivation Concentration OK CheckConcentration->Result_Potency Concentration Issue CheckExpression Confirm Channel Expression: - Known positive control? - Molecular validation (e.g., qPCR)? CheckActivation->CheckExpression Activation Protocol OK Result_Activation Outcome: No Channel Activity CheckActivation->Result_Activation Activation Issue CheckExpression->Result_Activation Expression Present Result_Expression Outcome: Target Absent CheckExpression->Result_Expression Expression Absent

References

Tertiapin LQ degradation and how to avoid it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tertiapin-LQ.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Tertiapin degradation, and how does Tertiapin-LQ address this?

A1: The primary degradation pathway for the native Tertiapin peptide is the oxidation of the methionine residue at position 13 (Met13).[1][2] This oxidation significantly reduces the peptide's ability to block its target ion channels. Tertiapin-Q was developed as a stable alternative by substituting this methionine with a glutamine (M13Q).[1][2][3] This substitution prevents oxidation without altering the peptide's affinity for ROMK1 and GIRK1/4 channels.[3] Tertiapin-LQ is a further iteration, a derivative of Tertiapin-Q, designed for greater selectivity.

Q2: What is the difference between Tertiapin-Q and Tertiapin-LQ?

A2: Tertiapin-Q is the oxidation-resistant version of Tertiapin with a glutamine at position 13. Tertiapin-LQ is a derivative of Tertiapin-Q that has an additional substitution of histidine at position 12 with leucine (H12L). This modification in Tertiapin-LQ reduces its potency for Kir3.1/3.4 channels by approximately 30-fold while maintaining a high affinity for Kir1.1 (ROMK1) channels, thus offering higher selectivity.[4]

Q3: How should I properly store and handle Tertiapin-LQ to ensure its stability?

A3: Proper storage and handling are crucial for maintaining the stability and activity of Tertiapin-LQ. Lyophilized powder should be stored at -20°C or -80°C.[5] Upon reconstitution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. These aliquots of the stock solution can be stored at -80°C for up to six months or at -20°C for one month.[3] When preparing to use the peptide, allow the vial to reach room temperature before opening to prevent condensation from forming inside.

Q4: My experiment is showing a reduced or no effect from Tertiapin-LQ. What are the possible causes?

A4: A reduction in the expected effect of Tertiapin-LQ can stem from several factors. One common issue is the loss of peptide due to adsorption to the surfaces of laboratory plastics and glassware, which can be significant at low concentrations.[6][7][8] Another critical factor is the pH of your experimental buffer. The binding affinity of Tertiapin-Q (and its derivatives) to its target channels is pH-dependent due to the titration of a histidine residue.[3][9] Incorrect pH can therefore lead to a decrease in the peptide's blocking activity. Finally, while Tertiapin-LQ is resistant to oxidation, improper storage or handling, such as multiple freeze-thaw cycles, could still lead to degradation over time.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent or weaker than expected channel blockade. Peptide Adsorption: Tertiapin-LQ may be adsorbing to plastic or glass surfaces, reducing the effective concentration.[6][7][8]Use low-binding microcentrifuge tubes and pipette tips. Consider siliconizing glassware. Adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) to your buffer can also help prevent adsorption.[6][10]
Incorrect Buffer pH: The binding of Tertiapin-Q and its derivatives is sensitive to pH.[3][9]Ensure the pH of your experimental buffer is optimized for Tertiapin-LQ activity. The optimal pH can be target-dependent, so a literature search for your specific channel is recommended.
Degraded Peptide: Improper storage or multiple freeze-thaw cycles of the stock solution may have occurred.Prepare fresh aliquots from a new vial of lyophilized powder. Ensure proper storage conditions are maintained.
Complete loss of Tertiapin-LQ activity. Incorrect Reconstitution: The peptide may not be fully dissolved, leading to an inaccurate concentration.Follow the recommended reconstitution protocol carefully. Ensure the peptide is completely solubilized before use.
Proteolytic Degradation: Although engineered for stability, degradation by proteases in complex biological samples is a possibility.If working with serum or tissue homogenates, consider the addition of protease inhibitors. One study indicated that a similar peptide, TPN-RQ, was stable against proteolytic degradation in mouse serum.[1]
Variability between experiments. Inconsistent Aliquoting or Dilution: Errors in pipetting can lead to significant variations in the final concentration.Use calibrated pipettes and ensure thorough mixing when making dilutions.
Batch-to-Batch Variation: There may be slight differences in the purity or concentration of different manufacturing lots.If you suspect batch-to-batch variability, it is advisable to test a new lot alongside a previously validated one.

Experimental Protocols

Protocol for Reconstitution of Lyophilized Tertiapin-LQ
  • Preparation: Before opening, allow the vial of lyophilized Tertiapin-LQ to equilibrate to room temperature for at least 15-20 minutes. This minimizes the introduction of moisture.

  • Solvent Selection: Reconstitute the peptide in sterile, high-purity water. Tertiapin-Q is soluble up to 2 mg/ml in water.[5]

  • Reconstitution: Add the calculated volume of water to the vial to achieve the desired stock concentration (e.g., 1 mM). Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting: To prevent repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in low-binding tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).

Protocol for Assessing Tertiapin-LQ Stability via HPLC
  • Sample Preparation: Prepare a solution of Tertiapin-LQ at a known concentration (e.g., 1 mg/mL) in the desired buffer.

  • Initial Analysis (Time Zero): Immediately inject an aliquot of the freshly prepared solution into a High-Performance Liquid Chromatography (HPLC) system.

  • HPLC Conditions (General Guidance):

    • Column: A reversed-phase C18 column is typically suitable for peptides.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common choice.

    • Detection: Monitor the absorbance at 214 nm, which corresponds to the peptide backbone.[11]

  • Incubation: Store the remaining Tertiapin-LQ solution under the conditions you wish to test (e.g., room temperature, 4°C, or in the presence of a biological matrix).

  • Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), inject another aliquot of the stored solution into the HPLC system.

  • Data Analysis: Compare the chromatograms from the different time points. A decrease in the area of the main Tertiapin-LQ peak and the appearance of new peaks are indicative of degradation. The purity can be calculated as: (Area of main peak / Total area of all peaks) x 100.[11]

Visualizations

Primary Degradation Pathway of Native Tertiapin Tertiapin Native Tertiapin (with Met13) Oxidation Oxidation (e.g., by air) Tertiapin->Oxidation Degraded_Tertiapin Oxidized Tertiapin (Met13 -> Met-sulfoxide) Oxidation->Degraded_Tertiapin Reduced_Activity Reduced Affinity for Kir/BK Channels Degraded_Tertiapin->Reduced_Activity

Caption: Degradation of native Tertiapin via oxidation of Met13.

Troubleshooting Workflow for Reduced Tertiapin-LQ Activity Start Reduced or No Tertiapin-LQ Activity Check_Storage 1. Verify Storage & Handling Procedures Start->Check_Storage Check_Reconstitution 2. Confirm Proper Reconstitution Check_Storage->Check_Reconstitution Storage OK Check_pH 3. Validate Buffer pH Check_Reconstitution->Check_pH Reconstitution OK Check_Adsorption 4. Assess for Surface Adsorption Check_pH->Check_Adsorption pH OK Consider_Degradation 5. Evaluate Potential Proteolytic Degradation Check_Adsorption->Consider_Degradation Adsorption Minimized Resolution Activity Restored Consider_Degradation->Resolution Degradation Unlikely Mechanism of Action and Stability of Tertiapin-LQ cluster_Peptide Tertiapin-LQ cluster_Channel Target Ion Channel Tertiapin_LQ Tertiapin-LQ (M13Q, H12L substitutions) Stability Resistant to Oxidation Tertiapin_LQ->Stability Ion_Channel Kir1.1 (ROMK1) or Kir3.1/3.4 (GIRK) Tertiapin_LQ->Ion_Channel Binds to extracellular vestibule Pore Channel Pore Ion_Channel->Pore Blockade Blockade of K+ Ion Flow Ion_Channel->Blockade

References

Technical Support Center: The Impact of pH on Tertiapin-LQ Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on Tertiapin-LQ activity. All information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does extracellular pH affect the activity of Tertiapin-LQ?

A1: The activity of Tertiapin peptides, including Tertiapin-LQ, is sensitive to extracellular pH. This pH dependence is primarily due to the protonation state of a key histidine residue within the peptide's sequence.[1] As the extracellular pH becomes more alkaline, the histidine residue is deprotonated, which can reduce the binding affinity of Tertiapin-LQ to its target inwardly rectifying potassium (Kir) channels.[1][2] This leads to a decrease in the peptide's inhibitory potency.

Q2: What are the target ion channels of Tertiapin-LQ, and are they also affected by pH?

A2: Tertiapin-LQ is a potent blocker of specific inwardly rectifying potassium (Kir) channels, particularly ROMK1 (Kir1.1), GIRK1/2 (Kir3.1/3.2), and GIRK1/4 (Kir3.1/3.4) channels.[3][4] It's crucial to note that the activity of these Kir channels is also intrinsically regulated by both intracellular and extracellular pH. For instance, many Kir channels exhibit altered gating and conductance in response to changes in proton concentration.[5][6] Therefore, when studying the effect of pH on Tertiapin-LQ activity, it is essential to consider the potential confounding effects of pH on the target channel itself.

Q3: Is there quantitative data available on the pH-dependent inhibition of Kir channels by Tertiapin peptides?

A3: Yes, studies on the closely related peptide, Tertiapin-Q, have demonstrated a clear pH-dependent inhibition of the ROMK1 channel. As the extracellular pH increases, the inhibitory constant (Ki) for Tertiapin-Q also increases, indicating a weaker binding affinity.

Table 1: Effect of Extracellular pH on Tertiapin-Q Inhibition of ROMK1 Channels

Extracellular pHKi (nM)
6.60.8
7.62.0
8.67.1
9.625

Data adapted from a study on Tertiapin-Q, a close analog of Tertiapin-LQ.[1]

Additionally, IC50 values for Tertiapin-LQ against various Kir channels have been determined, although not across a pH range in the cited study.

Table 2: IC50 Values of Tertiapin-LQ for Various Kir Channels

ChannelIC50 (µM)
ROMK10.445
GIRK1/29.28
GIRK1/42.70

Data from a study characterizing a ROMK-selective blocker derived from Tertiapin.[3]

Troubleshooting Guide

Issue 1: Inconsistent Tertiapin-LQ activity at different experimental time points.

  • Possible Cause: The pH of your experimental buffer may be unstable over time, especially if it is exposed to air (CO2 absorption can lower pH).

  • Troubleshooting Steps:

    • Verify Buffer Stability: Regularly measure the pH of your stock and working solutions throughout the experiment.

    • Use a Stable Buffer System: Employ a buffer with a pKa close to your desired experimental pH to ensure maximum buffering capacity. For physiological pH, HEPES is a common choice. For a broader pH range, consider using a universal buffer system.[7]

    • Freshly Prepare Solutions: Prepare Tertiapin-LQ dilutions fresh for each experiment to minimize degradation.[8][9]

    • Control Atmospheric Conditions: If possible, conduct experiments in a controlled atmosphere to minimize CO2 absorption by the buffer.

Issue 2: Observed channel activity changes do not correlate with Tertiapin-LQ concentration.

  • Possible Cause: The observed effects may be due to the direct impact of pH on the Kir channel rather than the activity of Tertiapin-LQ.

  • Troubleshooting Steps:

    • pH Control Experiment: Perform control experiments where you vary the pH of the buffer in the absence of Tertiapin-LQ to characterize the intrinsic pH sensitivity of your expressed Kir channel.

    • Use a pH-Insensitive Analog: If available, use a pH-insensitive derivative of Tertiapin, such as Tertiapin-KQ (where histidine is replaced by lysine), as a control to distinguish between peptide and channel pH sensitivity.[1][2]

    • Data Normalization: Normalize your data to the baseline channel activity at each respective pH value before applying Tertiapin-LQ.

Issue 3: Precipitation or aggregation of Tertiapin-LQ in the experimental buffer.

  • Possible Cause: The pH of the buffer may be close to the isoelectric point of Tertiapin-LQ, leading to reduced solubility and aggregation. Peptide stability can be significantly influenced by pH.[10]

  • Troubleshooting Steps:

    • Determine Isoelectric Point: If not known, estimate the theoretical isoelectric point (pI) of Tertiapin-LQ. Avoid buffering your solutions at or very near this pI.

    • Solubility Test: Perform a simple solubility test of Tertiapin-LQ in your chosen buffer at various pH values before conducting your main experiment.

    • Visual Inspection: Always visually inspect your Tertiapin-LQ solutions for any signs of precipitation or cloudiness.

Experimental Protocols

Protocol 1: Determining the pH-dependence of Tertiapin-LQ Inhibition using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines a method to quantify the effect of extracellular pH on the inhibitory activity of Tertiapin-LQ on a specific Kir channel expressed in Xenopus oocytes.

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate stage V-VI Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding the Kir channel of interest (e.g., ROMK1).

    • Incubate oocytes for 2-5 days at 18°C to allow for channel expression.

  • Solution Preparation:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2.

    • Buffer Systems: Prepare a series of recording solutions buffered at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5). Use appropriate buffers with pKa values close to the target pH (e.g., MES for acidic, HEPES for neutral, and Tris or Borate for alkaline pH). Ensure the final osmolarity is consistent across all solutions.

    • Tertiapin-LQ Stock Solution: Prepare a high-concentration stock solution of Tertiapin-LQ in a stable buffer and store at -20°C.

    • Working Solutions: On the day of the experiment, prepare serial dilutions of Tertiapin-LQ in each of the different pH-buffered recording solutions.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.

    • Clamp the oocyte at a holding potential of -80 mV.

    • Perfuse the oocyte with the recording solution at a baseline pH (e.g., 7.5).

    • Apply voltage steps to elicit Kir channel currents.

    • Establish a stable baseline current.

  • Data Acquisition:

    • Perfuse the oocyte with the first pH buffer and re-establish a stable baseline.

    • Sequentially apply increasing concentrations of Tertiapin-LQ in the same pH buffer, allowing the current to reach a steady-state at each concentration.

    • Wash out the peptide with the corresponding pH buffer to ensure reversibility.

    • Repeat this process for each of the different pH-buffered solutions.

  • Data Analysis:

    • Measure the peak current at a specific voltage for each Tertiapin-LQ concentration and at each pH.

    • Normalize the current inhibition relative to the baseline current at each respective pH.

    • Construct concentration-response curves for Tertiapin-LQ at each pH and fit the data to the Hill equation to determine the IC50 value.

    • Plot the IC50 values as a function of pH.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oocyte_Prep Oocyte Preparation & cRNA Injection TEVC_Recording TEVC Recording Oocyte_Prep->TEVC_Recording Solution_Prep Solution Preparation (Varying pH Buffers) Solution_Prep->TEVC_Recording Data_Acquisition Data Acquisition (Concentration-Response) TEVC_Recording->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis logical_relationships cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Environment Extracellular_pH Extracellular pH Tertiapin_LQ Tertiapin-LQ Extracellular_pH->Tertiapin_LQ modulates activity Kir_Channel Kir Channel Activity Extracellular_pH->Kir_Channel modulates gating Tertiapin_LQ->Kir_Channel inhibits Intracellular_pH Intracellular pH Intracellular_pH->Kir_Channel modulates gating

References

Ensuring purity of Tertiapin LQ for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of Tertiapin LQ for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a stable, oxidation-resistant analog of Tertiapin, a 21-amino acid peptide originally isolated from honeybee venom.[1] The methionine residue at position 13 is replaced with glutamine (Q) to prevent oxidation, making it a more stable research tool.[1] this compound is a potent blocker of specific potassium channels, primarily the G-protein-coupled inwardly rectifying potassium (GIRK/Kir3) channels and the renal outer medullary potassium (ROMK1/Kir1.1) channels.[2][3] It is also known to block calcium-activated large conductance potassium (BK) channels.[1][4] By blocking these channels, this compound can modulate cellular excitability, making it a valuable tool for studying cardiac and neuronal functions.[5][6]

Q2: How should I properly store and handle lyophilized this compound?

A2: Lyophilized this compound is shipped at ambient temperature and should be stored at -20°C for long-term storage.[2] For extended periods, storage at -80°C is also recommended.[7] It is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Q3: How do I reconstitute this compound?

A3: this compound is soluble in water.[3][8] For reconstitution, use high-purity sterile water. Briefly centrifuge the vial to ensure the powder is at the bottom. Add the required volume of water to achieve the desired concentration, and gently vortex to dissolve the peptide completely. For in vitro experiments, solubility can be as high as 50 mg/mL in water with the aid of ultrasonication.[7]

Q4: What are the common impurities found in synthetic peptides like this compound?

A4: Synthetic peptides can contain various impurities that may affect experimental results. Common impurities include:

  • Truncated or deletion sequences: Peptides missing one or more amino acids due to incomplete coupling during synthesis.[9][10]

  • Oxidation products: Particularly of methionine residues if not substituted, which is why the more stable Tertiapin-Q (LQ) is preferred.[1][11]

  • Deamidation products: Asparagine and glutamine residues can deamidate over time.[10][11]

  • Residual synthesis reagents: Trifluoroacetic acid (TFA) is often used during purification and can remain as a counterion.[12]

  • Enantiomeric impurities: The presence of D-amino acids instead of the desired L-amino acids.[13]

Troubleshooting Guide

Q1: My experimental results with this compound are inconsistent between batches. What could be the cause?

A1: Batch-to-batch variability can arise from differences in peptide purity and content.[14] It is crucial to obtain a Certificate of Analysis (CoA) for each batch, which details the purity (typically determined by HPLC) and mass (determined by mass spectrometry).[12] The net peptide content, which accounts for water and counterions, is also a critical parameter for preparing accurate concentrations.[13] If significant variability is observed, consider performing an in-house quality control check as described in the protocols below.

Q2: I am observing a use-dependent effect of this compound in my electrophysiology experiments. Is this expected?

A2: Yes, a use-dependent blockade has been reported for this compound's effect on BK channels.[4][6] This means that the extent of channel block can be influenced by the frequency and pattern of channel activation. When designing your experiments, it is important to have a consistent stimulation protocol to ensure reproducible results.

Q3: I am not seeing the expected blocking effect of this compound on my target channel. What should I check?

A3: Several factors could contribute to a lack of effect:

  • Peptide Purity and Integrity: Verify the purity of your this compound stock. Degradation due to improper storage or handling can lead to a loss of activity.

  • Concentration: Ensure the final concentration in your assay is appropriate. The reported high affinity (in the low nanomolar range) is for Kir1.1 and Kir3.1/3.4 channels.[3] Other channels may require different concentrations.

  • Experimental Conditions: The binding of this compound can be influenced by factors such as extracellular ion concentrations.

  • Channel Subunit Composition: this compound has different affinities for various Kir channel subtypes.[3] Confirm the specific subunits expressed in your experimental system.

Data Presentation

Table 1: Key Quality Control Parameters for this compound

ParameterMethodTypical SpecificationImportance
Purity High-Performance Liquid Chromatography (HPLC)>95%Ensures the primary peak corresponds to the active peptide.[15]
Identity Mass Spectrometry (MS)Matches theoretical molecular weight (approx. 2452 Da)Confirms the correct peptide sequence and mass.[15][16]
Peptide Content Amino Acid Analysis (AAA)Varies per batchDetermines the exact amount of peptide versus counterions and water for accurate dosing.[13][17]
Counterion Content Ion Chromatography or HPLCVaries per batchIdentifies and quantifies counterions like TFA from the purification process.[12][17]

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationNotes
Lyophilized Powder -20°CUp to 1 yearMinimize exposure to moisture.[2][7]
-80°C> 1 yearRecommended for long-term storage.[2]
Reconstituted Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[7]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[7]

Experimental Protocols

Protocol: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for assessing the purity of this compound. Specific parameters may need to be optimized for your system.

  • Sample Preparation:

    • Reconstitute lyophilized this compound in an appropriate solvent (e.g., water or a low percentage of acetonitrile in water) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • Use a standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm (for peptide bonds).[14]

    • Injection Volume: 20 µL.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Purity & Identity Analysis cluster_results Data Interpretation cluster_outcome Outcome start Lyophilized this compound reconstitute Reconstitute in Solvent start->reconstitute filter Filter Sample (0.22 µm) reconstitute->filter hplc RP-HPLC Analysis filter->hplc ms Mass Spectrometry hplc->ms Fraction Collection (optional) purity_calc Calculate Purity (%) hplc->purity_calc identity_confirm Confirm Molecular Weight ms->identity_confirm decision Purity > 95%? purity_calc->decision identity_confirm->decision proceed Proceed with Experiment decision->proceed Yes repurify Repurify or Source New Batch decision->repurify No

Caption: Workflow for ensuring this compound purity.

signaling_pathway cluster_receptor GPCR Activation cluster_gprotein G-Protein Signaling cluster_effector Effector Channel cluster_inhibition Inhibition cluster_outcome Cellular Response agonist Agonist (e.g., Acetylcholine) gpcr Muscarinic Receptor (M2) agonist->gpcr g_protein Gi/o Protein gpcr->g_protein g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma girk GIRK Channel (Kir3.x) g_beta_gamma->girk Activates k_efflux K+ Efflux girk->k_efflux hyperpolarization Hyperpolarization k_efflux->hyperpolarization tertiapin This compound tertiapin->girk Blocks reduced_excitability Reduced Excitability hyperpolarization->reduced_excitability

References

Technical Support Center: Peptide Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using peptide channel blockers in research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peptide Solubility and Handling

Q1: My peptide channel blocker won't dissolve. What should I do?

A1: Peptide solubility is highly dependent on the amino acid sequence and the presence of charged residues.[1] Improper solubilization can lead to loss of the peptide and experimental failure.

  • Initial Steps:

    • Check the Certificate of Analysis (CoA): The manufacturer often provides recommended solvents.

    • Assess the Peptide's Charge:

      • Acidic Peptides (net negative charge): Try dissolving in a small amount of basic buffer like 0.1M ammonium bicarbonate, then dilute with water.

      • Basic Peptides (net positive charge): Attempt to dissolve in a small amount of acidic solution like 10-30% acetic acid, then dilute with water.

      • Neutral or Hydrophobic Peptides: These are often challenging. A small amount of organic solvent (e.g., DMSO, DMF, or acetonitrile) may be required. Always add the organic solvent first to wet the peptide, then slowly add your aqueous buffer.

    • Sonication: Gentle sonication can help break up aggregates and enhance solubility.

  • Troubleshooting: If the solution remains cloudy or has visible particulates after these steps, it indicates incomplete dissolution. For very hydrophobic peptides, consider using a stronger organic solvent, but be mindful of its compatibility with your experimental system. Always test the solubility of a small aliquot before dissolving the entire stock.

Q2: How should I store my peptide channel blocker to ensure its stability?

A2: Proper storage is crucial for maintaining the activity of your peptide blocker.

  • Lyophilized Peptides: Store at -20°C or colder in a desiccator to protect from moisture. Peptides containing methionine (M), cysteine (C), or tryptophan (W) are susceptible to oxidation and should be stored in an oxygen-free environment.

  • Peptides in Solution: The shelf-life of peptide solutions is limited.

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot the peptide solution into single-use volumes to prevent degradation from repeated temperature changes.

    • Storage Temperature: Store frozen at -20°C or -80°C.

    • pH: Maintain the pH of the stock solution between 4 and 6 to reduce degradation.[2]

    • Sensitive Residues: Peptides with Cys, Met, Trp, Asn, Gln, or N-terminal Glu are particularly unstable in solution.

Experimental Issues

Q3: I'm observing inconsistent or no blocking effect in my electrophysiology experiment. What could be the cause?

A3: This is a common issue with several potential causes. A systematic approach to troubleshooting is essential.

  • Peptide Quality and Integrity:

    • Verify Peptide Identity and Purity: Ensure you are using a high-quality peptide. Impurities from synthesis can interfere with your experiment.[3][4][5][6][7] Quality control data, such as mass spectrometry and HPLC, should be reviewed.[3][4][5][6][7]

    • Degradation: The peptide may have degraded due to improper storage or handling. Consider using a fresh aliquot or a new batch of the peptide.

  • Experimental Conditions:

    • Concentration: Double-check your calculations and dilutions. It's possible the final concentration of the blocker at the channel is too low.

    • Application Method: Ensure the peptide is being effectively delivered to the channels. In patch-clamp experiments, the perfusion system should be working correctly.

    • Non-Specific Binding: Peptides can stick to tubing and other components of your setup. Pre-incubating the perfusion lines with a solution containing the peptide can sometimes help. Adding a small amount of a carrier protein like bovine serum albumin (BSA) to the solution can also reduce non-specific binding, but check if BSA interferes with your channel of interest.

  • Channel Expression and State:

    • Expression Levels: Verify that the ion channels you are targeting are expressed and functional in your cell model.

    • State-Dependence: Some blockers have a higher affinity for certain channel states (open, closed, or inactivated).[8][9] Your voltage protocol may not be optimal for the blocker to bind. Review the literature for the known mechanism of action of your specific peptide blocker.

Q4: I'm seeing effects on channels other than my target. How can I address this lack of specificity?

A4: Many peptide toxins are known to have activity on multiple ion channel subtypes.

  • Review the Literature: Check the known selectivity profile of your peptide blocker. For example, some spider and scorpion toxins can act on multiple types of voltage-gated channels.[10]

  • Use a Lower Concentration: Titrate the concentration of your blocker to a range where it is more selective for your primary target.

  • Use a More Selective Blocker: If available, switch to a more specific peptide blocker for your target ion channel.

  • Control Experiments: Use cells that do not express your target channel but do express other channels present in your system to characterize any off-target effects.

Data Presentation: Properties of Common Peptide Channel Blockers

Peptide BlockerTarget Channel(s)Typical Working ConcentrationSolubility Recommendations
Tetrodotoxin (TTX) Voltage-gated Na+ channels100 nM - 1 µMSoluble in aqueous solutions, slightly acidic pH enhances stability.
Conotoxins (e.g., ω-conotoxin MVIIA) N-type Voltage-gated Ca2+ channels100 nM - 1 µMGenerally soluble in aqueous buffers.
Charybdotoxin (ChTX) Ca2+-activated K+ channels (BK, IK) and some Kv channels10 nM - 100 nMSoluble in aqueous solutions.
Apamin Small conductance Ca2+-activated K+ (SK) channels10 nM - 100 nMSoluble in aqueous solutions.
Dendrotoxins (e.g., α-dendrotoxin) Voltage-gated K+ channels (e.g., Kv1.1, Kv1.2, Kv1.6)10 nM - 100 nMSoluble in aqueous solutions.

Experimental Protocols

Key Experiment: Whole-Cell Patch-Clamp Recording to Test a Peptide Channel Blocker
  • Preparation of Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

    • Peptide Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the peptide blocker in an appropriate solvent as determined from solubility tests. Store in aliquots at -20°C or -80°C.

    • Working Solution: On the day of the experiment, thaw a stock aliquot and dilute it to the final working concentration in the external solution.

  • Cell Preparation:

    • Culture cells expressing the ion channel of interest on glass coverslips.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Patch-Clamp Recording:

    • Pull glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a cell with the micropipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.[11][12][13]

    • Apply a voltage protocol to elicit the ionic current of interest. For example, to record voltage-gated potassium currents, you might hold the cell at -80 mV and apply depolarizing steps from -60 mV to +60 mV.

    • Record baseline currents in the absence of the blocker.

  • Application of Peptide Blocker:

    • Switch the perfusion system to the external solution containing the peptide channel blocker.

    • Allow sufficient time for the blocker to reach the cell and for the blocking effect to reach a steady state.

    • Record currents in the presence of the blocker using the same voltage protocol.

  • Washout:

    • Switch the perfusion back to the control external solution to wash out the blocker.

    • Record currents during washout to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage step before, during, and after the application of the blocker.

    • Calculate the percentage of current inhibition by the peptide blocker.

    • If testing multiple concentrations, construct a concentration-response curve and determine the IC50 value.

Visualizations

Signaling Pathway: Voltage-Gated Calcium Channel (VGCC) Blockade

VGCC_Blockade Depolarization Membrane Depolarization VGCC_Open VGCC Opening Depolarization->VGCC_Open Activates Ca_Influx Ca2+ Influx VGCC_Open->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Peptide_Blocker Peptide Channel Blocker Peptide_Blocker->VGCC_Open Inhibits

Caption: Blockade of a voltage-gated calcium channel by a peptide toxin.

Experimental Workflow: Troubleshooting Lack of Blocking Effect

Troubleshooting_Workflow Start No/Inconsistent Blocking Effect Check_Peptide 1. Verify Peptide Quality & Handling Start->Check_Peptide New_Peptide Use Fresh Aliquot/ New Batch Check_Peptide->New_Peptide Check_Concentration 2. Check Blocker Concentration & Dilutions Recalculate Recalculate and Prepare Fresh Dilutions Check_Concentration->Recalculate Check_Delivery 3. Confirm Perfusion System Functionality Test_Perfusion Test Perfusion with Dye Check_Delivery->Test_Perfusion Check_Protocol 4. Review Voltage Protocol & Channel State-Dependence Modify_Protocol Modify Voltage Protocol Check_Protocol->Modify_Protocol New_Peptide->Check_Concentration Recalculate->Check_Delivery Test_Perfusion->Check_Protocol Success Problem Resolved Modify_Protocol->Success

Caption: A stepwise workflow for troubleshooting a lack of blocking effect.

Logical Relationship: Common Issues and Solutions

Issues_Solutions Issues Common Issues Solubility Problems Non-Specific Binding Stability/Degradation Lack of Efficacy Solutions Potential Solutions Optimize Solvent/pH Add Carrier Protein (BSA) Aliquot & Store Properly Verify Peptide Quality (QC) Check Concentration Adjust Experimental Protocol Issues:sol->Solutions:sol_solv Issues:nsb->Solutions:nsb_bsa Issues:stab->Solutions:stab_store Issues:eff->Solutions:eff_qc Issues:eff->Solutions:eff_conc Issues:eff->Solutions:eff_proto

Caption: Relationship between common problems and their potential solutions.

References

Validation & Comparative

A Comparative Guide to ROMK Inhibitors: Tertiapin LQ vs. VU591

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The renal outer medullary potassium (ROMK) channel, a member of the inward-rectifier potassium channel family (Kir1.1), plays a crucial role in potassium homeostasis and sodium reabsorption in the kidney. Its targeted inhibition presents a promising therapeutic strategy for conditions such as hypertension and heart failure. This guide provides a detailed comparison of two prominent ROMK inhibitors: the peptide-based Tertiapin LQ and the small molecule VU591. We will delve into their mechanisms of action, potency, selectivity, and the experimental protocols used to characterize them.

Mechanism of Action and Molecular Target

Both this compound and VU591 target the ROMK channel, but their chemical nature and interaction with the channel differ significantly.

This compound is a synthetic derivative of Tertiapin-Q, a 21-amino acid peptide originally isolated from honey bee venom.[1] It acts as a potent blocker of the external vestibule of the ROMK channel pore.[2] The peptide's alpha-helical structure is thought to insert into the outer pore, physically occluding the ion conduction pathway.[1] this compound has been specifically engineered for enhanced selectivity towards ROMK channels over other closely related inward-rectifier potassium channels, such as the G protein-gated inward rectifier potassium (GIRK) channels.[3][4]

VU591 is a small-molecule inhibitor of the ROMK channel.[5] It functions as a pore blocker, with its binding site located within the ion conduction pathway of the channel.[6] The selectivity of VU591 is attributed to specific amino acid residues within the pore, particularly Asn171.[6] Unlike the peptide nature of Tertiapin, VU591's small molecular size may offer different pharmacokinetic properties.

Potency and Selectivity: A Quantitative Comparison

The efficacy and safety of a channel inhibitor are largely determined by its potency and selectivity. The following table summarizes the available quantitative data for this compound and VU591.

InhibitorTypeTargetPotency (IC50/Ki)Selectivity Profile
This compound PeptideROMK1 (Kir1.1)IC50: 0.445 µM[3]Selective for ROMK1 over GIRK1/2 (IC50: 9.28 µM) and GIRK1/4 (IC50: 2.70 µM)[3]
VU591 Small MoleculeROMK (Kir1.1)IC50: 0.24 µM[5][7]Highly selective over a panel of more than 70 other ion channels, transporters, and receptors.[6][8]

Experimental Data and Methodologies

The characterization of ROMK inhibitors like this compound and VU591 relies on robust experimental assays. The two primary techniques employed are electrophysiology (specifically, the patch-clamp technique) and thallium flux assays.

Electrophysiology: Whole-Cell Patch Clamp

The whole-cell patch-clamp technique is the gold standard for studying ion channel function, allowing for the direct measurement of ion currents across the cell membrane.

Experimental Protocol: Whole-Cell Patch Clamp for ROMK Current Measurement

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human ROMK channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Cell Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. pH adjusted to 7.2 with KOH.[9][10]

  • Recording:

    • Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the external solution.

    • Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution are used.[11]

    • A gigaohm seal is formed between the pipette tip and the cell membrane, followed by gentle suction to rupture the membrane and achieve the whole-cell configuration.[12]

    • The membrane potential is held at a holding potential (e.g., -80 mV), and voltage ramps or steps are applied to elicit ROMK currents.

    • Inhibitors (this compound or VU591) are perfused into the recording chamber at various concentrations to determine the dose-dependent inhibition of the ROMK current.

Thallium Flux Assay

The thallium flux assay is a fluorescence-based method suitable for high-throughput screening of ion channel modulators. It utilizes the permeability of potassium channels to thallium ions (Tl+) and a Tl+-sensitive fluorescent dye.

Experimental Protocol: Thallium Flux Assay for ROMK Inhibition

  • Cell Culture: HEK293 cells stably expressing the ROMK channel are seeded into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading:

    • The cell culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature.[13]

    • The loading buffer is then replaced with an assay buffer.

  • Compound Incubation: The inhibitors (this compound or VU591) are added to the wells at various concentrations and incubated for a specified period (e.g., 10-30 minutes).[14][15]

  • Thallium Stimulation and Measurement:

    • The plate is placed in a fluorescence plate reader.

    • A stimulus buffer containing thallium sulfate is added to the wells to initiate Tl+ influx through the open ROMK channels.[16]

    • The increase in fluorescence, which is proportional to the Tl+ influx, is measured kinetically.

    • The degree of inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the control wells.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams have been generated using Graphviz.

ROMK_Inhibition_Mechanism cluster_Tertiapin This compound (Peptide) cluster_VU591 VU591 (Small Molecule) Tertiapin This compound Tertiapin_Action Binds to External Vestibule Tertiapin->Tertiapin_Action Extracellular ROMK ROMK Channel Tertiapin_Action->ROMK VU591 VU591 VU591_Action Binds within the Pore VU591->VU591_Action Intracellular/Pore Access VU591_Action->ROMK Block Channel Block ROMK->Block

Caption: Mechanisms of ROMK channel inhibition.

Experimental_Workflow cluster_Electrophysiology Whole-Cell Patch Clamp cluster_Thallium Thallium Flux Assay Ephys_Start Cell Culture (ROMK-expressing cells) Ephys_Prep Prepare Solutions (Internal & External) Ephys_Start->Ephys_Prep Ephys_Record Whole-Cell Recording Ephys_Prep->Ephys_Record Ephys_Inhibit Apply Inhibitor Ephys_Record->Ephys_Inhibit Ephys_Analyze Analyze Current Inhibition Ephys_Inhibit->Ephys_Analyze Result Comparative Data Ephys_Analyze->Result Thallium_Start Seed Cells in Microplate Thallium_Dye Load with Thallium- Sensitive Dye Thallium_Start->Thallium_Dye Thallium_Incubate Incubate with Inhibitor Thallium_Dye->Thallium_Incubate Thallium_Stimulate Stimulate with Thallium Thallium_Incubate->Thallium_Stimulate Thallium_Analyze Measure Fluorescence Thallium_Stimulate->Thallium_Analyze Thallium_Analyze->Result Start Start cluster_Electrophysiology cluster_Electrophysiology Start->cluster_Electrophysiology cluster_Thallium cluster_Thallium Start->cluster_Thallium

Caption: Experimental workflows for inhibitor characterization.

Conclusion

Both this compound and VU591 are potent and selective inhibitors of the ROMK channel, making them valuable tools for studying its physiological roles and as potential starting points for drug development. This compound, as a peptide, offers high affinity and specificity through its interaction with the external vestibule of the channel. VU591, a small molecule, provides a different pharmacological profile by blocking the channel pore. The choice between these inhibitors will depend on the specific research question, with considerations for factors such as the desired mode of action, cell permeability, and in vivo applicability. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of these and other novel ROMK inhibitors.

References

Apamin vs. Tertiapin-LQ: A Comparative Guide to Potassium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a specific ion channel blocker is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used peptide toxins, Apamin and Tertiapin-LQ, for blocking distinct classes of potassium channels. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for your research needs.

Executive Summary

Apamin is a highly selective and potent inhibitor of small-conductance calcium-activated potassium (SK) channels. Its utility lies in the specific targeting of KCa2.1, KCa2.2, and KCa2.3 subtypes, making it an invaluable tool for dissecting the physiological roles of these channels in neuronal excitability and signaling.

Tertiapin-LQ, a stable derivative of Tertiapin, is a potent blocker of G-protein-coupled inwardly rectifying potassium (Kir3 or GIRK) channels and also exhibits high affinity for Kir1.1 and large-conductance calcium-activated potassium (BK) channels. Its broader spectrum of activity allows for the investigation of signaling pathways involving these diverse channel families.

This guide will delve into the specifics of their blocking potency, selectivity, mechanisms of action, and the signaling pathways they modulate, supplemented with detailed experimental protocols and visualizations.

Performance Comparison: Apamin vs. Tertiapin-LQ

The following tables summarize the quantitative data on the potency of Apamin and Tertiapin-LQ against various potassium channel subtypes.

Table 1: Potency of Apamin on Potassium Channel Subtypes

Channel SubtypeCommon NameIC50 / Ki ValueCitation
KCa2.1SK10.7–12 nM[1]
KCa2.2SK230–140 pM[1]
KCa2.3SK30.6–4.0 nM[1]
KCa1.1BKNo significant effect at 5 µM[1]
KCa3.1IKNo significant effect at 5 µM[1]
Kir3.1/3.4GIRKReported to affect, but not individually confirmed[2]
Kv1.3Reported IC50 of 13 nM[3]

Table 2: Potency of Tertiapin-LQ on Potassium Channel Subtypes

Channel SubtypeCommon NameIC50 / Ki ValueCitation
Kir1.1ROMK1Ki ≈ 1.3 nM[4]
Kir3.1/3.4GIRK1/4Ki ≈ 13.3 nM[4]
Kir3.1/3.2GIRK1/2Kd ≈ 270 nM
KCa1.1BKIC50 ≈ 5.8 nM (use-dependent)
Kir2.1IRK1Low sensitivity[4]

Mechanism of Action and Signaling Pathways

Apamin: Targeting SK Channels in Neuronal Signaling

Apamin selectively blocks small-conductance calcium-activated potassium (SK) channels by physically occluding the ion conduction pore.[5] These channels are critical regulators of neuronal excitability, primarily by contributing to the afterhyperpolarization (AHP) that follows an action potential, which in turn governs the firing frequency of neurons.[6]

SK channels are often functionally coupled to sources of calcium influx, most notably N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCCs).[6][7] The influx of calcium through these channels upon synaptic stimulation leads to the activation of SK channels, resulting in a hyperpolarizing potassium efflux. This creates a negative feedback loop that can dampen excitatory postsynaptic potentials (EPSPs) and influence synaptic plasticity.[7][8]

SK_Channel_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx VGCC Voltage-Gated Ca2+ Channel VGCC->Ca_Influx SK_Channel SK Channel Ca_Influx->SK_Channel activates K_Efflux K+ Efflux SK_Channel->K_Efflux Hyperpolarization Hyperpolarization (AHP) K_Efflux->Hyperpolarization Apamin Apamin Apamin->SK_Channel blocks Depolarization Depolarization Depolarization->VGCC activates

Caption: Apamin blocks SK channels, preventing potassium efflux and subsequent hyperpolarization.
Tertiapin-LQ: Modulating Kir and BK Channels in Diverse Pathways

Tertiapin-LQ acts as a pore blocker for both inwardly rectifying potassium (Kir) channels and large-conductance calcium-activated potassium (BK) channels.

G-protein-coupled inwardly rectifying potassium (Kir3 or GIRK) channels are key effectors in signaling pathways initiated by G-protein-coupled receptors (GPCRs).[5] Upon agonist binding to a Gi/o-coupled GPCR, the G protein dissociates into Gα and Gβγ subunits. The liberated Gβγ subunits directly bind to and activate Kir3 channels, leading to potassium efflux and membrane hyperpolarization.[9] This mechanism is crucial for processes like heart rate regulation by the vagus nerve. The activity of Kir channels is also dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2) in the membrane.[9]

Kir_Channel_Signaling cluster_membrane Cell Membrane Agonist Agonist GPCR GPCR (Gi/o-coupled) Agonist->GPCR binds G_Protein Gαβγ GPCR->G_Protein activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Kir_Channel Kir3 Channel G_betagamma->Kir_Channel activates K_Efflux K+ Efflux Kir_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization TertiapinLQ Tertiapin-LQ TertiapinLQ->Kir_Channel blocks PIP2 PIP2 PIP2->Kir_Channel required for activation

Caption: Tertiapin-LQ blocks Gβγ-activated Kir3 channels, inhibiting hyperpolarization.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording potassium channel currents in cultured cells and assessing the blocking effects of Apamin or Tertiapin-LQ.

1. Cell Preparation:

  • Plate cells expressing the target potassium channel (e.g., HEK293 cells transfected with the channel of interest) onto glass coverslips 24-48 hours before the experiment.

  • Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

2. Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ using a micropipette puller.

  • Fire-polish the pipette tip to smooth the opening.

  • Fill the pipette with the appropriate intracellular solution and ensure no air bubbles are trapped at the tip.

3. Recording:

  • Mount the filled pipette onto the headstage of the patch-clamp amplifier.

  • Apply positive pressure to the pipette and lower it into the bath solution.

  • Approach a target cell and gently press the pipette tip against the cell membrane to form a high-resistance seal (GΩ seal).

  • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a voltage protocol to elicit channel activity (e.g., a series of depolarizing steps).

4. Drug Application:

  • After obtaining a stable baseline recording, perfuse the recording chamber with the extracellular solution containing the desired concentration of Apamin or Tertiapin-LQ.

  • Record the channel activity in the presence of the blocker.

  • To determine the IC50, apply a range of concentrations and measure the degree of inhibition at each concentration.

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular Solution for SK Channels (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 0.1 CaCl2, 4 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with KOH). Free Ca2+ can be adjusted to activate SK channels.

  • Intracellular Solution for Kir Channels (in mM): 140 KCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with KOH).

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cells and Solutions Start->Prepare_Cells Pull_Pipette Pull and Fill Pipette Prepare_Cells->Pull_Pipette Form_Seal Approach Cell and Form Gigaohm Seal Pull_Pipette->Form_Seal Go_Whole_Cell Establish Whole-Cell Configuration Form_Seal->Go_Whole_Cell Record_Baseline Record Baseline Channel Activity Go_Whole_Cell->Record_Baseline Apply_Toxin Apply Apamin or Tertiapin-LQ Record_Baseline->Apply_Toxin Record_Block Record Blocked Channel Activity Apply_Toxin->Record_Block Analyze_Data Analyze Data (e.g., IC50 calculation) Record_Block->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for a whole-cell patch-clamp experiment to test channel blockers.
Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity (Ki) of Apamin or Tertiapin-LQ to their target channels using a competitive binding assay.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the target channel in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet and resuspend it in a binding buffer.

  • Determine the protein concentration of the membrane preparation.

2. Assay Setup:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-Apamin), and varying concentrations of the unlabeled competitor (Apamin or Tertiapin-LQ).

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

3. Incubation:

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

4. Filtration and Washing:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

5. Counting:

  • Dry the filter mats and measure the radioactivity retained on each filter disc using a scintillation counter.

6. Data Analysis:

  • Subtract the non-specific binding from all other measurements to obtain specific binding.

  • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The choice between Apamin and Tertiapin-LQ fundamentally depends on the specific potassium channel and signaling pathway under investigation.

  • Apamin is the superior choice for studies focused on the specific roles of SK channels (KCa2.1, KCa2.2, and KCa2.3) in neuronal function, given its high potency and remarkable selectivity.

  • Tertiapin-LQ is a versatile tool for investigating Kir3 (GIRK) and Kir1.1 channels , as well as BK channels . Its utility extends to studies of GPCR-mediated signaling and other physiological processes regulated by these channels.

Researchers should carefully consider the potency and selectivity profiles presented in this guide to select the most appropriate blocker for their experimental needs, ensuring the generation of precise and reliable data.

References

Barium Chloride as a Non-Selective Kir Channel Blocker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacological tools available to modulate inward rectifier potassium (Kir) channels is crucial. Barium chloride (BaCl₂) has long been a staple as a non-selective Kir channel blocker. This guide provides an objective comparison of barium chloride with other alternative Kir channel blockers, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for specific research needs.

Performance Comparison of Kir Channel Blockers

Barium chloride is a potent, albeit non-selective, blocker of most Kir channel subtypes. Its broad activity makes it a useful tool for initial studies to determine the general involvement of Kir channels in a physiological process. However, for more nuanced investigations requiring subtype selectivity, a range of alternative blockers with varying specificity profiles are available. The following table summarizes the half-maximal inhibitory concentration (IC50) values of barium chloride and other common Kir channel blockers against various Kir channel subtypes.

BlockerKir1.1 (ROMK1)Kir2.1Kir2.3Kir3.1/3.2 (GIRK1/2)Kir3.1/3.4 (GIRK1/4)Kir4.1Kir6.2/SUR1 (K-ATP)Kir7.1
Barium Chloride ~µM range[1][2]~12.7 µM[3][4]---<10% inhibition at 30 µM[4]<10% inhibition at 30 µM[4]<10% inhibition at 30 µM[4]
ML133 >300 µM[5][6]1.8 µM (pH 7.4)[5][6]Low µM range[6]--76 µM[5][6]-33 µM[5][6]
VU573 19 µM[7][8]>25 µM inhibition[8]4.7 µM[8]1.9 µM[7][8]1.9 µM[7]--Inhibits[7][8]
Tertiapin-Q Kᵢ ~1.3 nM[9]Low affinity[10]-Kᵢ ~270 nM[11]Kᵢ ~13.3 nM[9]---
VU041 <10% inhibition at 30 µM[4]12.7 µM[3][4]---<10% inhibition at 30 µM[4]<10% inhibition at 30 µM[4]<10% inhibition at 30 µM[4]

Note: IC50 values can vary depending on the experimental conditions (e.g., pH, membrane potential, expression system). The data presented here is for comparative purposes. Kᵢ represents the inhibitory constant.

Signaling Pathways and Experimental Workflows

The activity of Kir channels is tightly regulated by various intracellular signaling pathways. Understanding these pathways is essential for interpreting the effects of channel blockers.

Kir_Signaling_Pathways cluster_GPCR G-Protein Coupled Receptor (GPCR) Pathway cluster_PIP2 PIP2 Regulation GPCR GPCR G_protein Gαβγ GPCR->G_protein Ligand Binding G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Kir3_x Kir3.x (GIRK) G_beta_gamma->Kir3_x Direct Activation PIP2 PIP2 Kir_channel Kir Channel (e.g., Kir2.x) PIP2->Kir_channel Direct Activation PLC Phospholipase C (PLC) PLC->PIP2 Hydrolysis DAG DAG PLC->DAG IP3 IP3 PLC->IP3 GPCR_q Gq-coupled GPCR GPCR_q->PLC

Figure 1: Simplified signaling pathways regulating Kir channel activity.

A systematic workflow is crucial for the discovery and comparison of novel ion channel modulators.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_lead_opt Lead Optimization HTS High-Throughput Screening (HTS) (e.g., Thallium Flux Assay) Hits Initial Hits HTS->Hits Compound_Library Compound Library Compound_Library->HTS Patch_Clamp Automated or Manual Patch Clamp Electrophysiology Hits->Patch_Clamp Dose_Response Dose-Response Curves (IC50 Determination) Patch_Clamp->Dose_Response Selectivity Selectivity Profiling (Panel of Kir channels) Patch_Clamp->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR In_Vivo In Vivo / Ex Vivo Model Testing SAR->In_Vivo Final_Compound Optimized Lead Compound In_Vivo->Final_Compound

Figure 2: Experimental workflow for Kir channel blocker discovery and comparison.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of pharmacological comparison. Below are detailed methodologies for two key assays used to characterize Kir channel blockers.

Thallium Flux Assay

This high-throughput fluorescence-based assay is a common primary screening method to identify potential Kir channel modulators.

Principle: Kir channels are permeable to thallium ions (Tl⁺). A Tl⁺-sensitive fluorescent dye is loaded into cells expressing the Kir channel of interest. Upon channel opening, Tl⁺ enters the cell and binds to the dye, causing an increase in fluorescence. Blockers of the channel will inhibit this Tl⁺ influx and thus reduce the fluorescence signal.

Protocol:

  • Cell Plating: Plate HEK293 cells stably or transiently expressing the Kir channel of interest into 384-well black-walled, clear-bottom plates.

  • Dye Loading: Wash the cells with an assay buffer and then incubate them with a loading buffer containing a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™) and a detergent like Pluronic F-127 to aid dye entry.

  • Compound Incubation: After incubation, wash the cells to remove excess dye and add the test compounds at various concentrations.

  • Thallium Stimulation and Data Acquisition: Place the plate in a fluorescence plate reader. Initiate fluorescence reading and then add a stimulus buffer containing Tl⁺.

  • Data Analysis: The rate of fluorescence increase is proportional to the Kir channel activity. The percentage of inhibition by the compound is calculated relative to control wells (with and without a known blocker). IC50 values are determined by fitting the concentration-response data to a logistical equation.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique provides detailed information about the effect of a compound on the biophysical properties of the ion channel.

Principle: A glass micropipette with a very small tip opening is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior. This "whole-cell" configuration allows for the control of the membrane potential (voltage-clamp) and the measurement of the ionic currents flowing through the channels.

Protocol:

  • Cell Preparation: Plate cells expressing the Kir channel of interest on glass coverslips.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution.

  • Giga-seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane. Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Data Recording: In voltage-clamp mode, apply a series of voltage steps or ramps to elicit Kir channel currents. Record the baseline currents and then perfuse the cell with a solution containing the test compound at various concentrations.

  • Data Analysis: Measure the amplitude of the Kir currents before and after drug application. Calculate the percentage of inhibition and determine the IC50 value from the concentration-response curve. This technique also allows for the study of the mechanism of block (e.g., voltage-dependence, use-dependence).

Conclusion

Barium chloride remains a valuable tool for the initial, broad-spectrum investigation of Kir channel involvement. However, its lack of selectivity necessitates the use of more specific blockers for detailed mechanistic studies. The choice of an appropriate Kir channel blocker will depend on the specific Kir subtype of interest and the experimental context. The combination of high-throughput screening methods like the thallium flux assay with the detailed biophysical characterization provided by patch-clamp electrophysiology is a powerful approach for the discovery and validation of novel and selective Kir channel modulators. This guide provides the foundational information for researchers to make informed decisions in their study of these critical ion channels.

References

Validating the Specificity of Tertiapin LQ Block: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tertiapin LQ's performance against other common ion channel blockers, supported by experimental data. We delve into the specificity of this compound, detailing its interactions with its primary targets and potential off-target effects. This document is intended to assist researchers in making informed decisions when selecting a potassium channel blocker for their studies.

Introduction to this compound

Tertiapin, a 21-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera), is a potent blocker of inwardly rectifying potassium (Kir) channels.[1] The native peptide's susceptibility to oxidation led to the development of a more stable analog, Tertiapin-Q, where a methionine residue is replaced with glutamine.[2] this compound is a further engineered derivative of Tertiapin-Q with a histidine-to-leucine substitution at position 12. This modification significantly enhances its selectivity for the renal outer medullary potassium channel (ROMK1 or Kir1.1) over the G-protein-coupled inwardly rectifying potassium (GIRK or Kir3.x) channels.[3]

Mechanism of Action and Signaling Pathway

GIRK channels are crucial regulators of cellular excitability in various tissues, including the heart and brain. Their activation is a key component of inhibitory neurotransmission. The canonical activation pathway, initiated by G-protein coupled receptors (GPCRs), is depicted below.

GIRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein Gαβγ GPCR->G_Protein 2. Activation G_alpha Gα-GTP G_Protein->G_alpha 3. Dissociation G_betagamma Gβγ G_Protein->G_betagamma GIRK_Channel GIRK Channel (Closed) G_betagamma->GIRK_Channel 4. Binding GIRK_Channel_Open GIRK Channel (Open) GIRK_Channel->GIRK_Channel_Open 5. Conformational   Change K_ion K+ GIRK_Channel_Open->K_ion 6. K+ Efflux Tertiapin_LQ This compound Tertiapin_LQ->GIRK_Channel_Open Block Hyperpolarization Hyperpolarization K_ion->Hyperpolarization 7. Leads to Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation Select_Channels Select Target and Off-Target Channels Prepare_Reagents Prepare this compound and Control Compounds Select_Channels->Prepare_Reagents Cell_Culture Prepare Expression System (Oocytes or Cell Lines) Prepare_Reagents->Cell_Culture Electrophysiology Electrophysiology (TEVC or Patch-Clamp) Cell_Culture->Electrophysiology Radioligand_Assay Radioligand Binding Assay Cell_Culture->Radioligand_Assay Dose_Response Generate Dose-Response Curves Electrophysiology->Dose_Response Radioligand_Assay->Dose_Response Calculate_Affinity Calculate Ki / IC50 Values Dose_Response->Calculate_Affinity Compare_Specificity Compare Specificity Profile Calculate_Affinity->Compare_Specificity

References

Confirming ROMK Channel Inhibition with Genetic Controls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The renal outer medullary potassium (ROMK) channel, encoded by the KCNJ1 gene, is a critical regulator of salt reabsorption and potassium secretion in the kidney.[1][2] Its role in maintaining electrolyte and fluid homeostasis makes it a promising therapeutic target for diuretics to treat conditions like hypertension and heart failure.[1][3][4] Pharmacological inhibition of ROMK is expected to induce diuresis and natriuresis.[5][6] However, rigorous validation of a novel inhibitor's specificity is paramount. This guide provides a framework for utilizing genetic controls, specifically knockout models and siRNA-mediated knockdown, to unequivocally confirm on-target ROMK channel inhibition.

The Imperative of Genetic Controls

Genetic models provide the most definitive evidence of a drug's mechanism of action. By removing or reducing the expression of the target protein, researchers can ascertain whether the pharmacological effects of a compound are indeed mediated by its intended target. The absence of a physiological or cellular response to an inhibitor in a knockout or knockdown model is the gold standard for confirming on-target activity.

Comparison of Expected Outcomes: Wild-Type vs. Genetic Controls

The following table summarizes the anticipated effects of a selective ROMK inhibitor in wild-type animals versus those with genetic modification of the ROMK channel or its regulatory pathways.

Experimental Model Parameter Expected Outcome with ROMK Inhibitor Rationale for Confirmation
Wild-Type (WT) Animal Urinary Sodium Excretion (Natriuresis)IncreasedDemonstrates the desired pharmacological effect of the inhibitor.
Urinary Volume (Diuresis)IncreasedA direct consequence of increased sodium excretion.
Urinary Potassium Excretion (Kaliuresis)No significant change or mild decreaseDifferentiates ROMK inhibitors from other diuretics that cause hypokalemia.[5]
ROMK Knockout (KO) Animal Urinary Sodium Excretion (Natriuresis)No significant change compared to baselineThe absence of the target protein abrogates the inhibitor's effect, confirming on-target activity. ROMK KO mice already exhibit a salt-wasting phenotype.[7]
Urinary Volume (Diuresis)No significant change compared to baselineCorrelates with the lack of natriuretic effect in the absence of the target.[7]
Cells with siRNA-mediated Knockdown of ROMK ROMK-mediated Potassium Current (Electrophysiology)Baseline current is significantly reduced; the inhibitor has minimal further effect.Demonstrates that the inhibitor's effect is dependent on the presence of the ROMK channel.

Experimental Workflows and Signaling Pathways

To visually represent the logic of using genetic controls, the following diagrams illustrate the experimental workflow and a simplified signaling pathway involving ROMK.

experimental_workflow cluster_wt Wild-Type Model cluster_gc Genetic Control Model wt_animal Wild-Type Animal inhibitor_wt Administer ROMK Inhibitor wt_animal->inhibitor_wt ko_animal ROMK Knockout Animal wt_cells Wild-Type Cells wt_cells->inhibitor_wt siRNA_cells Cells + ROMK siRNA measure_wt Measure Physiological/ Cellular Response inhibitor_wt->measure_wt measure_gc Measure Physiological/ Cellular Response measure_wt->measure_gc Compare Responses inhibitor_gc Administer ROMK Inhibitor ko_animal->inhibitor_gc siRNA_cells->inhibitor_gc inhibitor_gc->measure_gc

Figure 1. Experimental workflow for confirming ROMK inhibition.

romk_signaling WNK1 WNK1 Kinase ROMK ROMK Channel (KCNJ1) WNK1->ROMK Inhibits by promoting endocytosis K_Secretion Potassium Secretion ROMK->K_Secretion Endocytosis Endocytosis ROMK_Inhibitor ROMK Inhibitor ROMK_Inhibitor->ROMK Blocks Channel Pore siRNA WNK1 siRNA siRNA->WNK1 Knockdown

Figure 2. Simplified signaling pathway illustrating points of intervention.

Detailed Experimental Protocols

In Vivo Evaluation of ROMK Inhibitor in Wild-Type and Knockout Mice

Objective: To compare the diuretic and natriuretic effects of a ROMK inhibitor in wild-type (WT) and ROMK knockout (KO) mice.

Materials:

  • Wild-type C57BL/6J mice

  • ROMK knockout mice on a C57BL/6J background

  • Metabolic cages for urine collection

  • Test ROMK inhibitor and vehicle control

  • Flame photometer or ion-selective electrodes for Na+ and K+ measurement

  • Apparatus for measuring urine volume

Procedure:

  • Acclimate male mice (8-10 weeks old) to individual metabolic cages for 48 hours with free access to standard chow and water.

  • Divide the mice into four groups: WT + Vehicle, WT + Inhibitor, KO + Vehicle, KO + Inhibitor.

  • On the day of the experiment, administer the ROMK inhibitor or vehicle via oral gavage at a predetermined dose.

  • Collect urine over a 24-hour period.

  • Measure the total urine volume for each mouse.

  • Determine the urinary concentrations of Na+ and K+ using a flame photometer or ion-selective electrodes.

  • Calculate the total amount of Na+ and K+ excreted over the 24-hour period.

  • Compare the diuretic and natriuretic responses between the groups. A significant increase in urine output and sodium excretion in the WT + Inhibitor group compared to the WT + Vehicle group, and the absence of such an effect in the KO + Inhibitor group compared to the KO + Vehicle group, confirms on-target ROMK inhibition.

In Vitro Confirmation of ROMK Inhibition using siRNA

Objective: To confirm that the inhibitory effect of a compound on potassium currents is dependent on ROMK expression using siRNA-mediated knockdown in a renal cell line.

Materials:

  • Human embryonic kidney (HEK293) cells or a renal epithelial cell line (e.g., mpkCCD)

  • Cell culture reagents

  • siRNA targeting human KCNJ1 and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Patch-clamp electrophysiology setup

  • Test ROMK inhibitor

Procedure:

  • siRNA Transfection:

    • Plate HEK293 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

    • On the following day, transfect the cells with either KCNJ1-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 48-72 hours to allow for knockdown of ROMK expression.

  • Verification of Knockdown (Optional but Recommended):

    • Lyse a subset of cells from each group and perform Western blotting or qRT-PCR to confirm the reduction of ROMK protein or mRNA levels, respectively.

  • Electrophysiological Recording:

    • Re-plate the transfected cells onto glass coverslips suitable for patch-clamp recording.

    • Perform whole-cell patch-clamp recordings to measure potassium currents.

    • Use a voltage protocol that elicits characteristic ROMK currents (e.g., voltage ramps or steps).

    • After establishing a stable baseline current, perfuse the cells with the test ROMK inhibitor.

    • Measure the degree of current inhibition in both the control siRNA-treated cells and the KCNJ1 siRNA-treated cells.

  • Data Analysis:

    • Compare the magnitude of the baseline potassium current between the two groups. The KCNJ1 siRNA-treated cells should exhibit a significantly smaller baseline current.

    • Compare the percentage of current inhibition by the test compound. A significant inhibition in the control siRNA group and a greatly diminished or absent inhibition in the KCNJ1 siRNA group confirms that the inhibitor's target is the ROMK channel.

Conclusion

The use of genetic controls, such as ROMK knockout animal models and siRNA-mediated gene knockdown, is indispensable for the rigorous validation of novel ROMK inhibitors. By demonstrating a lack of pharmacological effect in the absence of the target protein, these methods provide unequivocal evidence of on-target activity. The experimental frameworks provided in this guide offer a robust strategy for researchers in academia and industry to confidently confirm the mechanism of action of their candidate ROMK inhibitors, thereby accelerating the development of new and effective diuretic therapies.

References

A Comparative Guide to Tertiapin Analogs for GIRK Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tertiapin and its synthetic analogs, focusing on their efficacy and specificity as blockers of G protein-gated inwardly rectifying potassium (GIRK) channels. The information presented is supported by experimental data from peer-reviewed literature to assist in the selection of the most appropriate analog for specific research applications.

Introduction to Tertiapin and GIRK Channels

Tertiapin (TPN) is a 21-amino acid peptide originally isolated from the venom of the European honeybee, Apis mellifera. It is a potent blocker of a subset of inwardly rectifying potassium (Kir) channels, particularly the G protein-gated subfamily (Kir3 or GIRK) and the renal outer medullary K+ channel (Kir1.1 or ROMK1).[1][2] GIRK channels are crucial regulators of cellular excitability in various tissues, including the heart and brain.[2] They are activated by the Gβγ subunits of G proteins following the stimulation of G protein-coupled receptors (GPCRs).[3][4] This activation leads to an outward flow of K+ ions, hyperpolarizing the cell membrane and reducing excitability.[5] This role in cellular inhibition makes GIRK channels attractive therapeutic targets for conditions such as cardiac arrhythmias, epilepsy, and drug addiction.[2][6]

The native Tertiapin peptide contains a methionine residue (Met13) that is susceptible to oxidation, which can significantly reduce its inhibitory activity.[7] To address this stability issue, synthetic analogs have been developed, with Tertiapin-Q (TPN-Q) being the most widely used. In TPN-Q, the methionine at position 13 is replaced with glutamine, a non-oxidizable residue, resulting in a more stable and functionally consistent compound.[8] Other analogs, such as Tertiapin-LQ, have also been developed for research purposes.[9][10]

Comparative Analysis of Tertiapin Analogs

The primary application of Tertiapin analogs is the selective blockade of GIRK channels to study their physiological roles. The choice of analog often depends on the specific GIRK subunit composition of the target tissue or cell type. GIRK channels are tetramers that can be composed of various combinations of four different subunits (GIRK1-4).[2][4] The most common heterotetramers are GIRK1/2 in the brain and GIRK1/4 in the heart.[2][11]

Quantitative Data on Inhibitory Potency

The following table summarizes the inhibitory constants (IC50 and Ki) of Tertiapin-Q against different Kir channel subtypes, highlighting its potency and selectivity.

AnalogChannel SubtypeCell Line/SystemInhibitory ConstantReference(s)
Tertiapin-Q GIRK1/GIRK4HL-1 cardiac cellsIC50 = 1.4 nM[12][13]
GIRK1/GIRK2AtT20 pituitary cellsIC50 = 102 nM[12][13]
GIRK1/GIRK2 (recombinant)Xenopus oocytesBlockade confirmed at 100 nM[14]
ROMK1 (Kir1.1)Not specifiedKi = 1.3 nM[9][10]
GIRK1/4 (Kir3.1/3.4)Not specifiedKi = 13.3 nM[9][10]
BK (MaxiK) channelsXenopus oocytesInhibition observed at 1-100 nM[15]

Key Observations:

  • Tertiapin-Q exhibits significantly higher potency for cardiac-type GIRK1/4 channels compared to the neuronal GIRK1/2 channels, with a nearly 100-fold difference in IC50 values.[12]

  • It is a high-affinity blocker for ROMK1 channels.[9][10]

  • While highly potent for certain Kir channels, Tertiapin-Q is not entirely selective and has been shown to block other potassium channels, such as large-conductance Ca2+-activated (BK) channels, in a use-dependent manner.[14][15] This lack of absolute specificity is a critical consideration in experimental design.

Signaling Pathways and Experimental Workflows

GIRK Channel Activation Pathway

GIRK channels are key effectors of the Gi/o signaling pathway. The following diagram illustrates the canonical activation mechanism.

GIRK_Activation_Pathway Ligand Ligand (e.g., Acetylcholine, Opioids) GPCR Gi/o-Coupled Receptor (e.g., M2 Muscarinic) Ligand->GPCR Binds G_Protein Heterotrimeric G Protein (Gαi/oβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha GDP/GTP Exchange G_betagamma Gβγ G_Protein->G_betagamma Dissociates GIRK_Channel GIRK Channel (Closed) G_betagamma->GIRK_Channel Directly Binds & Activates GIRK_Open GIRK Channel (Open) GIRK_Channel->GIRK_Open K_ion K+ GIRK_Open->K_ion K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to

Caption: Canonical signaling pathway for GPCR-mediated GIRK channel activation.

Experimental Workflow: Fluorescent Plate Reader Assay

High-throughput screening for GIRK channel modulators often employs fluorescence-based assays that measure changes in membrane potential.

Fluorescent_Assay_Workflow A Plate Cells (e.g., AtT20 cells expressing GIRK) in 96-well plate B Incubate Cells (3-4 days at 37°C) A->B C Load with Dye (Membrane potential-sensitive dye, e.g., DiBAC4(3)) B->C D Add Tertiapin Analog (Incubate for ~5 min) C->D E Measure Baseline Fluorescence (Plate Reader) D->E F Activate GIRK Channels (Inject GPCR agonist, e.g., Somatostatin) E->F G Measure Post-Stimulation Fluorescence F->G H Data Analysis (Calculate % inhibition of fluorescent signal) G->H

Caption: Workflow for a fluorescent assay to screen for GIRK channel inhibitors.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the ion flow through GIRK channels in response to GPCR activation and blockade by Tertiapin analogs.[16][17]

  • Cell Preparation: Cells expressing the GIRK channel subunits of interest (e.g., cultured AtT20 cells, HL-1 cardiomyocytes, or Xenopus oocytes injected with channel RNA) are placed in a recording chamber on an inverted microscope.[12][14]

  • Solutions:

    • External (Bath) Solution (in mM): 132 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 5 Dextrose, 5 HEPES; pH adjusted to 7.4 with NaOH.[18] The GPCR agonist (e.g., acetylcholine or somatostatin) and the Tertiapin analog are added to this solution.

    • Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, 11 EGTA; pH adjusted to 7.3.[17]

  • Recording:

    • A glass micropipette with a tip resistance of 3-7 MΩ is filled with the internal solution and mounted on a micromanipulator.[19]

    • The pipette tip is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal".[20]

    • Stronger suction is applied to rupture the membrane patch, establishing a "whole-cell" configuration that allows electrical access to the cell's interior.[16]

    • The cell is held at a constant membrane potential (e.g., -70 mV) using a voltage-clamp amplifier.

    • The GPCR agonist is applied to activate the GIRK current. Once a stable current is achieved, the Tertiapin analog is perfused into the bath at various concentrations to determine the dose-dependent inhibition of the current.[12]

Fluorescent Screening Assay for GIRK Channel Modulators

This method allows for higher throughput screening of compounds compared to patch-clamp.[18][21] It relies on a fluorescent dye whose intensity changes in response to membrane potential alterations caused by K+ efflux through GIRK channels.

  • Cell Plating: AtT20 cells are plated in black, clear-bottom 96-well plates coated with poly-L-lysine at a density of approximately 30,000 cells per well and cultured for 3-4 days.[18]

  • Dye Loading: The culture medium is replaced with a buffer solution containing a membrane potential-sensitive dye (e.g., 5 µM DiBAC4(3)). The cells are incubated for 40 minutes at 37°C to allow the dye to load.[18]

  • Compound Application: Various concentrations of the Tertiapin analog (or other test compounds) are added to the wells. The plate is incubated for 5 minutes.[12][18]

  • Fluorescence Measurement:

    • The 96-well plate is placed in a fluorescent plate reader.

    • A baseline fluorescence reading is taken (e.g., excitation at 520 nm, emission at 560 nm).[18]

    • A GPCR agonist (e.g., 200 nM somatostatin for AtT20 cells) is injected into the wells to activate GIRK channels.[18]

    • Fluorescence is continuously monitored at intervals (e.g., every 10 seconds for 300 seconds) to measure the change in signal corresponding to membrane hyperpolarization.[18]

    • The degree of inhibition by the Tertiapin analog is quantified by comparing the change in fluorescence in its presence to the change in its absence.[12]

Conclusion

Tertiapin-Q is a stable and potent tool for investigating the function of GIRK channels, particularly the cardiac GIRK1/4 subtype and ROMK1 channels. Its lower affinity for neuronal GIRK1/2 channels and off-target effects on other K+ channels like BK are important considerations for experimental design and data interpretation. The choice between electrophysiological and fluorescence-based assays will depend on the specific research question, with patch-clamp offering detailed mechanistic insights and fluorescent assays providing higher throughput for compound screening. Researchers should carefully consider the specific GIRK subunit composition of their model system to select the most appropriate tools and interpret results accurately.

References

Safety Operating Guide

Navigating the Safe Disposal of Tertiapin LQ in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Tertiapin LQ and its Handling

This compound is a derivative of tertiapin, a peptide from bee venom known to be a potent blocker of inwardly rectifying potassium (Kir) channels.[1][2][3] Although the Safety Data Sheet (SDS) for Tertiapin Q, a related compound, does not classify the substance as hazardous under the Globally Harmonized System (GHS), it is imperative to handle all biologically active peptides with care.[4] When handling lyophilized peptides, it is recommended to work in a designated area, wear appropriate personal protective equipment (PPE), and avoid generating dust.[5] For solutions, preparing them on the day of use is ideal, though they can be stored at -20°C for up to a month.[1]

Core Principles of Peptide Toxin Disposal

The primary goal of disposal is to inactivate the biological activity of the peptide before it enters the waste stream. This can be achieved through chemical inactivation or physical methods like autoclaving.[6][7][8] For many biological toxins, incineration at high temperatures is also a recommended method of disposal, particularly for solid waste.[9][10]

Quantitative Data on Inactivation Methods

The following table summarizes common inactivation methods applicable to peptide toxins, based on general guidelines for biological toxin disposal. It is crucial to note that the efficacy of these methods should be validated for this compound within your institution's specific protocols.

Inactivation MethodReagent/ConditionConcentrationContact TimeApplicable To
Chemical Inactivation Sodium Hypochlorite (Bleach)1.0% - 6%30 minutes - 4 hoursLiquid waste, contaminated surfaces, and equipment.[9][11][12]
Sodium Hydroxide (NaOH)0.25 N30 minutes - 4 hoursIn combination with Sodium Hypochlorite for enhanced efficacy.[6][9]
Enzymatic Detergent1% (m/v)VariesLabware and equipment.[11][12]
Physical Inactivation Steam Autoclaving>121°C at >15 psi1 - 2 hoursLiquid waste, contaminated labware, and solid waste.[6][7]
Terminal Disposal Incineration>815°C (>1500°F)Not ApplicableSolid waste, particularly for low molecular weight toxins.[9][10]

Detailed Experimental Protocol for Disposal

The following step-by-step protocol provides a general guideline for the disposal of this compound. Note: All procedures should be performed in accordance with your institution's Environmental Health & Safety (EH&S) guidelines and local regulations.

1. Risk Assessment and Preparation:

  • Consult your institution's Chemical Hygiene Plan and EH&S office for specific requirements for peptide toxin disposal.
  • Ensure all personnel handling the disposal are trained on the potential hazards and emergency procedures.
  • Assemble all necessary materials: appropriate PPE (lab coat, safety goggles, gloves), inactivation reagents, and designated waste containers.

2. Inactivation of Liquid Waste:

  • For aqueous solutions of this compound, chemical inactivation is a primary method.
  • Add a sufficient volume of a sodium hypochlorite solution to achieve a final concentration of at least 1.0%. For highly concentrated or potentially resilient peptides, a higher concentration (up to 6%) and the addition of NaOH to a final concentration of 0.25 N can be considered.[6][9][12]
  • Allow a minimum contact time of 30 minutes. For more robust inactivation, a contact time of 4 hours is recommended.[6][9]
  • After inactivation, the solution may be disposed of down the drain with copious amounts of water, provided the pH is within the acceptable range (typically 5.5 to 12) for your local wastewater treatment facility.[7] Confirm this with your EH&S office.

3. Decontamination of Labware and Surfaces:

  • All labware (e.g., pipette tips, tubes, flasks) that has come into contact with this compound should be decontaminated.
  • Immerse disposable items in a 1.0% sodium hypochlorite solution for at least 30 minutes before disposal as regular laboratory waste.[9]
  • Alternatively, disposable items can be placed in a designated hazardous waste bag and autoclaved.[7][8]
  • For non-disposable labware, soak in an enzymatic detergent or a 1% sodium hypochlorite solution, followed by thorough rinsing.[11][12]
  • Wipe down contaminated work surfaces with a 1.0% sodium hypochlorite solution, allowing for a 30-minute contact time before wiping clean.[9]

4. Disposal of Solid Waste:

  • Solid waste, including unused lyophilized this compound, contaminated gloves, and absorbent pads, should be collected in a clearly labeled, sealed hazardous waste container.
  • Incineration is the preferred method for the final disposal of solid peptide toxin waste.[9][10]
  • If incineration is not available, autoclaving at >121°C for at least 1 hour can be used as an alternative for some materials, but may not be effective for low molecular weight toxins.[6][7][9]
  • Package and label all waste in accordance with your institution's hazardous waste management procedures for collection by EH&S.[8]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Tertiapin_LQ_Disposal_Workflow cluster_waste This compound Waste cluster_liquid Liquid Waste cluster_solid Solid Waste Waste Identify Waste Type Liquid Aqueous Solutions & Contaminated Liquids Waste->Liquid Liquid Solid Lyophilized Powder, Contaminated PPE, Labware Waste->Solid Solid Chem_Inactivate Chemical Inactivation (e.g., Sodium Hypochlorite) Liquid->Chem_Inactivate Neutralize Neutralize pH (5.5-12) Chem_Inactivate->Neutralize Drain Dispose via Drain (with copious water) Neutralize->Drain Incinerate Incineration (Preferred Method) Solid->Incinerate If available Autoclave Autoclave (>121°C, >1 hr) Solid->Autoclave Alternative EH_S Package for EH&S Pickup Incinerate->EH_S Autoclave->EH_S

Caption: A flowchart outlining the decision-making process for the safe disposal of this compound waste.

By adhering to these guidelines and consulting with your institutional safety office, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.